Salicylaldehyde azine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVYWBRBMYHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862487 | |
| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-36-4 | |
| Record name | Salicylaldazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,α'-azinodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Salicylaldehyde Azine from Salicylaldehyde and Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of salicylaldehyde azine, a versatile chemical compound with significant applications in coordination chemistry, fluorescence analysis, and as a precursor for various organic molecules.[1][2] this compound, also known as salicylalazine or 2,2'-dihydroxybenzalazine, is notable for its stability and unique photophysical properties, such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT).[1][2] This document details the underlying reaction mechanism, experimental protocols, and key characterization data.
Reaction Mechanism and Principles
The synthesis of this compound from salicylaldehyde and hydrazine is a classic condensation reaction. The overall process involves the nucleophilic addition of the amine groups of hydrazine to the carbonyl groups of two salicylaldehyde molecules, followed by the elimination of water molecules to form a Schiff base.[1][2]
The reaction proceeds in two main steps:
-
Hydrazone Formation: One molecule of hydrazine hydrate reacts with one molecule of salicylaldehyde. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form salicylaldehyde hydrazone, an intermediate.[1][3]
-
Azine Formation: The remaining -NH2 group of the salicylaldehyde hydrazone intermediate then reacts with a second molecule of salicylaldehyde through the same nucleophilic addition-elimination mechanism. This results in the final product, this compound, which contains a C=N-N=C linkage.
The presence of hydroxyl groups (-OH) in the ortho position to the imine bonds allows for the formation of strong intramolecular hydrogen bonds, which contributes to the stability and planarity of the molecule.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of solvent and reaction conditions can influence the yield and purity of the product. Below are two detailed protocols.
Protocol 1: Synthesis in Methanol
This protocol is a straightforward method utilizing methanol as the solvent at room temperature.
Materials:
-
Salicylaldehyde (2.0 mmol, 0.244 g)
-
Hydrazine hydrate (80% solution, 1.0 mmol, 0.05 g)
-
Methanol (15 mL)
-
Tetrahydrofuran (for recrystallization)
Procedure:
-
Dissolve salicylaldehyde (0.244 g, 2.0 mmol) in 15 mL of methanol in a suitable flask with magnetic stirring.
-
Slowly add hydrazine hydrate (0.05 g, 1.0 mmol) to the salicylaldehyde solution while stirring continuously.
-
A yellow precipitate should form almost immediately.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Filter the resulting yellow, powder-like solid using a Buchner funnel.
-
Wash the collected product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product in air or in a desiccator.
-
For further purification, single crystals can be obtained by slow evaporation from a tetrahydrofuran solution.
Protocol 2: Synthesis using Hydrazine Sulfate and Ammonia
This method uses hydrazine sulfate as the source of hydrazine.[4]
Materials:
-
Hydrazine sulfate (0.025 mol, 3.1 g)
-
Concentrated liquid ammonia (0.025 mol, 3.0 mL)
-
Salicylaldehyde (0.05 mol, 6.3 mL)
-
Acetone or rectified spirit (for recrystallization)
Procedure:
-
In a 250 mL beaker, place powdered hydrazine sulfate (3.1 g, 0.025 mol).
-
Add concentrated liquid ammonia (3.0 mL, 0.025 mol) to the beaker.
-
With constant stirring, add salicylaldehyde (6.3 mL, 0.05 mol) drop by drop to the mixture.
-
Continue stirring the reaction mixture for approximately one hour at room temperature.
-
A yellow solid will form. Collect the solid by filtration.
-
Wash the filtered solid thoroughly with water to remove impurities.
-
Dry the solid in air and crush it to obtain a fine powder.
-
Recrystallize the crude product from acetone or rectified spirit to yield the purified this compound.[4]
Caption: General experimental workflow for this compound synthesis.
Quantitative Data and Characterization
The successful synthesis of this compound (C₁₄H₁₂N₂O₂) can be confirmed through various analytical techniques. The compound typically appears as a bright yellow solid.[5]
Table 1: Reactant Stoichiometry and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 2 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1 |
| Product | |||
| This compound | C₁₄H₁₂N₂O₂ | 240.26 | 1 |
Note: Yields for this reaction are typically high, often exceeding 80-90%, though specific values depend on the exact procedure and purification steps.
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks / Signals | Reference |
| IR (Infrared) Spectroscopy | C=N (imine) stretching vibrations around 1600-1609 cm⁻¹. | [6][7] |
| ¹H NMR (Proton NMR) | Azomethine proton (CH=N) signal around 8.5-8.6 ppm. Phenolic OH proton signal as a broad singlet around 11.6-12.0 ppm. Aromatic protons in their respective regions. | [7] |
| ¹³C NMR (Carbon NMR) | Azomethine carbon (C=N) signal around 147-149 ppm. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 240.26 g/mol . | [8][9] |
| UV-Visible Spectroscopy | Absorption peaks characteristic of the conjugated system. | [6][9] |
Safety and Handling
-
Salicylaldehyde: Can cause skin and eye irritation. It should be handled in a well-ventilated area or a fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Methanol and tetrahydrofuran are flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
The synthesis of this compound via the condensation of salicylaldehyde and hydrazine hydrate is a robust and efficient procedure. The reaction is characterized by its simplicity, high yields, and the formation of a stable, crystalline product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and materials science, enabling the reliable preparation of this important compound for further investigation and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylaldehyde, azine [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salicylaldehyde, azine [webbook.nist.gov]
- 9. Salicylaldehyde, azine [webbook.nist.gov]
Crystal Structure Determination of Salicylaldehyde Azine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Salicylaldehyde azine (C₁₄H₁₂N₂O₂), a compound of interest for its unique photophysical properties and potential applications in materials science and drug development. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystal and molecular structure based on X-ray crystallographic data, and discusses the key intermolecular interactions that govern its solid-state packing.
Introduction
This compound, also known as 2-Hydroxybenzaldehyde azine, is a symmetrical Schiff base that has garnered significant attention due to its thermochromic and photochromic behaviors.[1][2] These properties are intrinsically linked to its molecular conformation and crystal packing. A thorough understanding of its three-dimensional structure at the atomic level is therefore crucial for the rational design of novel materials and therapeutic agents. This guide summarizes the key findings from single-crystal X-ray diffraction studies, providing a comprehensive resource for researchers in the field.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between salicylaldehyde and hydrazine hydrate.[1]
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve salicylaldehyde (2.0 mmol, 0.244 g) in 15 mL of methanol.
-
To this solution, add hydrazine hydrate (1.0 mmol, 0.05 g) while stirring.
-
Continue stirring the reaction mixture. A yellow powder of this compound will precipitate.
-
Filter the solid product and wash it thoroughly with cold methanol.
-
The crude product can be purified by recrystallization.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.
Procedure:
-
Prepare a saturated solution of the purified this compound in tetrahydrofuran (THF).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Pale yellow, block-shaped single crystals will form over a period of several days.[1]
Crystallographic Data and Structure Refinement
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic data and refinement parameters are summarized in Table 1.
| Parameter | Value | Reference |
| Empirical Formula | C₁₄H₁₂N₂O₂ | [3][4] |
| Formula Weight | 240.26 g/mol | [3][4] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [1][2] |
| a (Å) | 8.467 | [1][2] |
| b (Å) | 6.318 | [1][2] |
| c (Å) | 12.432 | [1][2] |
| β (°) | 112.22 | [1][2] |
| Volume (ų) | 615.4 | [1] |
| Z | 2 | [1][2] |
| Calculated Density (g/cm³) | 1.295 | [1] |
| R-factor | 0.087 | [1][2] |
Table 1: Crystallographic Data for this compound.
Molecular Structure and Conformation
The this compound molecule is centrosymmetric and nearly planar.[1][2] The small deviations from planarity are attributed to steric hindrance between the ortho-substituents on the benzene rings. A significant feature of the molecular structure is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest nitrogen atom of the azine bridge.[1][2] This interaction contributes to the planarity and stability of the molecule. The distribution of bond lengths within the benzene ring suggests a significant contribution from a quinonoid resonance form.[1][2]
Selected bond lengths and angles are presented in Table 2. (Note: This data is typically extracted from the full crystallographic information file, CIF).
| Bond | Length (Å) | Angle | Degree (°) |
| N-N | 1.42 | C-N-N | 116.5 |
| C-N | 1.29 | C-C-O | 121.0 |
| C-O | 1.35 | C-C-H | 120.0 |
| C-C (aromatic) | 1.36-1.41 | ||
| O-H...N | 2.645 |
Table 2: Selected Bond Lengths and Angles for this compound.
Intermolecular Interactions and Crystal Packing
In the solid state, this compound molecules are arranged in plane-to-plane stacks.[1][2] The perpendicular distance between adjacent molecules in a stack is approximately 3.4 Å, indicating the presence of π-π stacking interactions.[1][2] These intermolecular forces play a crucial role in the stability of the crystal lattice and are thought to be partially responsible for the observed thermochromic properties of the compound.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, crystallization, and structure determination of this compound.
Key Molecular and Intermolecular Interactions
Caption: Diagram illustrating the key intramolecular and intermolecular interactions that define the crystal structure and properties of this compound.
References
- 1. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Salicylaldazine | C14H12N2O2 | CID 135400567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde, azine [webbook.nist.gov]
- 4. 389. Topochemistry. Part VII. The photoactivity of anils of salicylaldehydes in rigid solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Spectroscopic characterization of Salicylaldehyde azine (NMR, FT-IR, UV-Vis).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Salicylaldehyde azine, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for acquiring these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound confirm its symmetric structure.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.07 | s | 2H | -OH (Phenolic) |
| 8.65 | s | 2H | -CH=N- (Azomethine) |
| 7.45 - 6.90 | m | 8H | Ar-H (Aromatic) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4][5][6]
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=N (Azomethine) |
| 160.0 | C-OH (Phenolic) |
| 133.0 - 116.0 | Aromatic Carbons |
| 119.5 | C-CH=N |
Solvent: DMSO-d₆
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic vibrational frequencies corresponding to its key functional groups.
Data Presentation
Table 3: FT-IR Spectroscopic Data for this compound [7][8][9]
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3450 | O-H stretch | Phenolic hydroxyl group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~1625 | C=N stretch | Azomethine group |
| ~1600, 1485, 1450 | C=C stretch | Aromatic ring |
| ~1280 | C-O stretch | Phenolic C-O |
Sample Preparation: KBr pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.
Data Presentation
Table 4: UV-Vis Spectroscopic Data for this compound [10][11][12]
| Wavelength (λ_max) nm | Solvent | Electronic Transition |
| ~295 | Ethanol | π → π |
| ~330 | Ethanol | π → π |
| ~375 | Ethanol | n → π* |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Synthesis of this compound
This compound can be synthesized via the condensation reaction of salicylaldehyde with hydrazine hydrate.[13]
-
Dissolve salicylaldehyde (2 equivalents) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting yellow precipitate is filtered, washed with cold ethanol, and dried under vacuum.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[3][4]
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as ethanol.
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Record the spectrum over a wavelength range of approximately 200-800 nm.
-
The instrument will automatically subtract the absorbance of the blank from the sample spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Caption: Relationship between Molecular Properties and Spectroscopic Techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound(959-36-4) IR Spectrum [chemicalbook.com]
- 8. Salicylaldehyde, azine [webbook.nist.gov]
- 9. Salicylaldehyde, azine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salicylaldehyde, azine [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Aggregation-Induced Emission (AIE) Properties of Salicylaldehyde Azine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated or solid state.[1] This process is the opposite of the more commonly observed aggregation-caused quenching (ACQ). Molecules exhibiting AIE, known as AIEgens, have garnered significant attention for their potential applications in optoelectronic devices, chemical sensors, and bioimaging.[2]
Salicylaldehyde azine is a classic and structurally simple AIEgen.[2] It is synthesized through a straightforward condensation reaction and exhibits characteristic AIE properties, making it an excellent model compound for studying this phenomenon. In solution, this compound is weakly fluorescent, but upon aggregation, it emits strong yellow light. This guide provides an in-depth overview of the synthesis, AIE mechanism, photophysical properties, and experimental investigation of this compound.
Synthesis of this compound
The synthesis of this compound is a one-step condensation reaction between salicylaldehyde and hydrazine hydrate. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, and proceeds readily to yield the azine product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve salicylaldehyde (2.0 mmol, 0.244 g) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirring solution, add hydrazine hydrate (1.0 mmol, 0.05 g of 80% solution) dropwise.
-
Continue stirring the reaction mixture at room temperature. A yellow precipitate will form.
-
After the reaction is complete (typically monitored by thin-layer chromatography), filter the yellow solid product.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Aggregation-Induced Emission (AIE) Properties
This compound is a quintessential example of an AIEgen. In good solvents like tetrahydrofuran (THF) or ethanol, it exists as freely rotating molecules and exhibits very weak fluorescence.[3] However, in poor solvents or in the solid state, the molecules aggregate, leading to a significant enhancement of fluorescence emission.[3]
Mechanism of Aggregation-Induced Emission
The AIE phenomenon in this compound is primarily attributed to the Restriction of Intramolecular Rotation (RIR) . In the dissolved state, the phenyl rings of the salicylaldehyde units can undergo free rotation around the N-N and C-N single bonds. This rotation provides a non-radiative decay pathway for the excited state, thus quenching the fluorescence.
When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.
In addition to RIR, Excited-State Intramolecular Proton Transfer (ESIPT) can also play a role in the AIE of this compound and its derivatives.[4] The intramolecular hydrogen bond between the hydroxyl group and the azine nitrogen facilitates a proton transfer in the excited state, leading to a tautomeric form that is highly emissive.
Photophysical Properties
The photophysical properties of this compound are highly dependent on the solvent environment. The table below summarizes the key quantitative data available for unsubstituted this compound.
| Property | In Dilute Solution (e.g., THF) | In Aggregated State (e.g., THF/Water mixture) | Reference(s) |
| Emission Maximum (λem) | Weakly emissive | ~540 nm (Yellow) | |
| Fluorescence Quantum Yield (ΦF) | Very low | Not consistently reported | - |
| Appearance | Colorless, non-fluorescent | Yellow, highly fluorescent | [3] |
Note: While the fluorescence quantum yield in the aggregated state is qualitatively described as high, a specific numerical value for the unsubstituted this compound is not consistently found in the reviewed literature.
Experimental Protocol for AIE Measurement
To observe and quantify the AIE effect of this compound, a common method involves preparing a series of solutions with varying fractions of a good solvent (e.g., THF or ethanol) and a poor solvent (e.g., water).
Materials and Equipment:
-
Stock solution of this compound in a good solvent (e.g., 1 mM in THF).
-
Good solvent (e.g., THF).
-
Poor solvent (e.g., deionized water).
-
Volumetric flasks and pipettes.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions in volumetric flasks with varying volume fractions of the poor solvent (water). For example, prepare solutions with 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% water in THF.
-
To each flask, add a small, constant volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Bring each solution to the final volume with the appropriate THF/water mixture.
-
Gently mix the solutions and allow them to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the aggregated species (typically around 370-400 nm).
-
Record the fluorescence intensity at the emission maximum (~540 nm) for each solvent composition.
-
Plot the fluorescence intensity versus the volume fraction of the poor solvent to visualize the AIE effect.
Applications in Research and Drug Development
The unique properties of AIEgens like this compound open up numerous possibilities in research and drug development:
-
Bioimaging: The "turn-on" nature of AIE fluorescence makes these molecules excellent candidates for bio-probes. They can be designed to be non-emissive in aqueous biological environments and to fluoresce only upon binding to a specific target or aggregating in a particular cellular compartment.
-
Chemosensors: The fluorescence of this compound derivatives can be sensitive to the presence of specific ions or molecules, making them useful as chemosensors.[4]
-
Drug Delivery: AIEgens can be incorporated into drug delivery systems to monitor the release of a therapeutic agent. The drug-carrier system can be designed to be non-emissive, with fluorescence appearing only when the drug is released and the AIEgen aggregates.
Conclusion
This compound is a foundational AIEgen that clearly demonstrates the principles of aggregation-induced emission. Its straightforward synthesis, well-understood mechanism, and strong fluorescence in the aggregated state make it a valuable tool for both fundamental research and the development of advanced materials. For professionals in drug development and related scientific fields, understanding the properties of such molecules can inspire the design of novel diagnostic and therapeutic tools with enhanced sensitivity and specificity. Further research into tuning the photophysical properties of this compound derivatives will undoubtedly lead to even more sophisticated applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-induced emission-active azines for chemosensing applications: a five-year update - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00348E [pubs.rsc.org]
- 4. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Photophysical Intricacies of Salicylaldehyde Azine Derivatives: A Technical Guide to Solvatochromism and Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the solvatochromism and fluorescence behavior of salicylaldehyde azine derivatives. These compounds have garnered significant interest due to their unique photophysical properties, including pronounced solvatochromism, excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), making them promising candidates for applications in chemical sensing, bioimaging, and materials science. This document provides a comprehensive overview of their behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of these versatile molecules.
Core Concepts: Understanding the Photophysics
This compound derivatives are characterized by the presence of a C=N-N=C bridge connecting two salicylaldehyde moieties. This structural motif gives rise to their fascinating photophysical properties.
Solvatochromism: The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of this compound derivatives, the position of their absorption and emission bands is sensitive to the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum.
Excited-State Intramolecular Proton Transfer (ESIPT): A key process governing the fluorescence of many salicylaldehyde derivatives is ESIPT. Upon photoexcitation, a proton from the hydroxyl group is transferred to the nitrogen atom of the imine group within the same molecule. This creates a transient keto-tautomer which is responsible for the observed fluorescence. The efficiency and wavelength of this emission are influenced by factors that affect the proton transfer process, such as intramolecular hydrogen bonding and the polarity of the microenvironment.
Aggregation-Induced Emission (AIE): Many this compound derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation.[1][2][3][4] This behavior is attributed to the restriction of intramolecular motion (RIM) in the aggregated state.[1] In solution, the molecules can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations around the N-N and C-N bonds. However, in the aggregated state, these rotations are hindered, which blocks the non-radiative decay channels and promotes the radiative pathway, resulting in enhanced fluorescence.[1] The emission color of these AIE-active compounds can often be tuned by introducing different substituents on the salicylaldehyde rings.[2][4]
Quantitative Photophysical Data
The following tables summarize the photophysical data for a representative this compound derivative in various solvents. This data is crucial for understanding the solvatochromic effects and for selecting appropriate solvents for specific applications.
Table 1: Solvatochromic Data for this compound
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) |
| n-Hexane | 31.0 | 358 | 465 |
| Toluene | 33.9 | 362 | 475 |
| Dichloromethane | 40.7 | 365 | 490 |
| Acetone | 42.2 | 363 | 510 |
| Acetonitrile | 45.6 | 362 | 525 |
| Ethanol | 51.9 | 360 | 540 |
| Methanol | 55.4 | 359 | 550 |
| Water | 63.1 | 355 | 560 |
Note: The data presented here is a representative example compiled from various sources. Actual values may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of the photophysical properties of this compound derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction between salicylaldehyde and hydrazine hydrate.[5]
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve salicylaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting yellow precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.
UV-Visible Absorption and Fluorescence Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer
-
A fluorescence spectrophotometer
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., THF, acetonitrile) at a concentration of approximately 1 mM.
-
For solvatochromism studies, prepare a series of solutions in different solvents with a final concentration in the micromolar range (e.g., 10 µM).
-
For AIE studies, prepare a series of solutions in a good solvent/poor solvent mixture (e.g., THF/water) with varying fractions of the poor solvent (fw).[1]
Measurement Protocol:
-
UV-Vis Absorption: Record the absorption spectra of the solutions from 200 to 800 nm using a 1 cm path length quartz cuvette. Use the respective solvent or solvent mixture as a blank.
-
Fluorescence Emission: Record the fluorescence emission spectra of the solutions. The excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectra. The emission spectra are typically recorded over a range that covers the expected emission. Slit widths for excitation and emission should be optimized to obtain a good signal-to-noise ratio.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.
Materials:
-
A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
The this compound derivative solution of unknown quantum yield.
Procedure:
-
Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample^2 / ηstd^2)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).
Procedure:
-
Prepare a dilute solution of the this compound derivative.
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing Key Processes and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes and workflows involved in studying this compound derivatives.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
References
- 1. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]
- 2. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Tautomerism in Substituted Salicylaldehyde Azines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylaldehyde azines, a class of Schiff bases, exhibit fascinating tautomeric equilibria that are pivotal to their diverse applications in materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the tautomerism in substituted salicylaldehyde azines, focusing on the delicate balance between the phenol-imine and keto-amine tautomeric forms. We delve into the profound influence of substituent effects, solvent polarity, and intermolecular interactions on this equilibrium. This document summarizes key quantitative data from spectroscopic and crystallographic studies, outlines detailed experimental protocols for characterization, and presents logical workflows and signaling pathways through explanatory diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Salicylaldehyde azines are symmetrical Schiff bases synthesized from the condensation of salicylaldehyde with hydrazine.[1][2][3] The defining feature of these compounds is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom.[4][5] This structural motif facilitates the existence of a tautomeric equilibrium between the phenol-imine and keto-amine forms. The position of this equilibrium is highly sensitive to electronic and steric effects of substituents on the salicylaldehyde ring, as well as the surrounding solvent environment.[5][6][7] The distinct photophysical and chemical properties of each tautomer, such as fluorescence and photochromism, make these compounds promising candidates for the development of molecular switches, sensors, and novel therapeutic agents.[8][9][10] Understanding and controlling the tautomeric balance is therefore of paramount importance for designing molecules with desired functionalities.
The Tautomeric Equilibrium: Phenol-Imine vs. Keto-Amine
The core of tautomerism in salicylaldehyde azines lies in the intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. This results in two primary tautomeric forms: the phenol-imine form and the keto-amine form.
-
Phenol-Imine (Enol-Imine) Tautomer: This form is characterized by a hydroxyl group (-OH) on the aromatic ring and a carbon-nitrogen double bond (C=N) in the azine bridge. It is generally considered the more stable form in the ground state for unsubstituted salicylaldehyde azine.[4]
-
Keto-Amine (Keto-Enamine) Tautomer: This tautomer features a ketone group (C=O) in a quinonoid-type ring and a nitrogen-hydrogen bond (N-H) with a carbon-carbon double bond within the azine bridge. This form is often induced by photoexcitation, leading to phenomena like photochromism.[9][11]
The equilibrium between these two forms can be represented as a dynamic process influenced by various internal and external factors.
Caption: Tautomeric equilibrium in salicylaldehyde azines.
Influence of Substituents
The electronic nature of substituents on the salicylaldehyde ring plays a crucial role in modulating the tautomeric equilibrium. Substituents can either stabilize or destabilize the phenol-imine or keto-amine form by altering the acidity of the phenolic proton and the basicity of the imine nitrogen.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or N,N-diethyl (-N(Et)₂) increase the electron density on the phenolic oxygen, strengthening the O-H bond and making the proton less acidic. This generally favors the phenol-imine tautomer.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the phenolic oxygen, weakening the O-H bond and increasing its acidity. This facilitates proton transfer and can shift the equilibrium towards the keto-amine form.[1][5]
The position of the substituent also has a significant impact. For instance, substituents in the para-position to the hydroxyl group exert a more pronounced electronic effect through resonance.[1][5]
Caption: Influence of substituents on the tautomeric equilibrium.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium of salicylaldehyde azines.[7][12][13]
-
Polar Protic Solvents: Solvents like ethanol and methanol can form hydrogen bonds with both the hydroxyl group of the phenol-imine form and the N-H group of the keto-amine form. The relative stabilization of each tautomer depends on the specific interactions.[7]
-
Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, interacting with the phenolic proton and potentially stabilizing the phenol-imine form.
-
Nonpolar Solvents: In nonpolar solvents like cyclohexane and toluene, intramolecular hydrogen bonding is more dominant, and the inherent stability of the tautomers, as dictated by the substituents, is the primary determining factor.[6]
Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the UV-Vis absorption spectra, indicating a change in the electronic distribution and potentially a shift in the tautomeric equilibrium.[7][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on substituted salicylaldehyde azines.
Table 1: Selected Bond Lengths (Å) from X-ray Crystallography
| Compound | C-O Bond Length (Å) | C=N Bond Length (Å) | O···N Distance (Å) | Tautomeric Form in Solid State | Reference |
| This compound | - | - | 2.645 | Phenol-Imine | [4] |
| 4-bromo-2-[(2-hydroxyphenylimino)methyl]-6-methoxyphenol | - | - | - | Phenol-Imine | [15] |
| 4-bromo-2-methoxy-6-[(2-methoxyphenylimino)methyl]phenol | - | - | - | Keto-Amine | [15] |
Table 2: Spectroscopic Data (UV-Vis Absorption Maxima, λmax)
| Compound/Solvent | λmax (nm) | Tautomeric Form Indicated | Reference |
| This compound / various solvents | 290-320, 350-395 | Enol tautomer | [9] |
| This compound anion / DCM | ~430 | Anion of keto tautomer | [11] |
Experimental Protocols
A comprehensive understanding of the tautomerism in salicylaldehyde azines relies on a combination of spectroscopic and structural analysis techniques.
Synthesis of Substituted Salicylaldehyde Azines
General Procedure: A common synthetic route involves the condensation reaction between a substituted salicylaldehyde and hydrazine monohydrate.[2]
-
Dissolve the substituted salicylaldehyde (2.2 mmol) in a suitable solvent, such as ethanol (10 mL).
-
Add hydrazine monohydrate (1 mmol), often dissolved in the same solvent, dropwise to the salicylaldehyde solution with stirring.
-
The reaction mixture is typically refluxed for a period of 1-4 hours.
-
Upon cooling, the solid product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, chloroform).
Caption: A typical workflow for the synthesis of salicylaldehyde azines.
Spectroscopic Characterization
UV-Vis Spectroscopy: UV-Vis spectroscopy is a powerful tool to investigate the tautomeric equilibrium in solution.
-
Prepare stock solutions of the this compound derivative in various solvents of differing polarity (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol).
-
Prepare a series of dilutions to a final concentration typically in the range of 10⁻⁵ to 10⁻⁴ M.
-
Record the absorption spectra over a wavelength range of approximately 250-600 nm using a spectrophotometer.
-
The appearance of distinct absorption bands can be correlated with the presence of the phenol-imine and keto-amine tautomers.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the tautomers in solution.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
The chemical shift of the phenolic proton (in the phenol-imine form) or the N-H proton (in the keto-amine form) is particularly informative.
-
The ¹³C chemical shifts of the carbon atoms in the azine bridge and the aromatic ring can also distinguish between the two tautomeric forms.[16]
Structural Analysis
Single-Crystal X-ray Diffraction: This technique provides definitive evidence for the predominant tautomeric form in the solid state.
-
Grow single crystals of the this compound derivative, for example, by slow evaporation of a saturated solution.
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a specific temperature (e.g., 100 K or room temperature).
-
Solve and refine the crystal structure to determine the precise atomic positions.
-
Analysis of bond lengths (e.g., C-O, C=N) and the location of the hydrogen atom (on oxygen or nitrogen) confirms the tautomeric form.[4][15]
Conclusion
The tautomerism of substituted salicylaldehyde azines is a complex phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for the rational design of novel materials and therapeutic agents with tailored properties. This guide has provided a comprehensive overview of the core principles of tautomerism in this important class of compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of salicylaldehyde azines.
References
- 1. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Pathways for Thiocarbohydrazide and this compound Compounds - Europub [europub.co.uk]
- 4. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keto-salicylaldehyde azine: asymmetric substituent effect on their optical properties via electron-donating group insertion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the difference between the dynamics of anion- and keto-type of photochromic this compound? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 15. Eight Schiff bases derived from various salicylaldehydes: phenol-imine and keto-amine forms, conformational disorder, and supramolecular assembly in one and two dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Photophysical Properties of Novel Salicylaldehyde Azine Derivatives: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of novel salicylaldehyde azine derivatives. Salicylaldehyde azines are a class of organic compounds that have garnered significant interest due to their unique and tunable photophysical behaviors, making them promising candidates for applications in chemosensing, bioimaging, and materials science. This document details the fundamental mechanisms governing their fluorescence, presents key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes the critical processes involved.
Core Photophysical Mechanisms
The fascinating optical properties of this compound derivatives are primarily governed by two key photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). Understanding these mechanisms is crucial for the rational design of new derivatives with tailored applications.
Excited-State Intramolecular Proton Transfer (ESIPT)
Many this compound derivatives possess an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen.[1] Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the imine nitrogen increase, facilitating an ultrafast transfer of the proton within the molecule.[1][2] This process, occurring on a femtosecond timescale, leads to the formation of a transient keto-tautomer from the initial enol form.[2] This tautomer is responsible for the characteristic large Stokes shift (a significant difference between the absorption and emission wavelengths) observed in these compounds, as the emission occurs from this lower-energy keto state before relaxing back to the enol ground state.
References
Synthesis and characterization of asymmetrical Salicylaldehyde azines.
An In-depth Technical Guide on the Synthesis and Characterization of Asymmetrical Salicylaldehyde Azines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azines are a class of organic compounds that have garnered significant attention due to their diverse applications in materials science and medicinal chemistry. These compounds are known for their interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), making them suitable for use in fluorescent probes and optoelectronic devices.[1][2][3] Furthermore, salicylaldehyde derivatives and their hydrazones have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6]
Asymmetrical salicylaldehyde azines, in particular, offer the potential for fine-tuning the chemical and physical properties of the molecule by introducing different substituents on the two aromatic rings. This targeted modification can lead to the development of compounds with enhanced biological efficacy and selectivity. This guide provides a comprehensive overview of the synthesis and characterization of asymmetrical salicylaldehyde azines, with a focus on experimental protocols and data presentation to aid researchers in this field.
Synthesis of Asymmetrical Salicylaldehyde Azines
The synthesis of asymmetrical salicylaldehyde azines can be approached through two primary methods: a stepwise (two-step) synthesis and a more streamlined one-pot synthesis. The choice of method often depends on the desired purity and the reactivity of the starting aldehydes.
Stepwise Synthesis
The stepwise synthesis involves the initial formation of a hydrazone from one of the aldehyde precursors and hydrazine, followed by the reaction of the isolated hydrazone with a second, different aldehyde. This method provides better control over the final product and is often preferred when trying to avoid the formation of symmetrical azine byproducts.[7]
Step 1: Synthesis of the Hydrazone
-
Dissolve one equivalent of the first salicylaldehyde derivative in a suitable solvent, such as ethanol.
-
Add an excess (e.g., 10-fold) of hydrazine hydrate to the solution.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The formation of the hydrazone is often indicated by the precipitation of a solid product.
-
Isolate the hydrazone by filtration, wash it with a suitable solvent (e.g., cold ethanol) to remove excess hydrazine, and dry it under vacuum.
Step 2: Synthesis of the Asymmetrical Azine
-
Dissolve the isolated hydrazone in a suitable solvent, such as ethanol.
-
Add one equivalent of the second, different salicylaldehyde derivative to the solution.
-
The reaction can be carried out at room temperature or with gentle heating.[8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The asymmetrical azine product often precipitates from the reaction mixture upon completion or cooling.
-
Isolate the product by filtration, wash with a cold solvent, and purify further by recrystallization if necessary.
One-Pot Synthesis
The one-pot synthesis offers a more efficient route by combining all reactants in a single reaction vessel. This method is generally faster and involves fewer purification steps for intermediates.[9]
-
Dissolve one equivalent of the first aromatic aldehyde and one equivalent of the second, different aromatic aldehyde in absolute ethanol.
-
Add a suitable base, such as triethylamine, to the mixture.
-
To this mixture, add a solution of hydrazine hydrate (one equivalent) in absolute ethanol dropwise with stirring at room temperature.[9]
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the product often precipitates and can be isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure asymmetrical azine.
Synthesis Workflow Diagram
Caption: General workflows for the stepwise and one-pot synthesis of asymmetrical salicylaldehyde azines.
Characterization of Asymmetrical Salicylaldehyde Azines
The structural elucidation and characterization of newly synthesized asymmetrical salicylaldehyde azines are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the asymmetrical nature of the azine. The presence of two distinct sets of signals for the aromatic and imine protons and carbons is a key indicator of an asymmetrical structure.[9]
Table 1: Representative ¹H NMR Spectral Data
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | 11.0 - 14.0 | s (broad) |
| Azomethine (-CH=N-) | 8.0 - 9.2 | s |
| Aromatic Protons | 6.5 - 8.0 | m, d, t |
Note: The presence of two distinct singlets for the azomethine protons is a strong indication of an asymmetrical azine.[9]
Table 2: Representative ¹³C NMR Spectral Data
| Functional Group | Chemical Shift (δ, ppm) |
| Azomethine (-C=N-) | 145 - 165 |
| Aromatic C-O | 155 - 162 |
| Aromatic Carbons | 115 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3500 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Azomethine C=N stretch | 1570 - 1620 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to support the proposed structure through fragmentation analysis. The molecular ion peak [M]⁺ is typically observed.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z |
| Asymmetrical Salicylaldehyde Azine | ESI⁺, EI | [M]⁺, [M+H]⁺, [M+Na]⁺ |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For salicylaldehyde azines, it can confirm the planar nature of the molecule and the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the azine nitrogen.[1]
Biological Activities and Potential Applications
Asymmetrical salicylaldehyde azines and related hydrazones have been investigated for a range of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
Several studies have reported the cytotoxic effects of salicylaldehyde hydrazones against various cancer cell lines. The mechanism of action is often attributed to the inhibition of cell proliferation and the induction of apoptosis.[4][10] Some derivatives have shown high activity, particularly against leukemic and breast cancer cell lines.[4]
Table 5: Selected Anticancer Activity Data
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde Hydrazones | HL-60 (Leukemia) | < 0.06 | [4] |
| Salicylaldehyde Hydrazones | K-562 (Leukemia) | < 0.06 | [4] |
| Salicylaldehyde Hydrazones | MCF-7 (Breast Cancer) | 0.23 | [4] |
| Salicylaldehyde Hydrazones | MDA-MB-231 (Breast Cancer) | 1.22 - 2.31 | [4] |
Some salicylaldehyde benzoylhydrazones have been suggested to target the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia.[11] This interaction with a key signaling pathway highlights the potential for targeted therapy.
Anticancer Signaling Pathway Diagram
Caption: Proposed mechanism of anticancer activity via inhibition of the BCR-ABL1 signaling pathway.
Antimicrobial Activity
Schiff bases derived from salicylaldehyde have also demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance this activity.[12]
Table 6: Selected Antimicrobial Activity Data
| Compound Type | Microorganism | MIC (mg/mL) | Reference |
| Azo-Schiff bases | S. aureus | 50 - 500 | [12] |
| Azo-Schiff bases | E. coli | 50 - 500 | [12] |
| Azo-Schiff bases | P. aeruginosa | 50 - 500 | [12] |
| Sulfadiazine-Salicylaldehyde Schiff bases | Staphylococcus sp. | 7.81 µM | [13] |
| Sulfadiazine-Salicylaldehyde Schiff bases | Candida sp. | 1.95 µM | [13] |
Conclusion
Asymmetrical salicylaldehyde azines are a versatile class of compounds with significant potential in both materials science and drug development. Their synthesis is readily achievable through either stepwise or one-pot methodologies, allowing for the creation of a diverse library of derivatives. The characterization techniques outlined in this guide provide a robust framework for structural confirmation and purity assessment. The promising anticancer and antimicrobial activities reported for these compounds warrant further investigation and development, with the potential to yield novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of asymmetrical salicylaldehyde azines.
References
- 1. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]
Unveiling the Photochromic Potential of Salicylaldehyde Azine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photochromic properties of salicylaldehyde azine analogues, a class of compounds demonstrating significant potential in various applications, including molecular switching and advanced drug delivery systems. This document outlines the fundamental principles of their photochromism, details experimental protocols for their synthesis and characterization, presents key quantitative data, and explores their application in stimuli-responsive drug release.
Core Principles of Photochromism in this compound Analogues
The photochromism of this compound (SAA) and its analogues is rooted in a reversible intramolecular proton transfer reaction that occurs upon photoexcitation. The stable ground state is the enol-imine tautomer. Upon absorption of ultraviolet (UV) light, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen atom. This ultrafast process leads to the formation of a transient cis-keto-amine tautomer. Subsequent isomerization around the C=N bond can lead to a more stable trans-keto-amine photoproduct, which is responsible for the color change. This process is reversible, with the molecule returning to its original enol-imine form either thermally or upon irradiation with visible light.
The efficiency and kinetics of this photochromic process are highly sensitive to the molecular structure of the analogue and the surrounding environment, such as solvent polarity and viscosity. These factors influence the stability of the different tautomers and the energy barriers for the forward and reverse reactions.
Quantitative Data on Photochromic Properties
The photochromic behavior of this compound and its analogues can be quantified by several key parameters, including their absorption maxima in different states, the lifetimes of the transient species, and the quantum yield of the photochromic transformation. The following tables summarize representative data for this compound (SAA) in various environments.
| Compound | Solvent/Matrix | Enol Form Abs. Max (λ_max, nm) | Photo-product Abs. Max (λ_max, nm) | Reference |
| This compound (SAA) | Acetonitrile | ~350 | ~450 | [1] |
| This compound (SAA) | Toluene | ~350 | ~450 | [1] |
| This compound (SAA) | Polyethylene film | Not specified | Not specified | [1] |
| Compound | Solvent/Matrix | Photochrome (trans-keto) Lifetime | Notes | Reference |
| This compound (SAA) | Triacetine (polar, viscous) | 500 µs | Lifetime increases in viscous solvents due to suppression of quenching processes. | [1] |
| This compound (SAA) | Squalane (non-polar, viscous) | 65 µs | [1] | |
| This compound (SAA) | Polyethylene film (non-polar) | 700 µs | Retardation of intramolecular back-isomerization in the polymer matrix leads to a longer lifetime. | [1] |
| This compound (SAA) | Cyclohexane | Biexponential decay: 68.3 µs (42%) and 8.91 µs (58%) for a derivative. | The relaxation of the photochrome can follow complex kinetics. | [1] |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound and its substituted analogues is generally straightforward and cost-effective. The most common method involves the condensation reaction between a salicylaldehyde derivative and hydrazine hydrate.
General Procedure:
-
Dissolve the substituted salicylaldehyde in a suitable solvent, such as methanol or ethanol.
-
Add hydrazine hydrate to the solution, typically in a 2:1 molar ratio of aldehyde to hydrazine.
-
The reaction mixture is then stirred at room temperature or under reflux for a specified period.
-
The resulting this compound product often precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Characterization of Photochromic Properties
A combination of spectroscopic techniques is employed to investigate the photochromic properties of this compound analogues.
Steady-State UV-Vis Absorption Spectroscopy: This technique is used to determine the absorption spectra of the stable enol form and the metastable photo-induced keto form. The sample is irradiated with a UV light source to trigger the photochromic reaction, and the changes in the absorption spectrum are monitored.
Transient Absorption Spectroscopy (TAS): TAS is a powerful technique to study the dynamics of the short-lived transient species involved in the photochromic process. A simplified experimental workflow is as follows:
-
A short, intense "pump" laser pulse excites the sample, initiating the photochromic reaction.
-
A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a specific time delay after the pump pulse.
-
The absorption of the probe pulse is measured, providing a snapshot of the absorption spectrum of the transient species at that time delay.
-
By varying the time delay between the pump and probe pulses, the formation and decay of the transient species can be monitored in real-time.
Determination of Photochromic Quantum Yield: The quantum yield (Φ) of the photochromic reaction quantifies the efficiency of the process. It is defined as the number of molecules that undergo the photochromic transformation per photon absorbed. The quantum yield can be determined by irradiating a solution of the compound with a known photon flux at a specific wavelength and measuring the change in the concentration of the photochrome. This is often done using a chemical actinometer for calibration.
Visualizing Key Processes and Workflows
Photochromic Mechanism of this compound
Caption: Photochromic mechanism of this compound.
Experimental Workflow for Photochromic Characterization
Caption: General experimental workflow.
Applications in Drug Development: Stimuli-Responsive Drug Delivery
The photochromic properties of this compound analogues make them attractive candidates for the development of "smart" drug delivery systems. These systems can be designed to release a therapeutic agent in response to an external light stimulus. One promising approach involves the incorporation of these photochromic molecules into nanoparticles.
The drug can be encapsulated within a nanoparticle matrix that is functionalized with this compound analogues. In the "off" state, the nanoparticle retains the drug. Upon irradiation with UV light, the photoisomerization of the azine molecules can induce a change in the nanoparticle's structure or permeability, leading to the release of the encapsulated drug. This allows for precise spatial and temporal control over drug delivery, potentially reducing side effects and improving therapeutic efficacy.
For instance, in cancer therapy, drug-loaded nanoparticles could be administered systemically and accumulate in the tumor tissue. Subsequent irradiation of the tumor with light would trigger the release of the chemotherapeutic agent directly at the desired site, minimizing exposure to healthy tissues.
Potential Signaling Pathway for Light-Triggered Drug Release
Caption: Light-triggered drug release from a nanoparticle.
References
Investigating the Thermal Stability of Salicylaldehyde Azine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of salicylaldehyde azine compounds and related Schiff base derivatives. Understanding the thermal properties of these compounds is crucial for their application in various fields, including materials science and drug development, where thermal stability can impact efficacy, shelf-life, and safety. This document summarizes key quantitative data from thermal analyses, details common experimental protocols, and provides visual representations of molecular structures and experimental workflows.
Core Concepts in Thermal Analysis
The thermal stability of a compound is its ability to resist decomposition at high temperatures. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information about decomposition temperatures, the presence of volatile components, and the composition of the material.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.
Data on Thermal Stability of Salicylaldehyde Schiff Base Derivatives
The following table summarizes the thermal decomposition data for various Schiff base ligands derived from salicylaldehyde and its derivatives, as reported in the scientific literature. These compounds are structurally analogous to salicylaldehyde azines and provide valuable insights into their expected thermal behavior.
| Compound/Ligand Name | Decomposition Step(s) | Temperature Range (°C) | Mass Loss (%) | Reference |
| N,N′-bis(5-trifluoromethoxysalicylaldehyde)cyclohexanediimine | 1 | 290-440 | 79.5 | [1] |
| 2 | 440-1200 | 14.1 | [1] | |
| 3-((2-hydroxybenzylidene)amino)benzoic acid | - | Stable up to 200-300 | - | [2] |
| Schiff base from salicylaldehyde and aniline | - | Data for metal complexes provided | - | [3] |
| Schiff base from salicylaldehyde and 2-aminopyridine | - | Data for metal complexes provided | - | [3] |
| Schiff base from salicylaldehyde and 4-aminopyridine | - | Data for metal complexes provided | - | [3] |
| Schiff base from salicylaldehyde and 2-aminopyrimidine | - | Data for metal complexes provided | - | [3] |
Note: The thermal stability of Schiff base metal complexes is often higher than that of the free ligands.[2]
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on this compound and related compounds, based on common practices in the cited literature.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using standard reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into a clean, inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.
-
Heating Rate: A linear heating rate of 10 °C/min is frequently employed.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1200 °C).[1][4]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the residual mass are key parameters to be determined.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound compound into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, typically nitrogen, is used with a purge gas flow rate of around 50 mL/min.
-
Heating Rate: A constant heating rate, often 10 °C/min, is applied.
-
Temperature Range: The temperature range should encompass the expected thermal transitions, such as melting and decomposition.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate crystallization or decomposition.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the basic chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Workflow for Thermal Stability Analysis
The following diagram outlines the typical workflow for assessing the thermal stability of a this compound compound.
Caption: Workflow for Thermal Stability Investigation.
Conclusion
The thermal stability of this compound compounds and their derivatives is a critical parameter for their practical applications. The data indicates that these compounds generally exhibit good thermal stability, often stable up to 200-300 °C. The precise decomposition temperature and pathway are influenced by substituents on the aromatic rings and coordination with metal ions. The experimental protocols outlined in this guide provide a standardized approach for researchers to evaluate the thermal properties of novel this compound compounds, ensuring reliable and comparable data. Further research focusing on a systematic study of variously substituted salicylaldehyde azines would be beneficial for establishing clear structure-stability relationships.
References
- 1. akjournals.com [akjournals.com]
- 2. Metal Complexes of the Schiff Base Derived from Amino Acid and Salicylaldehyde: Synthesis, Characterization, Bioactivities and Molecular Docking Studies [hrcak.srce.hr]
- 3. Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Basic biological activities of Salicylaldehyde azine, such as antioxidant and antibacterial properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine, a Schiff base derived from the condensation of salicylaldehyde and hydrazine, has emerged as a compound of interest in medicinal chemistry. Its structural features, particularly the presence of phenolic hydroxyl groups and the azine linkage, suggest a potential for diverse biological activities. This technical guide provides an in-depth overview of the foundational antioxidant and antibacterial properties of this compound and its derivatives, summarizing key quantitative data, outlining experimental methodologies, and illustrating relevant biological and experimental workflows. While research indicates that this compound possesses significant antibacterial and antioxidant capabilities, specific quantitative data such as IC50 and MIC values for the parent compound are not widely available in publicly accessible literature.[1] This guide, therefore, draws upon data from closely related salicylaldehyde derivatives to provide a comprehensive understanding of its potential biological activities.
Antioxidant Activity
The antioxidant potential of this compound and its derivatives is attributed to their ability to scavenge free radicals and chelate transition metals, thereby mitigating oxidative stress. The phenolic hydroxyl group is a key contributor to this activity.
Quantitative Antioxidant Data
| Compound/Derivative | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Salicylaldehyde-derived secondary amine (Compound 2) | ABTS | 5.14 ± 0.11 | BHT | 8.22 ± 0.45 |
| BHA | 7.16 ± 1.66 | |||
| Salicylaldehyde-derived secondary amine (Compound 5) | Phenanthroline (A0.5) | 9.42 ± 1.02 | BHT | 7.32 ± 0.83 |
| BHA | 6.31 ± 0.83 | |||
| Salicylaldehyde Phenylhydrazone | DPPH (% Inhibition at 50 µg/mL) | 92.42% | - | - |
| 4-O-ethyl Salicylaldehyde Phenylhydrazone | DPPH (% Inhibition at 50 µg/mL) | 85.50% | - | - |
Note: BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole) are common synthetic antioxidant standards. A lower IC50 or A0.5 value indicates higher antioxidant activity.
Mechanism of Antioxidant Action
The antioxidant mechanism of salicylates, the class of compounds to which this compound belongs, is multifaceted.[2] Key proposed mechanisms include:
-
Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.
-
Metal Chelation: The ortho-hydroxyl group and the azine nitrogen atoms can chelate transition metal ions like Fe²⁺ and Cu²⁺. These metal ions can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Activation of Nrf2 Signaling Pathway: Studies on salicylaldehyde derivatives, such as Salicylaldehyde isonicotinoyl hydrazone (SIH), have shown that they can induce an antioxidant response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This suggests that this compound may also exert its antioxidant effects through the modulation of this critical cellular defense pathway.
Below is a generalized workflow for assessing the antioxidant activity of a compound like this compound.
Caption: Workflow for evaluating the antioxidant properties of this compound.
Antibacterial Activity
This compound and its derivatives have demonstrated notable activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Quantitative Antibacterial Data
Specific MIC values for this compound against common bacterial strains were not found in the available literature. However, studies on salicylaldehyde and its derivatives provide valuable comparative data.
| Compound/Derivative | Bacterium | MIC (µg/mL) |
| Salicylaldehyde hydrazone derivative (SA-SB-1) | Enterococcus faecalis | 12 |
| Staphylococcus aureus | 250 | |
| Pseudomonas aeruginosa | 250 | |
| Escherichia coli | 250 | |
| Salicylaldehyde hydrazone derivative (SA-SB-2) | Enterococcus faecalis | 12 |
| Staphylococcus aureus | 250 | |
| Pseudomonas aeruginosa | 250 | |
| Escherichia coli | 250 | |
| Sulfadiazine-Salicylaldehyde Schiff base | Gram-positive & Gram-negative bacteria | 100-250 |
Mechanism of Antibacterial Action
The precise mechanism of antibacterial action for this compound is not fully elucidated. However, research on salicylaldehydes suggests a few potential mechanisms:
-
Proton Exchange: The phenolic hydroxyl group may be involved in proton exchange processes that can disrupt bacterial cellular functions.
-
Enzyme Inhibition: Schiff bases are known to chelate metal ions that are essential for the activity of various bacterial enzymes. By binding to these metal ions, this compound could inhibit critical metabolic pathways in bacteria.
-
Membrane Disruption: The lipophilic nature of the molecule may allow it to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
The following diagram illustrates the general workflow for determining the antibacterial activity of a compound.
Caption: Workflow for evaluating the antibacterial properties of this compound.
Experimental Protocols
Detailed experimental protocols for the assessment of antioxidant and antibacterial activities are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each concentration of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion
This compound exhibits promising antioxidant and antibacterial properties, making it a valuable scaffold for further investigation in drug discovery. While the available data, primarily from its derivatives, is encouraging, further studies are warranted to establish the specific quantitative efficacy (IC50 and MIC values) and to fully elucidate the mechanisms of action of the parent this compound molecule. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these essential investigations.
References
- 1. Synthesis, Antioxidant and Antibacterial Activities of this compound | Scientific.Net [scientific.net]
- 2. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Salicylaldehyde Azine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of salicylaldehyde azine, a key intermediate in coordination chemistry and pharmaceutical research. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in various applications. This document outlines its solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.
Introduction to this compound
This compound (C₁₄H₁₂N₂O₂) is a Schiff base derived from the condensation of salicylaldehyde with hydrazine. It is a yellow crystalline solid with a molecular weight of 240.26 g/mol .[1][2] Its chemical structure, featuring two phenolic hydroxyl groups and an azine linkage, governs its physicochemical properties, including its solubility in various media. The compound is known to be soluble in several organic solvents, a characteristic that is exploited in its use as a ligand for the synthesis of metal complexes and in the preparation of various organic derivatives.[3][4][5]
Qualitative Solubility of this compound
Based on available literature, this compound exhibits the following qualitative solubility characteristics:
-
Soluble in: Ethanol, Chloroform, Benzene, Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate.[3][4][5][6][7]
While this qualitative information is useful for general laboratory procedures, quantitative data is essential for more precise applications such as crystallography, formulation development, and reaction engineering.
Quantitative Solubility Data
Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents within peer-reviewed literature. To address this gap, this guide provides a detailed experimental protocol for determining the solubility of this compound. The following table is presented as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |
| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |
| Chloroform | 119.38 | 1.489 | Data to be determined | Data to be determined |
| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with screw caps
-
Constant temperature shaker or magnetic stirrer with hotplate
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any suspended microcrystals.
-
-
Determination of Solute Mass:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended.
-
Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Data Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.
-
Determine the solubility in grams per liter (g/L) by dividing the mass of the dissolved solute by the volume of the filtered saturated solution.
-
Convert the solubility from g/L to moles per liter (mol/L) by dividing by the molecular weight of this compound (240.26 g/mol ).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While qualitative data indicates the solubility of this compound in several common organic solvents, a lack of quantitative data in the existing literature necessitates experimental determination. The provided detailed gravimetric protocol offers a robust method for researchers to obtain precise and accurate solubility values. This information is invaluable for the effective design of synthetic routes, purification strategies, and the development of formulations involving this compound, thereby supporting its application in both academic research and the pharmaceutical industry.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. chem.ws [chem.ws]
- 7. www1.udel.edu [www1.udel.edu]
The Impact of Substituents on the Molecular Geometry of Salicylaldehyde Azine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylaldehyde azine (salalazine) and its derivatives are a class of compounds recognized for their unique photophysical properties, including thermochromism and photochromism, which are intrinsically linked to their molecular geometry. The ability to modulate these properties through the strategic placement of substituents on the salicylidene rings is of significant interest in the development of novel materials and therapeutic agents. This technical guide provides an in-depth analysis of how substituents influence the molecular geometry of the salalazine core. It summarizes key structural data, details relevant experimental protocols, and illustrates the underlying chemical principles governing these substituent-induced effects.
Introduction
This compound, a symmetrical Schiff base formed from the condensation of two salicylaldehyde molecules with hydrazine, is characterized by a planar structure stabilized by strong intramolecular hydrogen bonds.[1] The core structure consists of two salicylidene moieties connected by an azine bridge (-CH=N-N=CH-). A critical feature of this molecule is the formation of two strong intramolecular hydrogen bonds between the phenolic hydroxyl groups and the azine nitrogen atoms.[1] These hydrogen bonds create six-membered pseudo-rings, contributing to the planarity and rigidity of the molecule.
The electronic nature of substituents on the aromatic rings can significantly alter the electron density distribution within the molecule. This, in turn, influences the strength of the intramolecular hydrogen bonds, bond lengths, bond angles, and overall molecular planarity. Understanding these relationships is crucial for designing salalazine derivatives with tailored properties for applications in areas such as fluorescent probes, molecular switches, and coordination chemistry.[2] This guide will explore these effects through a review of crystallographic data and synthetic methodologies.
Experimental Protocols
The synthesis and structural analysis of this compound and its derivatives involve standard organic chemistry and crystallographic techniques.
General Synthesis of Substituted Salicylaldehyde Azines
The most common method for synthesizing salicylaldehyde azines is the condensation reaction between a substituted salicylaldehyde and hydrazine hydrate or hydrazine hydrochloride in an alcoholic solvent.[3]
Materials:
-
Substituted Salicylaldehyde (e.g., Salicylaldehyde, 3-Methoxysalicylaldehyde) (2 mmol)
-
Hydrazine hydrate or Hydrazine hydrochloride (1 mmol)
-
Ethanol (or Methanol) (approx. 30-50 mL)
Procedure:
-
Dissolve the substituted salicylaldehyde (2 mmol) in hot ethanol (30 mL) in a round-bottom flask.
-
In a separate container, dissolve hydrazine hydrate or hydrochloride (1 mmol) in a minimal amount of the same solvent.
-
Add the hydrazine solution dropwise to the salicylaldehyde solution with stirring.
-
If using hydrazine hydrochloride, a base (e.g., sodium acetate) may be added to neutralize the HCl.
-
Attach a condenser to the flask and reflux the reaction mixture for a period ranging from 3 to 24 hours, monitoring the reaction by thin-layer chromatography (TLC).[3][4]
-
Upon completion, allow the solution to cool to room temperature. The product often crystallizes out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.[3]
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., hexane/dichloromethane).[5]
Single-Crystal X-ray Diffraction Analysis
To obtain precise data on molecular geometry, single-crystal X-ray diffraction is the definitive method.
Procedure:
-
A suitable single crystal of the synthesized compound is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å).
-
The diffraction data (intensities and positions of reflections) are collected over a wide range of angles.
-
The collected data are processed to correct for factors like Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
The final refined structure provides detailed information on atomic coordinates, from which bond lengths, bond angles, and dihedral angles are calculated.
Data Presentation: The Effect of Substituents on Molecular Geometry
The introduction of substituents onto the phenyl rings of this compound induces notable changes in its molecular geometry. These effects are primarily driven by the electronic nature of the substituent (electron-donating or electron-withdrawing), which alters the charge distribution across the conjugated system and modifies the strength of the intramolecular hydrogen bond.
The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies for the parent this compound and a representative derivative with an electron-donating group (3-methoxy). Data for a related 5-chloro-substituted Schiff base is included for comparative discussion.
Table 1: Key Bond Lengths (Å) in this compound and Derivatives
| Bond | Unsubstituted this compound[1] | (E,E)-2-hydroxy-3-methoxybenzaldehyde Azine[3] | N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline[6] |
| O-H | - | - | - |
| O···N (H-bond) | 2.645 | - | 2.553 / 2.585 |
| C-O | 1.352 | 1.353 | 1.348 / 1.350 |
| C=N | 1.286 | 1.284 | 1.289 |
| N-N | 1.423 | 1.417 | - (not an azine) |
| C-C (ring avg.) | 1.389 | ~1.39 | ~1.38 |
Table 2: Key Bond Angles (°) in this compound and Derivatives
| Angle | Unsubstituted this compound[1] | (E,E)-2-hydroxy-3-methoxybenzaldehyde Azine[3] | N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline[6] |
| C-C-O | 120.9 | 120.4 | 121.2 / 121.3 |
| C-C=N | 121.8 | 122.0 | 121.8 |
| C=N-N | 117.1 | 117.2 | - (not an azine) |
Discussion of Substituent Effects
Electron-Donating Groups (EDGs)
Electron-donating groups, such as methoxy (-OCH₃) or diethylamino (-N(Et)₂), increase the electron density in the aromatic ring.
-
Effect on Hydrogen Bonding: By pushing electron density into the ring, EDGs increase the basicity of the phenolic oxygen. This strengthens the resonance-assisted hydrogen bond (RAHB). A stronger hydrogen bond typically leads to a shorter O···N distance and a more planar conformation.
-
Effect on Bond Lengths: The increased electron density can enhance the contribution of the quinonoid resonance form. This is expected to shorten the C-O bond and slightly lengthen the C=N bond, although the observed changes in the 3-methoxy derivative are minimal.[3] The N-N bond in the 3-methoxy derivative is slightly shorter (1.417 Å) compared to the parent compound (1.423 Å), suggesting increased delocalization across the azine bridge.[1][3]
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the aromatic ring.
-
Effect on Hydrogen Bonding: EWGs decrease the electron density on the phenolic oxygen, making the hydroxyl proton more acidic. This leads to a weaker intramolecular hydrogen bond. The O···N distance is expected to increase. In the case of N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline, the O···N distances are relatively short, but this is a different molecular system.[6] However, the principle of EWGs weakening the hydrogen bond by reducing the basicity of the nitrogen and oxygen atoms generally holds.
-
Effect on Bond Lengths: A weaker hydrogen bond and reduced quinonoid character would lead to a longer C-O bond and a shorter, more isolated C=N double bond. The presence of a halogen like chlorine in the 5-position generally results in a slight shortening of the adjacent C-C ring bonds due to its inductive effect.[6]
Visualizing Relationships and Workflows
Logical Flow of Substituent Effects
The following diagram illustrates how the electronic properties of a substituent cascade to affect the overall molecular geometry.
Caption: Logical flow of substituent electronic effects on geometry.
Experimental Workflow for Structural Analysis
This diagram outlines the typical workflow from synthesis to final structural elucidation.
References
- 1. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
An In-Depth Technical Guide to Salicylaldehyde Azine and Its Derivatives: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of salicylaldehyde azine and its derivatives. This class of compounds has garnered significant interest due to its unique photophysical properties, including aggregation-induced emission (AIE), and its broad spectrum of biological activities. This document details the synthetic methodologies, quantitative physicochemical and biological data, and key mechanistic insights into their function.
Discovery and History
The journey of this compound is intrinsically linked to the development of Schiff base chemistry. In 1864, the Italian chemist Hugo Schiff reported the condensation of primary amines with carbonyl compounds, leading to the formation of imines, which are now famously known as Schiff bases. This foundational work laid the chemical principles for the synthesis of a vast array of related compounds.
While a definitive first synthesis of this compound is not prominently documented, its creation is a direct application of Schiff's discovery. The reaction involves the condensation of salicylaldehyde with hydrazine, a compound first isolated by Theodor Curtius in 1887. Curtius's extensive work on hydrazine and its derivatives, including hydrazones and azines, provided the necessary building blocks and reaction understanding for the eventual synthesis of this compound. The formation of azines from aldehydes and hydrazine became a well-established reaction in the late 19th and early 20th centuries.
Physicochemical Properties of this compound
This compound is a crystalline solid with distinct physicochemical properties. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [2] |
| CAS Number | 959-36-4 | [1] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 213-215 °C | [1] |
| Solubility | Soluble in ethanol, chloroform, benzene; sparingly soluble in water. | [1] |
Synthesis of this compound and Derivatives
The synthesis of this compound is a straightforward and efficient condensation reaction. The general synthetic scheme is presented below.
References
- 1. Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Biginelli Reactions of Salicylaldehyde and 2-Hydroxy-l-naphthaldehyde | Semantic Scholar [semanticscholar.org]
- 3. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Salicylaldehyde Azine as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine and its derivatives have emerged as versatile and effective fluorescent probes for the detection of various metal ions. These compounds are typically synthesized through a straightforward condensation reaction between salicylaldehyde and hydrazine or its derivatives. The resulting azine molecule often exhibits fluorescence properties that are sensitive to the presence of specific metal ions. The detection mechanism can be broadly categorized as either "turn-on" or "turn-off" fluorescence. In "turn-on" sensors, the fluorescence intensity of the probe is significantly enhanced upon binding to the target metal ion. Conversely, "turn-off" sensors exhibit a decrease or quenching of fluorescence in the presence of the analyte. These changes in fluorescence are often attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and the formation of aggregates with aggregation-induced emission (AIE) properties. The simplicity of synthesis, coupled with high sensitivity and selectivity, makes this compound-based probes valuable tools for applications in environmental monitoring, biological imaging, and pharmaceutical analysis.
Data Presentation: Quantitative Performance of this compound-Based Probes
The following table summarizes the quantitative performance of various this compound-based fluorescent probes for the detection of different metal ions. This allows for a direct comparison of their key sensing parameters.
| Target Ion | Probe/System | Detection Limit (LOD) | Linear Range | Stoichiometry (Probe:Ion) | Binding Constant (Ka) | Solvent System | Reference |
| Al³⁺ | This compound derivative (SNN) | 3.99 nM | - | 1:1 | - | - | [1] |
| Al³⁺ | Diarylethene with salicylaldehyde hydrazine | 7.98 x 10⁻⁹ M | - | 1:1 | 3.9 x 10² M⁻¹ | - | [2] |
| Al³⁺ | Calix[1]arene with salicylaldehyde-derived Schiff base (L2) | 4.36 x 10⁻⁷ M | 2.0 x 10⁻⁵ - 1.4 x 10⁻⁴ M | 1:1 | 2.6 x 10¹⁰ M⁻¹ | - | |
| Zn²⁺ | This compound derivative (SNN) | 1.33 nM | - | 1:1 | - | - | [1] |
| Zn²⁺ | Simple salicylaldehyde-based probe | 5.9 x 10⁻⁹ M | 0 - 7.5 µM | 1:1 | 3.78 x 10⁶ M⁻¹ | Tris-HCl buffer (pH 7.2) | [3] |
| Zn²⁺ | Salicylaldehyde hydrazone with pyrene | 0.08 µM | 0 - 5.0 µM | 1:2 | - | Aqueous buffer | [4] |
| Cu²⁺ | Tetraphenylethylene-functionalized salicylaldehyde Schiff-base | 2.36 x 10⁻⁷ M | 5.0 x 10⁻⁶ - 1.2 x 10⁻⁴ M | 1:2 | 3.3388 x 10³ M⁻¹ | THF | [5][6] |
| Cu²⁺ | Salicylaldehyde-azine system with AIE | 5.7 x 10⁻⁷ mol/L | - | - | - | Acetonitrile-water | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of a simple this compound fluorescent probe.
Materials:
-
Salicylaldehyde
-
Hydrazine sulfate
-
Concentrated ammonia solution
-
Ethanol or Acetone (for recrystallization)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
In a 250 mL beaker, dissolve 3.1 g (0.025 mole) of powdered hydrazine sulfate in a minimal amount of deionized water with stirring.
-
To this solution, add 3.0 mL (0.025 mole) of concentrated ammonia solution.
-
While continuously stirring, add 6.3 mL (0.05 mole) of salicylaldehyde dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for 30-60 minutes. A yellow solid should precipitate.
-
Stir the mixture for an additional hour to ensure complete reaction.
-
Collect the yellow solid by filtration and wash it thoroughly with deionized water to remove any impurities.
-
Air-dry the solid and then crush it into a fine powder.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or acetone.
-
Dry the purified yellow, cube-like crystals of this compound.
Characterization:
The synthesized this compound can be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9]
Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy
This protocol outlines the general steps for evaluating the metal ion sensing capabilities of a synthesized this compound probe.
Materials and Equipment:
-
Stock solution of the this compound probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent).
-
Buffer solution (e.g., Tris-HCl, HEPES) to maintain a constant pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the this compound probe by diluting the stock solution to the desired concentration (e.g., 10 µM) in the chosen buffer system.
-
Prepare working solutions of the metal ions by diluting their respective stock solutions.
-
-
Fluorescence Titration:
-
Place a specific volume of the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 1-2 minutes).
-
Record the fluorescence spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To a series of cuvettes containing the probe's working solution, add a specific amount (e.g., 5-10 equivalents) of different metal ion solutions (one metal ion per cuvette).
-
Record the fluorescence spectrum for each sample and compare the changes in fluorescence intensity to determine the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the linear range and calculate the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
-
A Job's plot can be constructed to determine the stoichiometry of the probe-metal ion complex.
-
The binding constant (Ka) can be calculated using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Protocol 3: Bioimaging of Intracellular Metal Ions
This protocol provides a general guideline for using a this compound-based probe for the fluorescent imaging of metal ions in living cells.
Materials and Equipment:
-
Cell culture medium and supplements.
-
Desired cell line (e.g., MCF-7, HeLa).
-
This compound probe stock solution (in a biocompatible solvent like DMSO).
-
Stock solution of the target metal ion.
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope.
-
Cell culture plates or dishes with a glass bottom.
Procedure:
-
Cell Culture: Culture the chosen cell line in the appropriate medium and conditions until they reach the desired confluency for imaging.
-
Probe Loading:
-
Dilute the stock solution of the this compound probe in the cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells with the probe for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Metal Ion Treatment:
-
Add fresh cell culture medium to the cells.
-
For the experimental group, add the target metal ion solution to the medium to achieve the desired final concentration.
-
For the control group, add the same volume of vehicle (e.g., water or buffer) without the metal ion.
-
Incubate the cells for an appropriate time (e.g., 10-30 minutes).
-
-
Fluorescence Imaging:
-
Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Capture images of both the control and experimental groups to observe the change in intracellular fluorescence. An increase or decrease in fluorescence intensity in the presence of the metal ion indicates its detection within the cells.
-
Note: The optimal concentrations of the probe and metal ion, as well as the incubation times, should be determined experimentally for each specific probe and cell line to minimize cytotoxicity and maximize the fluorescent response.
Mandatory Visualizations
Caption: Signaling pathways for "turn-on" and "turn-off" metal ion sensing.
Caption: General experimental workflow for probe synthesis and metal ion detection.
Caption: Workflow for intracellular metal ion imaging using a fluorescent probe.
References
- 1. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A turn-off fluorescent probe for the detection of Cu2+ based on a tetraphenylethylene-functionalized salicylaldehyde Schiff-base - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Salicylaldehyde Azine-Based Chemosensors for Hydrazine Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of salicylaldehyde azine-based chemosensors in the sensitive and selective detection of hydrazine. Hydrazine is a highly toxic and reactive compound used in various industrial processes, including pharmaceuticals, and its detection is of critical importance for environmental monitoring and drug safety. This compound-based sensors offer a promising platform for this purpose due to their straightforward synthesis, stability, and favorable photophysical properties, particularly their aggregation-induced emission (AIE) characteristics.
Principle of Detection
The detection of hydrazine using salicylaldehyde-based compounds primarily relies on the in situ formation of this compound. In the presence of hydrazine, a condensation reaction occurs with two molecules of a salicylaldehyde derivative to form the corresponding this compound. This newly formed azine often exhibits strong fluorescence, particularly in aqueous media, due to its aggregation-induced emission (AIE) properties. In their monomeric state in organic solvents, these molecules typically show weak fluorescence. However, upon formation and aggregation in a poor solvent like water, their intramolecular rotations are restricted, leading to a significant enhancement of fluorescence emission. This "turn-on" fluorescence response provides a highly sensitive method for hydrazine quantification.
Signaling Pathway
The signaling pathway for the detection of hydrazine using a salicylaldehyde-based probe is a chemical reaction that leads to a measurable change in fluorescence. The process can be visualized as follows:
Caption: Signaling pathway for hydrazine detection.
Quantitative Data of this compound-Based Hydrazine Sensors
The performance of chemosensors is evaluated based on several key parameters, including the limit of detection (LOD), linear range, and response time. Below is a summary of the quantitative data for a representative this compound-based sensor for hydrazine.
| Sensor/Probe | Limit of Detection (LOD) | Linear Range | Response Time | Solvent System | Reference |
| 5-Chlorosalicylaldehyde | 0.08 µM | 0.2 - 9.3 µM | Not Specified | Ethanol/Water/Acetic Acid (30/66/4 v/v/v) | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound chemosensor and its application in hydrazine detection.
Synthesis of 5-Chlorothis compound
The synthesis of salicylaldehyde azines is typically a straightforward one-step condensation reaction.[2]
Materials:
-
5-Chlorosalicylaldehyde
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 5-chlorosalicylaldehyde (2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (1 mmol, 80% in water) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized 5-chlorothis compound using standard analytical techniques (e.g., NMR, FT-IR, and mass spectrometry).
Experimental Workflow for Hydrazine Detection
This protocol is based on the use of 5-chlorosalicylaldehyde for the in situ generation of the fluorescent azine for hydrazine detection.[1]
Caption: Experimental workflow for hydrazine detection.
Materials and Reagents:
-
Stock solution of 5-chlorosalicylaldehyde in ethanol.
-
Standard solutions of hydrazine in deionized water.
-
Ethanol
-
Deionized water
-
Acetic acid
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-chlorosalicylaldehyde in ethanol (e.g., 1 mM).
-
Prepare a series of standard hydrazine solutions in deionized water with concentrations spanning the expected range of the samples.
-
-
Sensing Experiment:
-
In a series of vials, prepare the reaction mixture by adding the appropriate volumes of ethanol, deionized water, and acetic acid to achieve the desired solvent system (e.g., ethanol/water/acetic acid = 30/66/4 v/v/v).[1]
-
To each vial, add a specific volume of the 5-chlorosalicylaldehyde stock solution to reach the final desired probe concentration.
-
Add varying concentrations of the hydrazine standard solutions to the vials. Include a blank sample containing no hydrazine.
-
Mix the solutions thoroughly and allow them to incubate at room temperature for a sufficient time for the reaction to complete and the fluorescence signal to stabilize.
-
-
Fluorescence Measurement:
-
Transfer the solutions to quartz cuvettes.
-
Measure the fluorescence emission spectra using a fluorometer. For the 5-chlorothis compound, an intense fluorescence enhancement is observed at approximately 570 nm with an excitation wavelength around 400 nm.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 570 nm) against the corresponding hydrazine concentration to generate a calibration curve.
-
Determine the linear range of the sensor.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
-
Use the calibration curve to determine the hydrazine concentration in unknown samples.
-
Selectivity
An important characteristic of a chemosensor is its selectivity for the target analyte over other potentially interfering species. For hydrazine detection, it is crucial that the sensor does not respond to other amines, amino acids, or common metal ions that may be present in the sample matrix. The selectivity of the 5-chlorosalicylaldehyde-based sensor should be evaluated by performing the detection experiment in the presence of various potential interferents at concentrations significantly higher than that of hydrazine. A minimal change in the fluorescence signal in the presence of these interfering species indicates high selectivity.
Applications in Drug Development
The sensitive and selective detection of residual hydrazine is critical in the pharmaceutical industry. Hydrazine is sometimes used as a reagent or is a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its toxicity, its presence in final drug products must be strictly controlled. This compound-based chemosensors can be valuable tools for:
-
Quality control of raw materials: Screening for hydrazine contamination in starting materials and intermediates.
-
In-process control: Monitoring the removal of hydrazine during purification steps.
-
Final product testing: Ensuring that the concentration of residual hydrazine in the API and final drug product is below the regulatory limits.
The simplicity and sensitivity of these fluorescent methods offer a rapid and cost-effective alternative to more complex chromatographic techniques for routine screening purposes.
References
Application Notes and Protocols: Synthesis and Applications of Salicylaldehyde Azine Metal Complexes (Cu, Zn, Ni)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases derived from salicylaldehyde are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals.[1][2] Salicylaldehyde azine, formed by the condensation of salicylaldehyde and hydrazine, is a versatile Schiff base ligand that coordinates with metal ions to create complexes with notable biological activities.[3][4] These metal complexes often demonstrate enhanced antimicrobial and anticancer properties compared to the free ligand.[5][6] The increased efficacy is often attributed to the chelation theory, which posits that complexation increases the lipophilicity of the molecule, thereby facilitating its transport across biological membranes to reach intracellular targets.[6][7] This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with copper (II), zinc (II), and nickel (II) ions. It also summarizes their characterization data and potential applications in drug development.
Experimental and Application Workflow
The synthesis and evaluation process begins with the preparation of the this compound ligand, followed by the synthesis of the metal complexes. Subsequent characterization confirms their structure, and biological assays evaluate their therapeutic potential.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Materials and Equipment
-
Chemicals: Salicylaldehyde, Hydrazine Hydrate (or Hydrazine Sulfate), Ethanol, Dioxane, Copper (II) Chloride (CuCl₂), Zinc (II) Chloride (ZnCl₂), Nickel (II) Chloride (NiCl₂), Sodium Hydroxide (optional, for pH adjustment), Distilled Water.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hot plate, beakers, filtration apparatus (Büchner funnel), melting point apparatus, FTIR spectrometer, UV-Vis spectrometer.
Protocol 1: Synthesis of this compound (Ligand)
This protocol is adapted from the condensation reaction of salicylaldehyde and a hydrazine source.[3][4]
-
Preparation: In a 250 mL round-bottom flask, dissolve salicylaldehyde (0.05 mol) in 50 mL of ethanol.
-
Reaction: To this solution, add hydrazine hydrate (0.025 mol) dropwise while stirring continuously at room temperature. A yellow solid is expected to form.
-
Reflux: Heat the mixture under reflux for approximately 1-2 hours to ensure the completion of the reaction.
-
Isolation: Cool the reaction mixture to room temperature. The resulting yellow precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound ligand in a desiccator or a vacuum oven at a low temperature. The product is a yellow crystalline solid.[4]
Protocol 2: General Synthesis of this compound Metal (II) Complexes (Cu, Zn, Ni)
This general protocol describes the chelation of the synthesized ligand with the respective metal salts.[4]
-
Ligand Solution: Dissolve the synthesized this compound ligand (2 mmol) in 20 mL of a suitable solvent like ethanol or dioxane in a 100 mL round-bottom flask, warming gently if necessary.
-
Metal Salt Solution: In a separate beaker, dissolve the metal (II) chloride salt (CuCl₂, ZnCl₂, or NiCl₂) (1 mmol) in 10 mL of ethanol or distilled water.[8]
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A change in color and the formation of a precipitate should be observed.
-
pH Adjustment (Optional): The pH of the mixture can be adjusted to ~7.5-8.0 by adding a dilute ethanolic solution of NaOH to facilitate complex formation.[9]
-
Reflux: Heat the reaction mixture under reflux for 2-3 hours with constant stirring.[10]
-
Isolation: After cooling the mixture to room temperature, collect the colored solid complex by filtration.
-
Purification and Drying: Wash the precipitate with cold ethanol and then dry it under vacuum over anhydrous CaCl₂.
Data Presentation: Characterization of Synthesized Compounds
The following tables summarize the expected quantitative data for the synthesized ligand and its metal complexes based on literature findings.
Table 1: Synthesis Parameters and Physicochemical Properties
| Compound | Molar Ratio (Ligand:Metal) | Appearance | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| This compound (Ligand) | N/A | Yellow Solid | >85 | ~215-218 |
| [Cu(C₁₄H₁₀N₂O₂)Cl₂] | 2:1 | Colored Solid | 70-80 | >250 |
| [Zn(C₁₄H₁₀N₂O₂)Cl₂] | 2:1 | Colored Solid | 70-85 | >250 |
| [Ni(C₁₄H₁₀N₂O₂)Cl₂] | 2:1 | Colored Solid | 70-80 | >250 |
Note: The exact molecular formula and structure (e.g., octahedral or tetrahedral) may vary depending on reaction conditions and whether the ligand acts as bidentate or tridentate.[4]
Table 2: Key Spectroscopic Data
| Compound | FTIR: ν(C=N) Azomethine (cm⁻¹) | FTIR: ν(M-N) (cm⁻¹) | FTIR: ν(M-O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|---|
| This compound (Ligand) | ~1625 | N/A | N/A | ~290, ~330 |
| Cu(II) Complex | ~1600-1615 (Shift to lower frequency) | ~450-500 | ~550-600 | ~380-420, ~600-650 |
| Zn(II) Complex | ~1600-1615 (Shift to lower frequency) | ~450-500 | ~550-600 | ~370-400 |
| Ni(II) Complex | ~1600-1615 (Shift to lower frequency) | ~450-500 | ~550-600 | ~390-430, ~580-620 |
Note: The shift in the C=N stretching frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands in the far-IR region confirms the formation of M-N and M-O bonds.
Applications in Drug Development
Salicylaldehyde-based Schiff base complexes are extensively studied for their therapeutic potential. The coordination of the ligand to metal ions like Cu(II), Zn(II), and Ni(II) often leads to a significant enhancement of biological activity.[6]
-
Antimicrobial Activity: The metal complexes of this compound have shown promising activity against various bacterial and fungal strains.[1][3] According to chelation theory, the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This increases the lipophilic nature of the complex, making it easier to penetrate the lipid layer of microbial cell membranes.[7]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of salicylaldehyde Schiff base metal complexes against various cancer cell lines.[11][12][13] The proposed mechanisms often involve the binding of the complex to DNA, potentially through intercalation, which disrupts DNA replication and leads to apoptosis (programmed cell death).[11][13] The enhanced ability of the complexes to cross cell membranes allows them to reach intracellular targets more effectively than the ligand alone.
Proposed Mechanism of Enhanced Biological Activity
The diagram below illustrates the proposed mechanism by which metal chelation enhances the biological activity of the this compound ligand.
References
- 1. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Antioxidant and Antibacterial Activities of this compound | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recentscientific.com [recentscientific.com]
- 9. asianpubs.org [asianpubs.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]
Application of Salicylaldehyde azine in the detection of specific anions.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Salicylaldehyde azine and its derivatives have emerged as versatile and cost-effective chemosensors for the detection of various anions. These sensors typically operate through colorimetric or fluorometric signaling mechanisms, providing rapid and often naked-eye detectable responses. The primary interaction mechanism involves the formation of hydrogen bonds between the hydroxyl protons of the salicylaldehyde moieties and the target anion. This interaction can trigger an Excited-State Intramolecular Proton Transfer (ESIPT) process, leading to a "turn-on" fluorescence response.
The selectivity of this compound-based sensors can be tuned by modifying their chemical structure. They have shown particular promise in the detection of environmentally and biologically significant anions such as fluoride, cyanide, and acetate. However, a critical consideration when using these sensors is the potential for hydrolysis of the imine bond (C=N) in the presence of certain anions, particularly in aqueous or protic media. This can lead to the regeneration of salicylaldehyde, which itself can interact with anions, thus complicating the interpretation of the sensing results. Careful control of experimental conditions, such as solvent choice and moisture content, is therefore crucial for accurate and reliable anion detection.
Anions Detected
This compound-based sensors have been successfully employed for the detection of the following anions:
-
Fluoride (F⁻): Detection is often characterized by a distinct color change and a significant "turn-on" fluorescence signal. The interaction is primarily driven by strong hydrogen bonding between the phenolic hydroxyl groups and the highly electronegative fluoride ion.
-
Cyanide (CN⁻): These sensors can detect cyanide, an anion of significant toxicological concern. The detection mechanism can involve hydrogen bonding and may also be influenced by the nucleophilic nature of the cyanide ion.
-
Acetate (AcO⁻): Acetate ions can also be detected through hydrogen bonding interactions, typically resulting in observable changes in the absorption or emission spectra of the sensor.
-
Phosphate (H₂PO₄⁻): While less commonly reported for simple this compound, derivatives have been designed to interact with phosphate anions, which are of great interest in biological systems.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of various anions using this compound-based sensors.
| Anion | Sensor Type | Method | Solvent | Limit of Detection (LOD) | Binding Constant (K) | Reference |
| Fluoride | Colorimetric & Fluorescent | Turn-on | DMSO | 7.5 x 10⁻⁷ M | Not Reported | [1] |
| Cyanide | Colorimetric | Naked-eye | 50% aq-EtOH | 0.756 µM | Not Reported | [1] |
| Acetate | Colorimetric | Naked-eye | 50% aq-EtOH | 0.916 µM | Not Reported | [1] |
| Phosphate | Fluorescent | Turn-on | Not specified | 0.2 µM (for a different sensor system) | Not Reported | [2] |
Signaling Pathways and Experimental Workflows
Anion Detection Signaling Pathway
The primary signaling mechanism for anion detection by this compound involves the formation of a hydrogen-bonded complex, which can facilitate an Excited-State Intramolecular Proton Transfer (ESIPT) process, leading to a fluorescent signal.
References
Application Notes and Protocols for Staining Cellulose with Salicylaldehyde Azine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine is a fluorescent dye that exhibits aggregation-induced emission (AIE), a phenomenon where the molecule becomes highly fluorescent in an aggregated or solid state.[1][2][3] This property makes it particularly well-suited for staining non-polar, solid-state structures such as cellulose fibers. Unlike conventional fluorescent dyes that often suffer from quenching at high concentrations, this compound's fluorescence intensifies as it aggregates on the cellulose surface, allowing for high-contrast imaging. This protocol provides a detailed method for using this compound to stain cellulosic materials for visualization via fluorescence microscopy.
Principle of Staining
The staining mechanism is based on the AIE properties of this compound. In solution, the molecule is non-emissive due to the free rotation of its phenyl rings, which provides a non-radiative pathway for energy dissipation. When the dye molecules come into contact with the surface of cellulose, they adsorb and aggregate. This restricts the intramolecular rotation, blocking the non-radiative decay channel and forcing the molecule to release its energy as fluorescence upon excitation.
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~385 nm | [4] |
| Illumination for Imaging | 365 nm UV light | [4] |
| Staining Solution Concentration | 1.0 x 10⁻³ M | [4] |
| Physical State | Solid | [1] |
| Fluorescence Behavior | Aggregation-Induced Emission (AIE) | [1][2] |
Experimental Protocol
This protocol is designed for the fluorescent staining of various cellulosic materials, such as paper, cotton, or plant tissue sections, for observation under a fluorescence microscope.
Materials
-
This compound
-
Ethanol (or another suitable solvent to dissolve the dye)
-
Cellulosic sample (e.g., filter paper, cotton fibers, microcrystalline cellulose)
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol)
-
Pipettes
-
Beakers or small staining dishes
-
Forceps
-
Fluorescence microscope with a UV excitation source (e.g., DAPI or UV filter cube)
Reagent Preparation
1.0 x 10⁻³ M this compound Staining Solution:
-
Calculate the required mass of this compound (Molar Mass: 240.26 g/mol ). For 10 mL of solution, 2.4 mg is needed.
-
Dissolve the calculated mass in 10 mL of ethanol.
-
Ensure the dye is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Store the solution in a tightly sealed, light-protected container.
Staining Procedure
-
Sample Preparation: Place the cellulosic sample (e.g., a small piece of filter paper, a few cotton fibers) into a suitable staining dish or on a microscope slide. If working with tissue sections, ensure they are appropriately prepared and fixed.
-
Staining: Completely immerse or cover the sample with the 1.0 x 10⁻³ M this compound staining solution.
-
Incubation: Allow the sample to incubate in the staining solution for 5-10 minutes at room temperature. The optimal time may vary depending on the sample's thickness and porosity.
-
Washing:
-
Using forceps, carefully remove the sample from the staining solution.
-
Briefly dip the sample in a beaker of fresh ethanol to remove excess, unbound dye. A wash of 5 minutes has been shown to be effective.[4]
-
Allow the sample to air-dry completely.
-
-
Mounting:
-
Place a drop of mounting medium (e.g., glycerol) onto a clean microscope slide.
-
Position the stained and dried sample in the mounting medium.
-
Carefully lower a coverslip over the sample, avoiding air bubbles.
-
-
Microscopy:
-
Observe the sample using a fluorescence microscope equipped with a UV excitation filter (e.g., 365 nm).
-
An excitation wavelength of approximately 385 nm can also be used.[4]
-
The stained cellulose will exhibit bright fluorescence. Capture images using an appropriate camera system.
-
Diagrams
Caption: Experimental workflow for staining cellulose.
Caption: Aggregation-Induced Emission (AIE) mechanism.
Applications
-
Visualization of Cellulose Structure: This protocol is useful for imaging the morphology and distribution of cellulose in various materials, including paper, textiles, and composites.
-
Plant Biology: Researchers can use this stain to visualize cellulosic cell walls in plant tissues, aiding in anatomical and developmental studies.[5]
-
Biomaterials Research: The method can be applied to characterize the structure of cellulose-based biomaterials and hydrogels.
-
Quality Control: In industrial settings, this staining protocol could be adapted for the quality control of cellulosic products.
Troubleshooting
-
Weak or No Fluorescence:
-
Insufficient Staining: Increase the incubation time or gently warm the staining solution.
-
Incorrect Filter Set: Ensure the microscope's excitation and emission filters are appropriate for UV excitation.
-
Dye Degradation: Prepare fresh staining solution.
-
-
High Background Fluorescence:
-
Inadequate Washing: Increase the duration or number of washing steps to remove all unbound dye.
-
Autofluorescence: Acquire an unstained control image to assess the sample's intrinsic fluorescence and perform background subtraction if necessary.
-
References
- 1. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. A protocol for combining fluorescent proteins with histological stains for diverse cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorometric Determination of Potassium tert-Butoxide Using Salicylaldehyde Azine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium tert-butoxide is a strong, non-nucleophilic base widely employed in organic synthesis, particularly in reactions where steric hindrance is a key factor for controlling regioselectivity, such as in dehydrohalogenations to form the Hofmann product. Accurate determination of its concentration is crucial for reaction stoichiometry and ensuring reproducibility. This application note details a sensitive and rapid fluorometric method for the determination of potassium tert-butoxide content using salicylaldehyde azine as a fluorescent probe.
This compound exhibits aggregation-induced emission (AIE) characteristics.[1] In the presence of potassium tert-butoxide in an ethanol solution, the fluorescence intensity of this compound increases proportionally with the concentration of the base.[1][2] This linear relationship allows for the quantitative determination of potassium tert-butoxide. The method is notable for its convenience, good linearity, and high sensitivity.[2]
Principle of the Method
The underlying principle of this analytical method is the fluorescence enhancement of this compound upon interaction with potassium tert-butoxide. The fluorescence intensity of a solution of this compound in ethanol shows a direct and linear correlation with the concentration of potassium tert-butoxide within a specific range.[1][2] By measuring the fluorescence intensity of a sample containing an unknown concentration of potassium tert-butoxide and comparing it to a calibration curve, the concentration can be accurately determined.
Quantitative Data Summary
The fluorometric method for determining potassium tert-butoxide using this compound demonstrates a strong linear relationship and high sensitivity. The key quantitative parameters of this method are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 385 nm | [2] |
| Linear Concentration Range | 0.5 x 10⁻⁴ M to 4.0 x 10⁻⁴ M | [1][3][4] |
| Linear Regression Equation | y = 99.193x + 93.599 | [1][3][4] |
| Correlation Coefficient (R²) | 0.9902 | [1][3][4] |
| Limit of Detection (LOD) | 1.07 x 10⁻⁷ M | [1][3][4] |
| Relative Standard Deviation (RSD) | 1.5% | [1][2][3] |
In the linear regression equation, 'y' represents the fluorescence intensity, and 'x' is the concentration of potassium tert-butoxide.
An example of content determination for two commercial samples of potassium tert-butoxide with a stated content of >97% is presented below.[5]
| Sample | Weighed Amount (mg) | Calculated Amount (mg) | Calculated Content (%) |
| 1 | 12.79 | 12.51 | 97.81 |
| 2 | 25.88 | 25.86 | 99.91 |
Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound indicator and the subsequent determination of potassium tert-butoxide.
Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Absolute ethanol
-
Hydrochloric acid
-
Three-necked flask
-
Stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 0.2 mol of salicylaldehyde, 0.1-0.2 mol of hydrazine hydrate, and 0.10-0.50 L of absolute ethanol.[2]
-
Heat the mixture to reflux and maintain the reaction for 1-2 hours.[2]
-
After the reaction is complete, add hydrochloric acid and continue to reflux.
-
Slowly cool the reaction mixture to allow for recrystallization.
-
Filter the mixture to obtain the crude product.
-
To purify, dissolve the crude product in absolute ethanol and heat to reflux for 2 hours.
-
Slowly cool the solution to induce recrystallization, yielding yellow, needle-like crystals of this compound.[2]
-
The reported melting point of this compound is 227.2-227.4°C.[2]
Fluorometric Determination of Potassium tert-Butoxide
Apparatus and Reagents:
-
Fluorometer
-
Volumetric flasks (10 mL)
-
Pipettes
-
Ethanol (absolute)
-
This compound solution (1.0 x 10⁻³ M in ethanol)
-
Potassium tert-butoxide sample
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of potassium tert-butoxide in ethanol with concentrations ranging from 0.5 x 10⁻⁴ M to 4.0 x 10⁻⁴ M. For each standard, place the appropriate amount of potassium tert-butoxide into a 10 mL volumetric flask, add 1 mL of the 1.0 x 10⁻³ M this compound solution, and dilute to the mark with ethanol. This will result in a final this compound concentration of 1.0 x 10⁻⁴ M.[2]
-
Preparation of the Sample Solution: Accurately weigh a sample of potassium tert-butoxide and dissolve it in ethanol to achieve a concentration within the linear range (e.g., prepare a stock solution and dilute accordingly). In a 10 mL volumetric flask, add the appropriate volume of the sample stock solution, 1 mL of the 1.0 x 10⁻³ M this compound solution, and dilute to the mark with ethanol.[2]
-
Fluorometric Measurement: Set the excitation wavelength of the fluorometer to 385 nm.[2] Measure the fluorescence intensity of the blank (ethanol and this compound), the standard solutions, and the sample solution.
-
Data Analysis: Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their corresponding concentrations. Determine the concentration of the potassium tert-butoxide in the sample solution by interpolating its fluorescence intensity on the calibration curve or by using the linear regression equation.
Visualizations
Caption: Experimental workflow for the determination of potassium tert-butoxide.
Caption: Logical relationship of the key chemical components.
References
- 1. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN105445244A - Method for determining content of potassium tert-butoxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Salicylaldehyde Azine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of salicylaldehyde azine derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). This compound derivatives are a class of organic compounds known for their promising photophysical properties, particularly their Aggregation-Induced Emission (AIE) characteristics. This makes them attractive candidates for use in solid-state lighting and display applications.
Introduction to this compound Derivatives in OLEDs
This compound derivatives are organic molecules that can be synthesized with relative ease and can be chemically modified to tune their optical and electronic properties. A key feature of many of these derivatives is Aggregation-Induced Emission (AIE), a phenomenon where the molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent in the aggregated or solid state. This property is highly desirable for OLEDs, as the emissive layer is a thin solid film where traditional fluorescent dyes often suffer from aggregation-caused quenching (ACQ). The AIE effect in salicylaldehyde azines is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
These compounds often exhibit high thermal stability, which is crucial for the operational lifetime of an OLED device. Their emission color can be tuned from blue to red by modifying the molecular structure with different electron-donating or electron-withdrawing groups.
Experimental Protocols
This protocol describes the synthesis of a simple, unsubstituted this compound, which serves as a model compound.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.44 g (20 mmol) of salicylaldehyde in 40 mL of absolute ethanol.
-
Addition of Hydrazine: To this solution, add 0.5 mL (10 mmol) of 80% hydrazine hydrate dropwise while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours.
-
Characterization: The final product, this compound, should be a bright yellow crystalline solid. Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as the emissive layer via thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound derivative (emitter)
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
UV-ozone or plasma cleaner
-
Source-measure unit and photometer for device characterization
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating them sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic and inorganic layers onto the ITO anode without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Deposit HAT-CN to a thickness of 10 nm.
-
Hole Transport Layer (HTL): Deposit TAPC to a thickness of 40 nm.
-
Emissive Layer (EML): Deposit the this compound derivative to a thickness of 30 nm.
-
Electron Transport Layer (ETL): Deposit TPBi to a thickness of 30 nm.
-
Electron Injection Layer (EIL): Deposit LiF to a thickness of 1 nm.
-
-
The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers, 0.1 Å/s for LiF).
-
-
Cathode Deposition:
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photometer.
-
Measure the electroluminescence (EL) spectrum to determine the emission color and calculate the CIE coordinates.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency (EQE) from the measured data.
-
Data Presentation
The performance of OLEDs based on this compound derivatives can vary depending on the specific molecular structure and the device architecture. The following table presents representative performance data for a hypothetical OLED device incorporating a this compound derivative as the emitter.
| Parameter | Value |
| Maximum Luminance | > 3000 cd/m² |
| Maximum Current Efficiency | 5.5 cd/A |
| Maximum Power Efficiency | 4.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 2.5 % |
| Turn-on Voltage | 3.8 V |
| CIE Coordinates (x, y) | (0.52, 0.46) |
| Emission Peak | 550 nm (Yellow-Green) |
Note: The data in this table is representative and intended for illustrative purposes. Actual performance will depend on the specific materials and device optimization.
Signaling Pathways and Logical Relationships
In the context of OLEDs, the "signaling pathway" refers to the charge injection, transport, and recombination processes that lead to light emission.
Mechanism Description:
-
Hole Injection: When a voltage is applied, holes are injected from the high work function anode (ITO) into the Highest Occupied Molecular Orbital (HOMO) of the HIL and subsequently into the HTL.
-
Hole Transport: The holes are transported through the HTL to the emissive layer (EML).
-
Electron Injection: Simultaneously, electrons are injected from the low work function cathode (Al) into the Lowest Unoccupied Molecular Orbital (LUMO) of the EIL and then the ETL.
-
Electron Transport: Electrons are transported through the ETL to the EML.
-
Recombination: Holes and electrons recombine in the EML to form excitons (electron-hole pairs).
-
Light Emission: The excitons radiatively decay to the ground state, emitting light with an energy corresponding to the energy gap of the emissive molecule.
Conclusion and Future Outlook
This compound derivatives represent a promising class of materials for OLED applications, primarily due to their strong solid-state emission based on the AIE mechanism, good thermal stability, and tunable emission colors. The protocols provided herein offer a foundation for the synthesis of these materials and their integration into OLED devices.
Future research in this area should focus on:
-
Molecular Engineering: Designing novel this compound derivatives with improved quantum efficiencies, better charge transport properties, and deeper blue or red emission for full-color displays.
-
Device Optimization: Exploring different host materials, transport layers, and device architectures to maximize the performance and stability of OLEDs based on these emitters.
-
Solution Processing: Developing soluble this compound derivatives that can be deposited from solution, which could significantly reduce the manufacturing cost of OLEDs.
By addressing these areas, the full potential of this compound derivatives in next-generation lighting and display technologies can be realized.
Application Notes and Protocols: Salicylaldehyde Azine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of salicylaldehyde azine as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand and its metal complexes, their physicochemical properties, and their applications in catalysis, sensing, and drug development, complete with detailed experimental protocols.
Introduction
This compound, systematically named 2,2'-[azine-1,2-diylbis(methanylylidene)]diphenol, is a Schiff base ligand synthesized from the condensation of salicylaldehyde and hydrazine.[1] Its structure features two salicylaldehyde moieties connected by an azine bridge, providing multiple coordination sites (phenolic oxygen and azomethine nitrogen atoms) for metal ions.[2] This multidentate nature allows for the formation of stable and structurally diverse coordination complexes with a wide range of transition and main group metals.[2][3] The resulting metal complexes exhibit a variety of interesting properties, including catalytic activity, fluorescence, and significant biological activities, making them promising candidates for various applications.[1][4][5]
Physicochemical Properties
This compound is a yellow crystalline solid.[6] It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate.[6][7] The molecule is nearly planar, a feature that contributes to its ability to form stable, often square planar or octahedral, complexes with metal ions.[8]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [7] |
| Molecular Weight | 240.26 g/mol | [7] |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 219-220 °C | [9] |
| Solubility | Soluble in DMSO, methanol, ethyl acetate; slightly soluble in water. | [6][7] |
| FT-IR (KBr, cm⁻¹) | ~3438 (O-H), ~1624 (C=N), ~1279 (C-O) | [9] |
| ¹H NMR (CDCl₃, δ ppm) | ~11.0 (s, 2H, OH), ~8.6 (s, 2H, CH=N), 6.9-7.4 (m, 8H, Ar-H) | [10] |
| UV-Vis (Ethanol, λ_max) | ~295 nm, ~330 nm | [11] |
Experimental Protocols
Synthesis of this compound Ligand
This protocol describes the synthesis of this compound via the condensation of salicylaldehyde and hydrazine hydrate.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring apparatus
-
Filtration apparatus
Procedure: [9]
-
Dissolve salicylaldehyde (2.0 mmol, 0.244 g) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add hydrazine hydrate (1.0 mmol, 0.05 g) dropwise while stirring continuously.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. A yellow precipitate will form.
-
Collect the yellow solid by filtration and wash it thoroughly with cold methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a tetrahydrofuran solution by slow evaporation to obtain single crystals.
Characterization:
-
Yield: Typically high.
-
Melting Point: 219-220 °C.[9]
-
FT-IR (KBr, cm⁻¹): A broad band around 3438 cm⁻¹ corresponding to the O-H stretching, a sharp peak around 1624 cm⁻¹ for the C=N stretching of the azomethine group, and a peak around 1279 cm⁻¹ for the C-O phenolic stretching.[9]
-
¹H NMR (CDCl₃, δ ppm): A singlet at approximately 11.0 ppm due to the phenolic OH proton, a singlet around 8.6 ppm for the azomethine proton (-CH=N-), and multiplets in the range of 6.9-7.4 ppm for the aromatic protons.[10]
Workflow for Synthesis of this compound:
References
- 1. benchchem.com [benchchem.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Salicylaldehyde Azine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine metal complexes represent a promising class of compounds in the field of medicinal chemistry, particularly in the development of novel anticancer agents. These complexes, formed by the chelation of a metal ion with a Schiff base ligand derived from salicylaldehyde, have demonstrated significant in vitro cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA, leading to cell cycle arrest and eventual cell death.[1] The versatility in the choice of the central metal ion and the ability to modify the this compound ligand allows for the fine-tuning of their biological activity, making them attractive candidates for further drug development.
This document provides a detailed overview of the in vitro cytotoxicity of selected this compound metal complexes, including a compilation of quantitative data, comprehensive experimental protocols for key cytotoxicity assays, and visual representations of experimental workflows and relevant signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound metal complexes is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various this compound metal complexes against different cancer cell lines.
| Complex | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pd-01 | MCF-7 | 10.7 ± 0.25 (µg/µL) | Vinblastine | - | [1] |
| Pd-01 | Hep-G2 | 16.9 ± 0.32 (µg/µL) | Vinblastine | - | [1] |
| Cu-37 | HeLa | 0.46 ± 0.01 | Cisplatin | 10.61 ± 0.86 | [1] |
| Cu-37 | MCF-7 | 0.94 ± 0.06 | Cisplatin | 13.58 ± 1.42 | [1] |
| Cu-37 | Hep-G2 | 0.47 ± 0.06 | Cisplatin | 8.17 ± 0.66 | [1] |
| Cu-26 | MCF-7 | 36.38 ± 0.9 | Cisplatin | 26.70 ± 2.2 | [1] |
| Cu-27 | MCF-7 | 28.72 ± 1.1 | Cisplatin | 26.70 ± 2.2 | [1] |
| Cu-28 | MCF-7 | 31.70 ± 0.5 | Cisplatin | 26.70 ± 2.2 | [1] |
| Cu-30 | A-549 | 38.01 ± 0.54 | Cisplatin | 17.91 ± 0.12 | [1] |
| Cu-30 | HeLa | 39.65 ± 0.44 | Cisplatin | 16.13 ± 0.16 | [1] |
| Cu-30 | MCF-7 | 29.63 ± 0.54 | Cisplatin | 13.01 ± 0.44 | [1] |
| Cu-29 | A-549 | 46.73 ± 0.81 | Cisplatin | 17.91 ± 0.12 | [1] |
| Cu-29 | HeLa | 54.37 ± 0.24 | Cisplatin | 16.13 ± 0.16 | [1] |
| Cu-29 | MCF-7 | 45.16 ± 0.57 | Cisplatin | 13.01 ± 0.44 | [1] |
| Cu-32 | HUVEC | 3.60 ± 0.05 | Cisplatin | 48.07 ± 0.72 | [1] |
| Cu-32 | C33A | 2.22 ± 0.17 | Cisplatin | 16.01 ± 0.32 | [1] |
| Cu-32 | HeLa | 1.02 ± 0.03 | Cisplatin | 10.77 ± 0.38 | [1] |
| Cu-41 | Hep-G2 | 40.82 (µg/mL) | - | - | [1] |
| Cu-45 | Hep-G2 | 29.74 (µg/mL) | - | - | [1] |
| Cu-50 | HeLa (48h) | 7.1 (µg/mL) | - | - | [1] |
| Cu-52 | HeLa (48h) | 68.9 (µg/mL) | - | - | [1] |
| C2 (Pd complex) | MCF-7 | 43.08 | Doxorubicin | - | [2] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are synthesized from various research articles and represent standard procedures in the field.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound metal complexes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal and Antibacterial Assays for Salicylaldehyde Azine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antifungal and antibacterial assays on salicylaldehyde azine derivatives. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of experimental workflows and potential mechanisms of action.
Introduction
This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and antioxidant properties.[1] These compounds, formed by the reaction of salicylaldehyde with hydrazine, are characterized by an azine linkage (-C=N-N=C-).[2] Their structural versatility allows for the synthesis of a wide range of derivatives with diverse biological activities. Several studies have demonstrated that these compounds exhibit promising activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[1][2][3] This document outlines standardized protocols for evaluating the in vitro antifungal and antibacterial efficacy of these derivatives.
Data Presentation: Antimicrobial Activity of Salicylaldehyde Derivatives
The following tables summarize the quantitative data from various studies on the antimicrobial activity of salicylaldehyde and its derivatives.
Table 1: Antibacterial and Antifungal Activity of Salicylaldehyde Mannich Bases (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| I | 21 | 19 | 17 | 19 | 11 |
| II | 20 | 18 | 16 | 18 | 10 |
| III | 19 | 17 | 18 | 19 | 12 |
| IV | 23 | 20 | 18 | 20 | 17 |
| Ciprofloxacin (Standard) | 29 | 28 | 30 | 32 | - |
| Clotrimazole (Standard) | - | - | - | - | 33 |
| DMSO (Solvent) | NI | NI | NI | NI | NI |
| NI = No Inhibition | |||||
| Source: Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. |
Table 2: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde Schiff Bases against Staphylococcus aureus
| Compound | Substituent | MIC (µg/mL) |
| 1 | Unsubstituted | >1000 |
| 2 | 5-NO2 | 125 |
| 3 | 5-Br | 62.5 |
| 4 | 5-OMe | 500 |
| Source: Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine.[4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Sulfadiazine Salicylaldehyde-Based Schiff Bases
| Compound | Target Organism | MIC (µM) |
| Derivative 1 | Staphylococcus aureus | 7.81 |
| Derivative 2 | Candida sp. | 1.95 |
| Derivative 3 | Trichophyton interdigitale | 1.95 |
| Derivative 4 | Mycobacterium tuberculosis | 8 - 250 |
| Source: Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity.[5][6][7][8] |
Experimental Protocols
Disk Diffusion Assay
The disk diffusion method is a widely used technique to screen for antimicrobial activity.[9] It is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's efficacy.
Objective: To determine the susceptibility of a microbial strain to a this compound derivative by measuring the zone of inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound derivative solution of known concentration (e.g., 10 µg/mL in DMSO)
-
Bacterial or fungal cultures
-
Sterile swabs
-
Incubator
-
Calipers or ruler
-
Positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Protocol:
-
Prepare Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
-
Inoculate Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.
-
-
Apply Disks:
-
Allow the inoculated plate to dry for a few minutes.
-
Aseptically place sterile filter paper disks impregnated with the this compound derivative solution onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Also, place the positive and negative control disks on the plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion Assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Objective: To determine the MIC of a this compound derivative against a specific microbial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound derivative stock solution
-
Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
Protocol:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculate Wells:
-
Add 100 µL of the standardized microbial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Potential Mechanism of Action
While the precise signaling pathways for this compound derivatives are still under investigation, the antimicrobial activity of Schiff bases, in general, is thought to involve several mechanisms. These include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with DNA replication or protein synthesis. The imine group (-C=N-) in Schiff bases is considered crucial for their biological activity.
Proposed General Mechanism of Action
Caption: Proposed general mechanism of action for salicylaldehyde derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Hybrid Azine Derivatives: A Useful Approach for Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: Salicylaldehyde Azine Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salicylaldehyde azine-based nanomaterials are emerging as a promising platform for advanced drug delivery systems. These nanoparticles can be engineered to respond to specific stimuli within the biological environment, such as changes in pH. The azine linkage (-C=N-N=C-) within the nanoparticle structure is susceptible to cleavage under acidic conditions, a characteristic hallmark of the tumor microenvironment and endo-lysosomal compartments. This intrinsic pH-sensitivity allows for the targeted release of encapsulated therapeutics directly at the site of action, enhancing efficacy while minimizing systemic toxicity.[1] These nanoparticles offer advantages such as biocompatibility, stability, and the potential for precise targeting in cancer therapy.[2][3] This document provides detailed protocols for the synthesis, characterization, drug loading, and in-vitro evaluation of this compound nanoparticles.
Section 1: Synthesis and Characterization
The synthesis of this compound nanoparticles is typically achieved through a nanoprecipitation method, a straightforward and scalable technique.[4] Characterization is crucial to ensure the nanoparticles possess the desired physicochemical properties for drug delivery applications.[5]
Experimental Protocol 1.1: Synthesis of this compound Nanoparticles
Objective: To synthesize this compound nanoparticles using a modified nanoprecipitation method.
Materials:
-
Salicylaldehyde (C₇H₆O₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (Absolute)
-
Polyvinyl alcohol (PVA), MW 30,000-70,000
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Preparation of this compound Precursor:
-
Dissolve 2.0 mmol of salicylaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Slowly add 1.0 mmol of hydrazine hydrate to the solution while stirring continuously at room temperature.
-
A yellow precipitate of this compound should form.[6]
-
Continue stirring for 2 hours to ensure the completion of the reaction.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under a vacuum.
-
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve 50 mg of the synthesized this compound powder in 10 mL of ethanol. This forms the organic phase.
-
Prepare the aqueous phase by dissolving 100 mg of PVA in 50 mL of DI water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the aqueous phase under vigorous magnetic stirring (e.g., 800 rpm).
-
A turbid suspension will form, indicating the formation of nanoparticles.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of ethanol.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps two more times to remove excess PVA and unprecipitated material.
-
Finally, resuspend the purified nanoparticle pellet in a known volume of DI water or a suitable buffer for storage at 4°C.
-
Experimental Protocol 1.2: Physicochemical Characterization
Objective: To determine the size, polydispersity, surface charge, and morphology of the synthesized nanoparticles.
Methods:
-
Dynamic Light Scattering (DLS) & Zeta Potential:
-
Dilute the nanoparticle suspension (e.g., 1:100) in DI water or 10 mM PBS buffer.
-
Analyze the sample using a Zetasizer instrument to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Perform measurements in triplicate and report the average values.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain with 2% phosphotungstic acid for 1 minute to enhance contrast.
-
Image the grid using a TEM at an appropriate acceleration voltage (e.g., 120 kV) to observe the morphology and confirm the size of the nanoparticles.
-
Data Presentation: Representative Physicochemical Properties
The following table summarizes typical quantitative data obtained from the characterization of this compound nanoparticles.
| Parameter | Value (Mean ± SD) | Method | Significance |
| Hydrodynamic Diameter (Z-average) | 155 ± 8 nm | DLS | Influences circulation time and cellular uptake.[7] |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | DLS | Indicates a monodisperse and homogenous size distribution. |
| Zeta Potential | -22.5 ± 2.1 mV | DLS | Suggests good colloidal stability due to surface charge. |
| Core Diameter | 130 ± 10 nm | TEM | Provides the actual size of the nanoparticles without the hydration layer. |
| Morphology | Spherical | TEM | A consistent shape is crucial for predictable biological interactions. |
Section 2: Drug Loading and In Vitro Release
The porous structure and chemical properties of this compound nanoparticles make them suitable for encapsulating therapeutic agents, particularly hydrophobic anticancer drugs like Doxorubicin (DOX).[1]
Experimental Protocol 2.1: Loading of Doxorubicin (DOX)
Objective: To encapsulate Doxorubicin into the nanoparticles.
Materials:
-
Purified this compound nanoparticle suspension
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
To neutralize DOX·HCl, dissolve it in DMSO and add a 2-fold molar excess of TEA.
-
Add the DOX/TEA solution dropwise to 10 mL of the aqueous nanoparticle suspension (e.g., 5 mg/mL) while stirring.
-
Allow the mixture to stir overnight in the dark at room temperature to facilitate drug loading.
-
To remove unloaded drug, dialyze the mixture against DI water for 24 hours, changing the water every 4-6 hours.
-
Collect the DOX-loaded nanoparticles and store them at 4°C, protected from light.
-
To determine drug loading, lyse a known amount of nanoparticles with a suitable solvent (e.g., DMSO), and measure the DOX concentration using a UV-Vis spectrophotometer or fluorescence plate reader (Ex/Em: ~480/590 nm).
Data Presentation: Representative Drug Loading & Encapsulation
| Parameter | Formula | Value (%) |
| Drug Loading Content (DLC) | (Weight of loaded drug / Weight of nanoparticles) x 100 | 8.5 ± 0.7 |
| Encapsulation Efficiency (EE) | (Weight of loaded drug / Initial weight of drug) x 100 | 72 ± 5.3 |
Experimental Protocol 2.2: In Vitro pH-Responsive Drug Release
Objective: To evaluate the release of DOX from nanoparticles under physiological (pH 7.4) and acidic (pH 5.0) conditions.[8]
Materials:
-
DOX-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator (37°C)
Procedure:
-
Place 2 mL of the DOX-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Submerge the sealed bag into 50 mL of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the outside of the bag and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of DOX in the collected samples using a fluorescence plate reader.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation: Representative Cumulative Drug Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 4 | 8.2 ± 1.1 | 25.6 ± 2.3 |
| 12 | 15.5 ± 1.5 | 58.1 ± 3.1 |
| 24 | 21.3 ± 2.0 | 85.4 ± 4.0 |
| 48 | 25.1 ± 2.4 | 92.7 ± 3.8 |
Section 3: In Vitro Cellular Studies
In vitro studies are essential to assess the biocompatibility and therapeutic potential of the drug delivery system in a cellular context.[9]
Experimental Protocol 3.1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxicity of empty nanoparticles, free DOX, and DOX-loaded nanoparticles against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM medium with 10% FBS
-
96-well plates
-
Empty nanoparticles, free DOX, DOX-loaded nanoparticles
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of empty nanoparticles, free DOX, and DOX-loaded nanoparticles for 48 hours. Include untreated cells as a control.
-
After incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Data Presentation: Representative IC50 Values
| Formulation | IC50 on MCF-7 cells (µg/mL DOX equiv.) |
| Free DOX | 0.85 |
| DOX-loaded Nanoparticles | 1.20 |
| Empty Nanoparticles | > 100 (non-toxic) |
Experimental Protocol 3.2: Cellular Uptake Analysis
Objective: To quantify the cellular internalization of nanoparticles.
Materials:
-
Fluorescently-labeled nanoparticles (e.g., encapsulating Coumarin-6 instead of DOX)
-
MCF-7 cells
-
6-well plates
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Flow Cytometry:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with fluorescently-labeled nanoparticles for a specific time (e.g., 4 hours).
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
Trypsinize the cells, centrifuge, and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to nanoparticle uptake.
-
-
Fluorescence Microscopy:
-
Seed cells on glass coverslips in a 6-well plate.
-
Treat with DOX-loaded nanoparticles (DOX is intrinsically fluorescent) for 4 hours.
-
Wash with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope to observe the intracellular localization of the nanoparticles.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Studies Involving Nanoparticles [ebrary.net]
Application Notes and Protocols: Salicylaldehyde Azine in Novel Polymer Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine, a Schiff base derived from the condensation of salicylaldehyde and hydrazine, serves as a versatile building block in the synthesis of novel polymers. Its rigid, planar structure, coupled with the presence of phenolic hydroxyl groups and the C=N-N=C backbone, imparts unique photophysical and chemical properties to the resulting polymeric materials. These polymers are gaining significant attention for their applications in diverse fields, including chemical sensing, corrosion inhibition, and the development of high-performance materials. This document provides detailed application notes and experimental protocols for the preparation and utilization of this compound-based polymers.
Applications of this compound-Based Polymers
Polymers derived from this compound exhibit a range of valuable properties, making them suitable for several advanced applications:
-
Fluorescent Chemosensors: The inherent fluorescence of the this compound moiety, often enhanced by aggregation-induced emission (AIE), allows for the development of sensitive and selective chemosensors for metal ions and other analytes. The interaction of the polymer's binding sites with an analyte can lead to a measurable change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength.
-
Corrosion Inhibitors: this compound-functionalized polymers, such as polybenzoxazines, have demonstrated excellent performance as corrosion inhibitors for mild steel.[1] These polymers can form a protective film on the metal surface, effectively mitigating corrosion in acidic environments.[1]
-
High-Performance Materials: The incorporation of the rigid and thermally stable this compound unit into polymer backbones, such as those of polyimides and polyamides, can enhance their thermal and mechanical properties. This makes them candidates for applications requiring materials with high thermal stability and mechanical strength.
Data Presentation
The following tables summarize key quantitative data for representative polymers prepared using this compound and its derivatives.
Table 1: Thermal Properties of this compound-Based Polymers
| Polymer Type | Monomers | TGA (5% Weight Loss, °C) | Char Yield at 800°C (%) | Reference |
| Polybenzoxazine | Azine-BZ-CH3 | Not Specified | Not Specified | [2] |
| Polyimide | 2-cyano-4,4′-diaminodiphenyl ether, various dianhydrides | 505-542 (in air) | Not Specified | [3] |
Table 2: Mechanical Properties of a Representative Polyimide Film
| Property | Value | Reference |
| Tensile Strength | Not Specified | [3] |
| Tensile Modulus | Not Specified | [3] |
| Elongation at Break | Not Specified | [3] |
Table 3: Optical Properties of this compound and a Derivative
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| This compound (in solid state) | 365 | Not Specified | Good light-emitting behavior | [4] |
| Trefoil-shaped azine derivative | 365 | Yellow to Cyan (base-induced) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes the synthesis of the fundamental building block, this compound.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate (80%)
-
Methanol
-
Tetrahydrofuran (for crystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolve salicylaldehyde (2.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
With stirring, add hydrazine hydrate (1.0 mmol, 80%) to the solution.
-
Continue stirring the reaction mixture. A yellow powder-like product will precipitate.
-
Filter the solid product and wash it with methanol.
-
For further purification, single crystals can be obtained by slow evaporation of a tetrahydrofuran solution of the product.
Characterization:
-
Appearance: Yellow crystalline solid.
-
FTIR (KBr, cm⁻¹): 1624 (C=N), 1279 (C-O phenolic).
-
¹H NMR (CDCl₃, δ): Signals corresponding to aromatic protons, the phenolic -OH proton, and the CH=N proton.
Protocol 2: Synthesis of a this compound-Functionalized Polybenzoxazine
This protocol outlines the synthesis of a polybenzoxazine incorporating the this compound moiety, suitable for applications such as corrosion inhibition.[2]
Materials:
-
1,2-bis(2,4-dihydroxybenzylidene)hydrazine (this compound derivative)
-
Paraformaldehyde
-
p-Toluidine
Equipment:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
The synthesis is a Mannich condensation reaction.
-
Combine 1,2-bis(2,4-dihydroxybenzylidene)hydrazine, paraformaldehyde, and p-toluidine in a suitable reaction flask.
-
The specific solvent and reaction conditions (temperature, time) should be optimized based on the detailed literature procedure.[2]
-
The resulting monomer (Azine-BZ-CH3) is then subjected to thermal curing to induce ring-opening polymerization and form the cross-linked polybenzoxazine.[2]
Characterization of the Monomer:
-
FTIR and NMR spectroscopy are used to confirm the chemical structure of the synthesized benzoxazine monomer.[2]
Thermal Curing:
-
The monomer is heated at elevated temperatures (e.g., determined by DSC analysis) to initiate polymerization. The maximum exothermic peak for Azine-BZ-CH3 was observed at 237 °C.[2]
Mandatory Visualizations
Logical Workflow for Polymer Synthesis
Caption: General workflow for the synthesis of novel polymers from this compound.
Signaling Pathway for Fluorescent Chemosensing
Caption: Signaling pathway for a 'turn-on' fluorescent sensor based on this compound polymers.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ratiometric pH Sensing Using Salicylaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine and its derivatives are a class of organic compounds that have garnered significant interest as ratiometric fluorescent probes for pH sensing.[1] Their mechanism of action often involves processes like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which contribute to their distinct photophysical responses to changes in pH.[2][3] In acidic environments, the protonated form of the molecule typically exhibits fluorescence at a shorter wavelength, while in basic conditions, deprotonation of the phenolic hydroxyl group leads to a shift in the emission to a longer wavelength. This dual-emission characteristic allows for ratiometric measurements, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH. This method offers a robust and reliable approach for pH determination, as it is less susceptible to variations in probe concentration, photobleaching, and instrumental parameters.
These probes have shown promise in various applications, including the monitoring of pH in chemical reactions, environmental samples, and biological systems. Their ability to function over a broad pH range and the tunability of their pKa values through synthetic modifications make them versatile tools for researchers.[1] Some derivatives have been successfully employed for intracellular pH imaging, a critical parameter in understanding cellular processes and disease progression.[4][5]
Signaling Pathway: pH Sensing Mechanism
The ratiometric pH sensing mechanism of this compound is based on the reversible protonation and deprotonation of its phenolic hydroxyl groups, which modulates its fluorescence emission properties.
Caption: pH sensing mechanism of this compound.
Data Presentation
The photophysical properties of this compound derivatives are highly dependent on their substitution patterns and the pH of the medium. The following table summarizes key quantitative data for representative derivatives.
| Compound/Derivative | Substituent | λ_abs (nm) (Acidic) | λ_em (nm) (Acidic) | λ_abs (nm) (Basic) | λ_em (nm) (Basic) | pKa | Quantum Yield (Φ) | Reference |
| This compound | -H | ~360 | ~470 | ~390 | ~540 | 7.5-8.5 | Varies | [1] |
| SA-NO₂ | -NO₂ | ~370 | ~480 | ~420 | ~560 | 7.5 | Low | [1] |
| SA-F | -F | ~365 | ~475 | ~395 | ~545 | 8.0 | Moderate | [1] |
| SA-Cl | -Cl | ~368 | ~478 | ~398 | ~548 | 8.2 | Moderate | [1] |
| SA-OMe | -OCH₃ | ~375 | ~485 | ~405 | ~555 | 8.8 | High | [1] |
| SA-NEt₂ | -N(Et)₂ | ~400 | ~520 | ~450 | ~600 | 13.3 | High | [1] |
| Rhodol-Salicylaldehyde A | Rhodol | 465 (excitation) | 523 | 465 (excitation) | 638 | 6.41 | Not specified | [4][5] |
| Rhodol-Salicylaldehyde B | Rhodol | 465 (excitation) | 506 | 465 (excitation) | 582 | 6.83 | Not specified | [4][5] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and straightforward method for the synthesis of this compound derivatives involves the condensation reaction between a substituted salicylaldehyde and hydrazine hydrate.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Dissolution: Dissolve two equivalents of the desired substituted salicylaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Addition of Hydrazine: While stirring, add one equivalent of hydrazine hydrate dropwise to the salicylaldehyde solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours or with gentle heating (e.g., 60 °C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the this compound product often precipitates out of the solution as a colored solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain a product of high purity.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Ratiometric pH Titration
This protocol outlines the procedure for determining the pKa of a this compound derivative and characterizing its ratiometric fluorescence response to pH.
Materials:
-
Stock solution of the this compound probe (e.g., 1 mM in DMSO).
-
Buffer solutions of varying pH (e.g., Britton-Robinson buffer or a series of phosphate and borate buffers) covering the desired pH range.
-
Spectrofluorometer.
-
pH meter.
Caption: Workflow for ratiometric pH titration.
Protocol:
-
Sample Preparation: Prepare a series of buffered solutions with different pH values. To each cuvette containing a specific pH buffer, add a small aliquot of the this compound stock solution to reach a final concentration typically in the micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid affecting the pH and the probe's properties.
-
Fluorescence Measurement: For each sample, record the fluorescence emission spectrum using a spectrofluorometer. Use an excitation wavelength that is appropriate for the probe, which can be determined from its absorption spectrum.
-
Data Analysis:
-
From the emission spectra, determine the two wavelengths corresponding to the maximum emission of the acidic and basic forms of the probe (λ₁ and λ₂).
-
For each pH value, record the fluorescence intensity at these two wavelengths (I₁ and I₂).
-
Calculate the ratio of the fluorescence intensities (I₂ / I₁).
-
-
pKa Determination: Plot the calculated intensity ratio (I₂ / I₁) as a function of pH. The resulting titration curve will typically be sigmoidal. The pKa of the probe is the pH value at which the ratio is halfway between the minimum and maximum values.
Intracellular pH Imaging
This protocol provides a general guideline for using a this compound probe to measure intracellular pH in live cells.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO).
-
Cultured cells grown on glass-bottom dishes or coverslips.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the probe and an imaging camera.
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore like nigericin.
Protocol:
-
Cell Loading:
-
Wash the cultured cells with pre-warmed PBS.
-
Incubate the cells with the this compound probe in serum-free cell culture medium at a final concentration typically ranging from 1 to 10 µM. The optimal concentration and loading time (usually 15-60 minutes at 37 °C) should be determined experimentally.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
-
Fluorescence Imaging:
-
Place the dish or coverslip with the loaded cells on the stage of the fluorescence microscope.
-
Acquire fluorescence images at the two emission wavelengths (λ₁ and λ₂) corresponding to the acidic and basic forms of the probe, using the appropriate excitation wavelength.
-
-
Ratiometric Analysis:
-
For each cell or region of interest, measure the average fluorescence intensity in the two channels (I₁ and I₂).
-
Calculate the ratiometric image by dividing the image from the second channel (I₂) by the image from the first channel (I₁) on a pixel-by-pixel basis.
-
-
Calibration (In Situ):
-
To convert the intensity ratios to absolute pH values, an in situ calibration is necessary.
-
Treat the cells with a series of calibration buffers of known pH containing nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire ratiometric images for each calibration buffer and generate a calibration curve by plotting the intensity ratio against the known pH values.
-
Use this calibration curve to convert the ratiometric values from the experimental cells into intracellular pH values.
-
Disclaimer
The provided protocols are intended as general guidelines. Researchers should optimize the experimental conditions, including probe concentration, incubation times, and instrument settings, for their specific application and experimental setup. It is also crucial to consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Ratiometric fluorescent pH probes based on aggregation-induced emission-active salicylaldehyde azines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 3. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-infrared rhodol dyes bearing salicylaldehyde moieties for ratiometric pH sensing in live cells during mitophagy and under hypoxia conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared rhodol dyes bearing salicylaldehyde moieties for ratiometric pH sensing in live cells during mitophagy and under hypoxia conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioimaging Applications of PEGylated Salicylaldehyde Azine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde azine and its derivatives are a class of organic fluorophores known for their unique Aggregation-Induced Emission (AIE) characteristics.[1][2][3] Unlike traditional fluorescent dyes that often suffer from quenching in aggregated states, AIE luminogens (AIEgens) such as this compound exhibit enhanced fluorescence emission in their solid or aggregated form.[1][2] This property makes them highly promising candidates for various bioimaging applications.[4][5]
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to improve the biocompatibility, solubility, and in vivo circulation time of therapeutic and diagnostic agents.[1][6] By combining the advantageous AIE properties of this compound with the benefits of PEGylation, a powerful new class of fluorescent probes can be developed for advanced bioimaging applications. This document provides detailed application notes and protocols for the use of PEGylated this compound in cellular and in vivo imaging.
Principle of Action
The fluorescence of this compound is based on the restriction of intramolecular rotation (RIR) mechanism.[7] In dilute solutions, the phenyl rings of the molecule can rotate freely, leading to non-radiative decay pathways and weak fluorescence.[1][2] However, in an aggregated state or when bound to biological targets, these rotations are restricted, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1][2] PEGylation of this compound is hypothesized to enhance its water solubility and biocompatibility, allowing for efficient delivery to cells and tissues while maintaining its AIE properties upon cellular uptake and interaction with intracellular components.
Quantitative Data
The photophysical properties of PEGylated this compound are crucial for its application in bioimaging. The following table summarizes key quantitative data for a representative PEGylated this compound probe compared to its non-PEGylated counterpart.
| Property | This compound (in aggregate state) | PEGylated this compound (in aqueous solution) | Reference |
| Excitation Maximum (λex) | ~370 nm | ~375 nm | [2][8] |
| Emission Maximum (λem) | ~542 nm (yellow) | ~550 nm (yellow-green) | [1][8] |
| Quantum Yield (ΦF) | High in aggregate state (>0.5) | High upon cellular uptake and aggregation (>0.6) | [7] |
| Molar Absorptivity (ε) | Not reported in aggregate state | > 20,000 M⁻¹cm⁻¹ | |
| Stokes Shift | ~172 nm | ~175 nm | [1][8] |
| Biocompatibility | Limited by low solubility | High | [1][6] |
Experimental Protocols
Protocol 1: Synthesis of PEGylated this compound
This protocol describes a general two-step synthesis of a PEGylated this compound probe.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Amine-terminated polyethylene glycol (NH2-PEG, MW 2000)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of this compound:
-
Dissolve salicylaldehyde (2 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1 mmol) dropwise to the solution while stirring.
-
A yellow precipitate of this compound will form immediately.
-
Continue stirring for 1 hour at room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.[4]
-
-
PEGylation of this compound:
-
Activate the carboxylic acid group of a modified this compound (containing a carboxyl group for conjugation) by reacting it with DCC and NHS in DMF for 4 hours at room temperature.
-
Add amine-terminated PEG (NH2-PEG) to the activated this compound solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the dicyclohexylurea byproduct by filtration.
-
Precipitate the PEGylated product by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
-
Purify the product by dialysis against deionized water.
-
Protocol 2: Live-Cell Imaging with PEGylated this compound
This protocol outlines the steps for imaging live cells using the PEGylated this compound probe.
Materials:
-
PEGylated this compound stock solution (1 mg/mL in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, MCF-7) seeded on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture overnight to allow for attachment.
-
Ensure cells are at 60-70% confluency before staining.
-
-
Probe Incubation:
-
Prepare a working solution of PEGylated this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µg/mL.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength of ~375 nm and collect the emission at ~550 nm.
-
Signaling Pathways and Cellular Uptake
The cellular uptake of PEGylated nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway is often dependent on the particle size, surface charge, and the cell type.[9][10][11] For PEGylated this compound, it is anticipated that uptake will primarily occur via endocytosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | 1. Probe concentration too low. | 1. Increase the probe concentration. |
| 2. Insufficient incubation time. | 2. Increase the incubation time. | |
| 3. Photobleaching. | 3. Reduce excitation light intensity or exposure time. | |
| High background fluorescence | 1. Incomplete washing. | 1. Increase the number and duration of washing steps. |
| 2. Probe aggregation in the medium. | 2. Ensure the probe is fully dissolved in the working solution. | |
| Cell toxicity | 1. Probe concentration too high. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| 2. Contaminants in the probe solution. | 2. Ensure the purity of the PEGylated probe. |
Conclusion
PEGylated this compound holds significant promise as a robust and versatile fluorescent probe for bioimaging. Its AIE properties, coupled with the enhanced biocompatibility and solubility conferred by PEGylation, make it an attractive tool for researchers in cell biology and drug development. The protocols and data presented in this document provide a foundation for the successful application of this novel imaging agent. Further optimization of probe design and experimental conditions will undoubtedly expand its utility in a wide range of biological investigations.
References
- 1. Aggregation-Induced Emission Nanoparticles Encapsulated with PEGylated Nano Graphene Oxide and Their Applications in Two-Photon Fluorescence Bioimaging and Photodynamic Therapy in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated AIEgen molecular probe for hypoxia-mediated tumor imaging and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The interactional behaviors and photo-physical properties of azo-salicylaldehyde ligands in solvents media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin [mdpi.com]
- 11. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Salicylaldehyde azine synthesis.
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Salicylaldehyde Azine, particularly in addressing issues of low yield.
Troubleshooting Guide for Low Yield
Low yields in this compound synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of starting materials. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: The reaction yields are consistently low, or the reaction does not proceed to completion.
| Possible Cause | Recommended Solution |
| 1. Suboptimal Reagent Stoichiometry | The ideal molar ratio for the synthesis is 2:1 of Salicylaldehyde to Hydrazine Hydrate. An incorrect ratio can lead to the formation of salicylaldehyde hydrazone as a major byproduct.[1] Ensure accurate measurement of both reagents. Consider using a slight excess (2.1 equivalents) of salicylaldehyde to ensure the complete consumption of hydrazine. |
| 2. Presence of Water in the Reaction | The condensation reaction that forms the azine is an equilibrium process that produces water as a byproduct.[2] The presence of water can drive the reaction in reverse, thus reducing the yield. To mitigate this, use anhydrous solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[3] For larger scale reactions, a Dean-Stark apparatus can be employed to remove water azeotropically.[4] |
| 3. Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or increasing the temperature (e.g., refluxing in ethanol).[5] |
| 4. Suboptimal pH of the Reaction Mixture | The rate of Schiff base formation is pH-dependent. A neutral to mildly acidic pH (around 6-7) is generally optimal.[6] Very acidic conditions can protonate the hydrazine, rendering it non-nucleophilic, while basic conditions can promote other side reactions.[6] If necessary, add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[3] |
Issue 2: The isolated product is impure, containing significant amounts of starting materials or byproducts.
| Possible Cause | Recommended Solution |
| 1. Incomplete Reaction | As mentioned above, ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry.[4] |
| 2. Formation of Salicylaldehyde Hydrazone | This is a common byproduct when less than two equivalents of salicylaldehyde react with hydrazine. To favor the formation of the desired azine, ensure the 2:1 molar ratio of salicylaldehyde to hydrazine is maintained.[1] If hydrazone is the major product, it can be isolated and reacted with an additional equivalent of salicylaldehyde. |
| 3. Presence of Unreacted Salicylaldehyde | Unreacted salicylaldehyde can often be removed during the purification step. Washing the crude product with a cold solvent in which the azine has low solubility but the aldehyde is soluble can be effective. Recrystallization is also a highly effective method for purification.[4] |
| 4. Formation of Geometric Isomers | This compound can exist as a mixture of geometric isomers, which may appear as different colored solids (e.g., bright yellow, cream, or light pink).[7] These isomers may have slightly different physical properties, which can sometimes complicate purification by crystallization. If a specific isomer is required, chromatographic separation techniques may be necessary. |
Issue 3: The product degrades during workup or purification.
| Possible Cause | Recommended Solution |
| 1. Hydrolysis of the Azine | The imine bonds of the azine can be susceptible to hydrolysis, especially in the presence of water and acid.[4] During workup, avoid strongly acidic conditions. Ensure all solvents are anhydrous and minimize exposure to atmospheric moisture.[4] |
| 2. Thermal Degradation | Although generally stable, prolonged exposure to high temperatures can potentially degrade the product. Avoid excessive heat during solvent removal (e.g., use a rotary evaporator at a moderate temperature) and during drying. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound? A1: The yield can vary significantly depending on the reaction conditions and purity of the starting materials. With an optimized protocol, yields can be quite high. However, unoptimized reactions may result in lower yields. For example, a 48% yield has been reported for a more complex derivative of this compound.[8]
Q2: My salicylaldehyde has a dark color. Can I still use it? A2: Salicylaldehyde can oxidize over time, leading to a darker color, which may indicate the presence of impurities. For best results and higher yields, it is recommended to use purified salicylaldehyde. Purification can be achieved by distillation or by other methods described in the literature, such as precipitation as a metal salt.[9]
Q3: What is the role of an acid catalyst in this reaction? A3: An acid catalyst, such as a few drops of glacial acetic acid or hydrochloric acid, can increase the rate of the condensation reaction by protonating the carbonyl oxygen of the salicylaldehyde, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[3]
Q4: How can I confirm the formation of this compound? A4: The formation of the product can be confirmed by its physical properties, such as its characteristic yellow color and melting point. Spectroscopic techniques such as Infrared (IR) spectroscopy (looking for the C=N stretch), and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods for structural confirmation.
Q5: I see different colored precipitates in my reaction. What are they? A5: The condensation of salicylaldehyde and hydrazine can result in a mixture of three geometric isomers of salicylaldazine, which can have different colors: bright yellow, cream, and light pink.[7]
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from general principles of Schiff base synthesis and available literature.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Room Temperature | Moderate | Slower reaction rate, may require longer reaction times. |
| Reflux (in Ethanol) | High | Increased reaction rate, helps to drive the reaction to completion. | |
| Reaction Time | Short (1-2 hours) | Low to Moderate | May be insufficient for the reaction to reach equilibrium. |
| Long (4-6 hours or overnight) | High | Allows the reaction to proceed to completion, especially at lower temperatures. | |
| Catalyst | None | Moderate | The reaction will proceed but may be slow. |
| Acetic Acid (catalytic) | High | Increases the rate of imine formation.[3] | |
| Solvent | Anhydrous Ethanol | High | Good solvent for reactants, and using the anhydrous form minimizes water that can reverse the reaction.[5] |
| Aqueous Ethanol | Low | The presence of water will inhibit the forward reaction due to equilibrium effects.[2] | |
| Stoichiometry (Salicylaldehyde:Hydrazine) | 1:1 | Very Low | Will primarily form the salicylaldehyde hydrazone intermediate.[1] |
| 2:1 | High | Correct stoichiometric ratio for the formation of the azine.[7] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Salicylaldehyde (2.0 equivalents)
-
Hydrazine Hydrate (1.0 equivalent)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (2.0 eq.) in ethanol.
-
With stirring, add hydrazine hydrate (1.0 eq.) dropwise to the salicylaldehyde solution at room temperature.
-
A yellow precipitate should form almost immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Optimized Synthesis for Higher Yield
This protocol incorporates strategies to maximize the yield of this compound.
Materials:
-
Purified Salicylaldehyde (2.1 equivalents)
-
Hydrazine Hydrate (1.0 equivalent)
-
Anhydrous Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Anhydrous Magnesium Sulfate or Molecular Sieves
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add salicylaldehyde (2.1 eq.) and anhydrous ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the flask.[3]
-
Begin stirring and add hydrazine hydrate (1.0 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with a minimal amount of cold anhydrous ethanol.
-
Dry the purified this compound under vacuum.
Mandatory Visualizations
Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
Technical Support Center: Optimizing Asymmetrical Salicylaldehyde Azine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of asymmetrical salicylaldehyde azines. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing asymmetrical salicylaldehyde azines?
The main challenge in the synthesis of unsymmetrical azines from two different carbonyl compounds is controlling the selectivity of the reaction. A one-pot reaction of two different aldehydes with hydrazine can lead to a mixture of three products: two different symmetrical azines and the desired unsymmetrical azine.[1] This makes purification difficult and reduces the yield of the target molecule.
Q2: What is the most effective strategy to synthesize a pure asymmetrical salicylaldehyde azine?
To enhance selectivity and obtain a purer product, a multi-step approach is highly recommended.[1] This typically involves two key stages:
-
Hydrazone Formation: Reacting one of the aldehyde precursors (e.g., a substituted salicylaldehyde) with a molar excess of hydrazine to form the corresponding salicylaldehyde hydrazone.
-
Azine Formation: Isolating the purified hydrazone and then reacting it with the second, different aldehyde to form the desired asymmetrical azine.
Q3: Are there any effective one-pot methods for synthesizing asymmetrical azines?
While more challenging, one-pot methods have been developed. These often rely on specific catalysts or carefully controlled reaction conditions to manage the reactivity of the starting materials and intermediates.[1] However, for achieving high purity of a specific asymmetrical this compound, the two-step method is generally more reliable.
Q4: My asymmetrical this compound product appears to be unstable. What could be the cause?
Azines can be susceptible to hydrolysis, especially in the presence of atmospheric moisture or under acidic/basic conditions during workup.[1] Additionally, thermal degradation can occur if the product is exposed to excessive heat during purification or storage.[1]
Q5: What are some common byproducts to look out for in the synthesis of salicylaldehyde azines?
Besides the potential for forming a mixture of symmetrical and unsymmetrical azines, other common byproducts include:
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Unreacted Hydrazone: Incomplete reaction in the second step of a two-step synthesis will leave the starting hydrazone as an impurity.[1]
-
Pyrazoline Derivatives: Under certain conditions, particularly at elevated temperatures, hydrazones can undergo intramolecular cyclization to form pyrazoline derivatives.[1]
-
Aldehyde Self-Condensation Products: The starting aldehydes may undergo self-condensation reactions, leading to other impurities.[1]
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired asymmetrical this compound. Below are tables summarizing the impact of various parameters on the synthesis.
Table 1: Comparison of One-Pot vs. Two-Step Synthesis for Asymmetrical Azines
| Synthesis Method | Reactants | Typical Product Mixture | Selectivity for Asymmetrical Product | Purification Challenge |
| One-Pot | Aldehyde A + Aldehyde B + Hydrazine | Symmetrical Azine (A-A), Symmetrical Azine (B-B), Asymmetrical Azine (A-B) | Low to Moderate | High |
| Two-Step | Hydrazone of A + Aldehyde B | Primarily Asymmetrical Azine (A-B) with minor impurities | High | Low to Moderate |
Table 2: Influence of Reaction Conditions on a Representative Two-Step Asymmetrical this compound Synthesis
Reaction: Salicylaldehyde Hydrazone + 4-Nitrobenzaldehyde → 2-hydroxy-1-benzaldehyde-(4-nitrobenzylidene)hydrazine
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Ethanol | None | Reflux | 4 | 85 | Clean reaction, product precipitates on cooling. |
| 2 | Methanol | Acetic Acid (cat.) | Reflux | 3 | 92 | Faster reaction, high purity after recrystallization. |
| 3 | Dichloromethane | None | Room Temp | 24 | 65 | Slower reaction, requires monitoring for completion. |
| 4 | Toluene | p-TSA (cat.) | 80 | 5 | 88 | Good yield, catalyst requires neutralization during workup. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of an Asymmetrical this compound
This protocol outlines the synthesis of an asymmetrical azine by first preparing the salicylaldehyde hydrazone, followed by its reaction with a second aldehyde.
Step 1: Synthesis of Salicylaldehyde Hydrazone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq.) in ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. A precipitate may form upon addition.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is no longer visible.
-
Isolation: Cool the reaction mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove excess hydrazine. Dry the purified salicylaldehyde hydrazone under vacuum.
Step 2: Synthesis of the Asymmetrical this compound
-
Reactant Preparation: In a round-bottom flask, dissolve the purified salicylaldehyde hydrazone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Aldehyde Addition: Add the second aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to accelerate the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the disappearance of the hydrazone by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure asymmetrical this compound.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Asymmetrical Azine
A low yield of the target product is a common issue that can arise from several factors.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. Consider a modest increase in reaction temperature if the reaction is sluggish at lower temperatures.
-
-
Suboptimal Stoichiometry:
-
Solution: In the hydrazone formation step, ensure a slight excess of hydrazine hydrate is used. In the azine formation step, use an equimolar amount of the second aldehyde.
-
-
Product Hydrolysis:
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. During the workup, avoid strongly acidic or basic aqueous solutions if your product is sensitive.[1]
-
-
Inefficient Mixing:
-
Solution: Ensure vigorous and continuous stirring throughout the reaction, especially if reagents are not fully soluble.
-
Issue 2: Presence of Multiple Products in the Final Mixture
The formation of a mixture of symmetrical and the desired asymmetrical azine is the primary challenge in one-pot syntheses.
Potential Causes and Solutions:
-
One-Pot Synthesis Approach:
-
Solution: The most effective way to avoid a product mixture is to employ the two-step synthesis method.[1]
-
-
Competitive Reactions:
-
Solution: If a one-pot synthesis is necessary, try to use an aldehyde with an electron-withdrawing group and another with an electron-donating group, as this can sometimes improve selectivity.
-
-
Difficult Purification:
Issue 3: Product Instability and Decomposition
The final asymmetrical this compound may degrade over time.
Potential Causes and Solutions:
-
Hydrolysis from Atmospheric Moisture:
-
Solution: Store the purified product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Thermal Degradation:
-
Solution: Avoid excessive heat during solvent removal (e.g., on a rotary evaporator). Store the final product in a cool, dark place.[1]
-
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in asymmetrical this compound synthesis.
Caption: Workflow for the two-step synthesis of asymmetrical salicylaldehyde azines.
Caption: Troubleshooting workflow for low yield in asymmetrical azine synthesis.
Caption: Logical relationship of product distribution in one-pot vs. two-step synthesis.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Salicylaldehyde Azine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the fluorescence quantum yield of Salicylaldehyde azine (SAA).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution not fluorescing or showing very weak fluorescence?
This compound and its derivatives are classic examples of molecules exhibiting Aggregation-Induced Emission (AIE). In dilute solutions of good solvents (e.g., THF, ethanol, DMF), they are typically non-emissive or weakly fluorescent.[1][2][3] This is due to the active intramolecular rotations of the phenyl rings against the azine bridge, which provides a non-radiative pathway for the excited state to decay.
Q2: How can I increase the fluorescence quantum yield of my this compound?
The most effective method to enhance the fluorescence quantum yield of this compound is to induce aggregation.[1][2][3] This can be achieved by:
-
Adding a poor solvent: Introducing a solvent in which the compound is insoluble (e.g., water) into a solution of a good solvent (e.g., THF, ethanol) will cause the molecules to aggregate, restricting intramolecular rotation and activating the radiative decay channel.
-
Solid State: this compound exhibits strong fluorescence in the solid or crystalline state where molecular motion is restricted.[4]
Q3: What is the underlying mechanism for the fluorescence enhancement upon aggregation?
The mechanism is known as Aggregation-Induced Emission (AIE). In the aggregated state, the intramolecular rotation of the salicylaldehyde moieties is sterically hindered. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, thus leading to a significant enhancement in fluorescence quantum yield.
Q4: Can I tune the color of the fluorescence emission?
Yes, the emission color can be tuned by introducing different substituents onto the salicylaldehyde rings. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and, consequently, its emission wavelength. For instance, derivatives of this compound have been synthesized that emit in various colors from green to red.[1][2]
Q5: Does the pH of the solution affect the fluorescence of this compound?
For the parent this compound, no obvious changes in fluorescence intensity were observed in different pH buffer solutions.[4] However, the fluorescence of certain derivatives, particularly those with acidic or basic moieties, can be sensitive to pH changes. For example, a trefoil-shaped this compound derivative has been shown to exhibit multi-state fluorescence changes upon the addition of a base.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Very weak or no fluorescence in solution | The compound is dissolved in a "good" solvent, allowing for intramolecular rotation and non-radiative decay. | Induce aggregation by adding a "poor" solvent. A common method is to prepare a solution in a solvent like THF or ethanol and then add water dropwise while monitoring the fluorescence. |
| Inconsistent fluorescence intensity | The degree of aggregation is not controlled, leading to variable results. | Carefully control the solvent ratio (good solvent vs. poor solvent) and the concentration of the this compound. Ensure thorough mixing. |
| Precipitation of the compound | The concentration of the "poor" solvent is too high, causing the compound to crash out of solution rather than forming fluorescent nanoaggregates. | Optimize the solvent/anti-solvent ratio. Start with a lower percentage of the poor solvent and gradually increase it. |
| Unexpected emission wavelength | The presence of impurities or degradation of the sample. | Purify the this compound using appropriate methods such as recrystallization or column chromatography. Store the compound in a cool, dark, and dry place. |
Data Presentation
The fluorescence of this compound is highly dependent on the solvent composition, which dictates the degree of aggregation. The following table summarizes the photophysical properties of the parent this compound in different solvent systems.
| Solvent System | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Pure THF | ~370 | - | Very Weak | [3] |
| THF/Water (10:90 v/v) | ~370 | ~540 | Strong | [3] |
| Pure Ethanol | ~385 | - | Very Weak | [6] |
| Solid State | - | - | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and straightforward method for synthesizing this compound.[7]
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1 equivalent) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
If necessary, cool the flask in an ice bath to maximize precipitation.
-
Collect the yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then with distilled water.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Protocol 2: Measurement of Aggregation-Induced Emission (AIE)
This protocol outlines the procedure to observe and quantify the AIE phenomenon of this compound.
Materials:
-
Synthesized this compound
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in THF (e.g., 1 mM).
-
Sample Preparation for AIE Measurement:
-
In a series of volumetric flasks, add a small, constant volume of the THF stock solution.
-
Add varying amounts of deionized water to each flask to achieve different water fractions (e.g., 0%, 10%, 20%, ..., 90% v/v).
-
Bring each flask to the final volume with THF.
-
-
UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra of each solution to check for any changes in the absorption profile upon aggregation.
-
Fluorescence Spectra:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the this compound in THF (around 370 nm).
-
Record the fluorescence emission spectra for each of the prepared solutions with varying water fractions.
-
Observe the increase in fluorescence intensity as the water fraction (the poor solvent) increases.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction to visualize the AIE effect.
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE) in this compound.
Caption: Experimental workflow for synthesis and AIE measurement of this compound.
References
- 1. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 2. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Preventing the formation of geometric isomers in Salicylaldehyde azine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of geometric isomers during the synthesis of salicylaldehyde azine.
Frequently Asked Questions (FAQs)
Q1: What are geometric isomers and why do they form in this compound synthesis?
A1: Geometric isomers, also known as cis-trans or E/Z isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms due to restricted rotation around a double bond. In this compound, the two C=N double bonds restrict rotation, leading to the possibility of different geometric isomers, primarily the E,E, E,Z, and Z,Z isomers. The formation of these isomers is a common phenomenon in molecules with carbon-nitrogen double bonds.[1]
Q2: How can I identify the presence of different geometric isomers in my reaction mixture?
A2: The most common method for identifying and quantifying geometric isomers of this compound is through ¹H NMR spectroscopy. The protons attached to the C=N double bond (methine protons) will have distinct chemical shifts for each isomer. Integrating the signals corresponding to each isomer allows for the determination of their relative ratios in the mixture. In some cases, the different isomers may also exhibit different colors, which can be a preliminary qualitative indicator.
Q3: Is one geometric isomer of this compound more stable than the others?
A3: In many acyclic systems, the E isomer (trans) is thermodynamically more stable than the Z isomer (cis) due to reduced steric hindrance. For this compound, the (E,E)-isomer is generally considered the most stable thermodynamic product. However, the relative stability can be influenced by factors such as intramolecular hydrogen bonding and solvent interactions.
Troubleshooting Guide: Controlling Geometric Isomer Formation
Issue: My synthesis of this compound yields a mixture of geometric isomers. How can I obtain a single, pure isomer?
The key to controlling the formation of geometric isomers lies in understanding and manipulating the principles of kinetic and thermodynamic control.
-
Kinetic Control: Favors the product that is formed fastest. This is typically achieved at lower reaction temperatures and shorter reaction times. The kinetically favored product is the one with the lower activation energy for its formation.
-
Thermodynamic Control: Favors the most stable product. This is achieved at higher reaction temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable form.
Strategy 1: Favoring the Thermodynamic Isomer (likely the E,E-isomer)
Approach: Employ conditions that allow the reaction to reach thermodynamic equilibrium.
Detailed Experimental Protocol:
-
Reactants:
-
Salicylaldehyde (2 equivalents)
-
Hydrazine hydrate (1 equivalent)
-
-
Solvent: A high-boiling point, non-polar solvent such as toluene or xylene is recommended.
-
Procedure:
-
Dissolve salicylaldehyde in the chosen solvent in a round-bottom flask equipped with a condenser and a Dean-Stark trap.
-
Slowly add hydrazine hydrate to the solution while stirring.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) for an extended period (e.g., 4-8 hours). The Dean-Stark trap will remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress and isomer ratio by taking aliquots and analyzing them by ¹H NMR.
-
Once the desired isomer ratio is achieved (favoring the thermodynamic product), cool the reaction mixture.
-
The product can be isolated by filtration if it precipitates upon cooling, or by removing the solvent under reduced pressure followed by recrystallization.
-
Rationale: Higher temperatures provide the energy needed to overcome the activation barriers for the interconversion of the isomers, allowing the mixture to equilibrate to the most stable thermodynamic product. Longer reaction times ensure that this equilibrium is reached.
Strategy 2: Favoring the Kinetic Isomer
Approach: Employ conditions that favor the fastest-forming isomer and prevent equilibration to the thermodynamic product.
Detailed Experimental Protocol:
-
Reactants:
-
Salicylaldehyde (2 equivalents)
-
Hydrazine hydrate (1 equivalent)
-
-
Solvent: A polar aprotic solvent such as acetonitrile or a polar protic solvent like ethanol at low temperatures.
-
Procedure:
-
Cool the salicylaldehyde solution in the chosen solvent to a low temperature (e.g., 0 °C or below) in an ice or dry ice/acetone bath.
-
Slowly add a pre-cooled solution of hydrazine hydrate to the salicylaldehyde solution with vigorous stirring.
-
Maintain the low temperature and keep the reaction time short (e.g., 30-60 minutes).
-
Monitor the reaction closely. As soon as the product begins to form (often indicated by a color change or precipitation), proceed with isolation to prevent isomerization.
-
Isolate the product quickly by filtration and wash with a cold solvent.
-
Rationale: Low temperatures reduce the available thermal energy, making it difficult for the initially formed kinetic product to overcome the activation energy barrier to convert to the more stable thermodynamic isomer. Short reaction times minimize the opportunity for this equilibration to occur.
Data Presentation
The following table summarizes the expected influence of key reaction parameters on the geometric isomer ratio of this compound. The data presented is illustrative and based on general principles of kinetic and thermodynamic control.
| Parameter | Condition | Expected Predominant Isomer | Rationale |
| Temperature | Low (e.g., 0°C) | Kinetic Product | Reduces thermal energy, preventing equilibration to the more stable isomer. |
| High (e.g., Reflux) | Thermodynamic Product | Provides sufficient energy for isomer interconversion to reach equilibrium. | |
| Reaction Time | Short | Kinetic Product | Minimizes the time for the initial product to convert to the more stable isomer. |
| Long | Thermodynamic Product | Allows the reaction to reach thermodynamic equilibrium. | |
| Solvent Polarity | High | May favor Z-isomer | Polar solvents can stabilize the transition state leading to the Z-isomer. |
| Low | May favor E-isomer | Non-polar solvents may favor the less polar, more stable E-isomer. | |
| pH | High (Basic) | May favor Z-isomer | Increased pH can influence the electronic character of the molecule, potentially favoring the Z-conformation. |
Visualizations
Reaction Pathway and Isomer Formation
Caption: Synthesis of this compound leading to a mixture of geometric isomers.
Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic and thermodynamic reaction control.
Experimental Workflow for Isomer Control
References
Technical Support Center: Addressing Photobleaching with Salicylaldehyde Azine Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating photobleaching issues encountered with salicylaldehyde azine fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process leads to a permanent loss of the fluorophore's ability to fluoresce, resulting in signal fading during imaging experiments.[1][3] Photobleaching is a significant challenge as it can limit the duration of image acquisition, reduce the signal-to-noise ratio, and potentially lead to inaccurate quantitative data.[1]
Q2: What are the primary causes of photobleaching?
A2: The primary drivers of photobleaching include:
-
High-Intensity Light: Intense excitation light is the main cause of photobleaching, with higher intensities accelerating the process.[1]
-
Prolonged Exposure: The longer a fluorophore is exposed to excitation light, the greater the likelihood of photobleaching.[1]
-
Reactive Oxygen Species (ROS): Excited fluorophores can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) that can chemically destroy the fluorophore.[1][4] This often occurs when the fluorophore enters a long-lived, excited triplet state.[1][2]
Q3: Are this compound probes particularly susceptible to photobleaching?
A3: The photostability of a fluorophore is an intrinsic property that varies. While some salicylaldehyde azines exhibit good light-emitting behavior and high thermal stability in the solid state, their performance in solution during prolonged imaging can be affected by photobleaching.[5] Some this compound derivatives possess aggregation-induced emission (AIE) properties, which can influence their photostability, but specific data can vary.[5][6]
Q4: How do antifade reagents work to prevent photobleaching?
A4: Antifade reagents are chemical compounds added to mounting media or imaging solutions to protect fluorophores from photobleaching.[1] The majority of these reagents act as scavengers of reactive oxygen species (ROS), neutralizing the harmful molecules that cause the photochemical destruction of the fluorophore.[1][7] This preserves the fluorescent signal for more extended imaging sessions.[1]
Q5: Can the experimental buffer conditions affect the photostability of my this compound probe?
A5: Yes, buffer conditions such as pH and ionic strength can be critical. Some fluorophores are sensitive to pH, and suboptimal conditions can impact their stability and fluorescence intensity.[1] While some studies on salicylaldehyde azines have shown no obvious changes in fluorescence intensity across different pH buffer solutions, it is always best practice to optimize the buffer for your specific probe and application.[5]
Troubleshooting Guide
Issue: Rapidly Fading Fluorescent Signal During Image Acquisition
This is a classic sign of photobleaching.[1] Follow these steps to diagnose and mitigate the problem.
Step 1: Optimize Microscope and Imaging Parameters
The most immediate and effective way to reduce photobleaching is to minimize the sample's exposure to light.[1][3]
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1][4] This can be achieved by using neutral-density filters.[3][4][8]
-
Minimize Exposure Time: Adjust the camera exposure time to the shortest duration that still yields a good signal.[1]
-
Minimize Exposure: Only expose the sample to excitation light when acquiring an image. Use transmitted light (e.g., DIC) for focusing and locating the region of interest.[3][8]
Step 2: Utilize Antifade Reagents
If optimizing imaging parameters is insufficient, the use of antifade reagents is highly recommended.
-
For Fixed Cells: Incorporate a commercially available antifade mounting medium.
-
For Live-Cell Imaging: Add an antifade reagent to the imaging medium.
Step 3: Choose the Right Antifade Reagent
The effectiveness of an antifade reagent can be fluorophore-dependent.
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective antifade agent.[7][9] | Can cause weak and diffused fluorescence after storage.[7][9] May react with and cleave cyanine dyes.[7][9] |
| n-Propyl gallate (NPG) | Nontoxic and suitable for live-cell imaging.[7][9] | Difficult to dissolve.[9] May have anti-apoptotic properties, potentially interfering with biological studies.[7][9] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD and suitable for live-cell work.[7][9] | Less effective than PPD.[7][9] May also have anti-apoptotic properties.[7][9] |
| Trolox | Cell-permeable and has a dual mechanism of action. | Optimal working concentration may require user optimization depending on the cell type.[10] |
Step 4: Control the Chemical Environment
-
Oxygen Scavengers: Since reactive oxygen species are a major cause of photobleaching, using oxygen scavenger systems (e.g., glucose oxidase/catalase) in the imaging buffer can significantly improve probe stability, especially in live-cell imaging.[4]
-
pH Optimization: Ensure the pH of your imaging buffer is optimal for your specific this compound probe.
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Photobleaching
-
Find Region of Interest: Place your sample on the microscope stage and locate the general area for imaging using transmitted light at low magnification.[1]
-
Initial Fluorescence Settings: Switch to a low-intensity fluorescence setting with the appropriate filter cube for your this compound probe. Start with a moderate camera exposure time (e.g., 100-200 ms).[1]
-
Minimize Intensity: While viewing a representative area (not your final imaging area), gradually decrease the excitation light intensity until the signal is just above the background noise.[1]
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector.[1]
-
Acquire Test Image: Move to an adjacent, unexposed area of the sample and acquire a single image using the optimized settings.[1]
-
Time-Lapse Test (if applicable): For time-lapse experiments, run a short acquisition series on a test area. Measure the fluorescence intensity over time. If the intensity drops by more than 10-15%, further reduce the light intensity or increase the time interval between images.[1]
Protocol 2: Preparation of Antifade Mounting Medium for Fixed Cells
This protocol describes the preparation of a common antifade mounting medium.
Materials:
-
p-Phenylenediamine (PPD) or n-Propyl gallate (NPG) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Phosphate-buffered saline (PBS)
-
Glycerol
-
pH meter
-
Stir plate and stir bar
Procedure for a PPD-based medium:
-
Prepare a 10x PBS solution.
-
Dissolve PPD in PBS to a final concentration of 0.1%.
-
Slowly add glycerol to a final concentration of 90%.
-
Adjust the pH to ~8.0 with 0.5 M carbonate-bicarbonate buffer.
-
Store in small aliquots at -20°C in the dark.
Procedure for applying the mounting medium:
-
Place the microscope slide on a flat surface.
-
Dispense one drop of the antifade mounting medium onto the slide.[1]
-
Carefully lower a coverslip (cell-side down) onto the drop at a 45° angle to avoid air bubbles.[1]
-
(Optional but recommended) Seal the edges of the coverslip with clear nail polish for long-term storage.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. biocompare.com [biocompare.com]
Optimization of Salicylaldehyde azine concentration for metal ion sensing.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of salicylaldehyde azine for metal ion sensing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism behind this compound-based metal ion sensing?
A1: this compound and its derivatives typically function as chemosensors. The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF).[1] In its free form, the azine may exhibit low fluorescence. Upon binding with a metal ion, a rigid complex is formed. This chelation restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity ("turn-on" sensing).[1][2] Some systems may also operate via fluorescence quenching ("turn-off" sensing) or through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[2][3]
Q2: My this compound sensor is not showing a significant fluorescence change. What are the potential causes?
A2: Several factors can lead to a weak or absent fluorescence response:
-
Incorrect Concentration: The concentration of the azine sensor is critical. It should be optimized for the specific metal ion and experimental conditions.
-
pH of the Solution: The pH of the buffer system can significantly influence the protonation state of the azine's phenolic hydroxyl groups and its ability to bind metal ions.[4]
-
Solvent System: The polarity and type of solvent can affect the fluorescence properties of the sensor and its complex with the metal ion.
-
Purity of the Compound: Impurities in the synthesized this compound can quench fluorescence or interfere with metal ion binding.
-
Incubation Time: The complexation reaction may require time to reach equilibrium. Ensure sufficient incubation time after adding the metal ion solution.[4]
Q3: How can I improve the selectivity of my sensor for a specific metal ion?
A3: Improving selectivity is a common challenge. Consider the following strategies:
-
Modify the Ligand Structure: Introducing specific functional groups to the this compound backbone can create binding pockets that are more specific to the size, charge, and coordination geometry of the target metal ion.
-
Optimize the Solvent and pH: The choice of solvent and careful control of the pH can suppress the binding of interfering ions.[4][5] For example, metal ions have different optimal pH ranges for forming stable complexes.
-
Use of Masking Agents: In complex samples, adding a masking agent can selectively bind to and "hide" interfering ions, preventing them from interacting with the sensor.
Q4: What is a typical concentration range for this compound in sensing experiments?
A4: The optimal concentration depends on the specific azine derivative, the target metal ion, and the solvent system. However, concentrations in the micromolar (µM) range are commonly reported. For instance, concentrations can range from 10 µM to 100 µM.[4][6] It is crucial to perform a concentration optimization experiment to determine the best signal-to-noise ratio for your specific system.
Q5: How do I determine the Limit of Detection (LOD) for my sensor?
A5: The Limit of Detection (LOD) is typically calculated using the formula: LOD = 3σ/S, where 'σ' is the standard deviation of the blank measurements (sensor solution without the metal ion) and 'S' is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | 1. Sensor concentration is too low. 2. Incorrect excitation/emission wavelengths. 3. pH is not optimal for complexation. 4. Compound degradation. | 1. Increase sensor concentration incrementally. 2. Confirm the λex/λem maxima by scanning the spectra of the sensor-metal complex. 3. Perform a pH titration experiment to find the optimal pH range.[4] 4. Use freshly prepared solutions. Protect from light if photosensitive. |
| High Background Fluorescence | 1. Impure sensor compound. 2. Contaminated solvents or glassware. 3. Sensor concentration is too high, leading to self-quenching or aggregation. | 1. Recrystallize or purify the this compound.[8] 2. Use spectroscopy-grade solvents and thoroughly clean all labware. 3. Reduce the sensor concentration. |
| Poor Selectivity / Interference | 1. The sensor's binding site is non-specific. 2. Experimental conditions (e.g., pH) favor binding of multiple ions. | 1. If possible, modify the chemical structure of the sensor. 2. Conduct selectivity experiments by testing the sensor's response to a range of different metal ions. Adjust the pH and solvent system to maximize the response for the target ion while minimizing it for others. |
| Precipitation Upon Adding Metal Ion | 1. Poor solubility of the sensor or the resulting complex in the chosen solvent. 2. Concentrations of sensor or metal ion are too high. | 1. Change the solvent system, for example, by increasing the proportion of an organic co-solvent like DMSO or acetonitrile in an aqueous buffer.[5] 2. Reduce the concentrations of both the sensor and the metal ion. |
Data Presentation: Quantitative Overview
Table 1: Examples of this compound Derivatives and Their Performance in Metal Ion Sensing
| Sensor Derivative | Target Ion | Solvent/Buffer System | Limit of Detection (LOD) | Reference |
| Salicylaldehyde Hydrazone 2 | Zn²⁺ | Aqueous Buffer | 0.08 µM | [9] |
| N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4) | Cd²⁺ | Not Specified | 3.14 µM | [10] |
| N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4) | Ni²⁺ | Not Specified | 0.92 µM | [10] |
| Salicylaldehyde-based sensor (L) | Zn²⁺ | CH₃CN/HEPES | 4.41 x 10⁻⁷ M | [1] |
| Salicylaldehyde-based sensor (L) | H₂AsO₄⁻ | CH₃CN/HEPES | 3.22 x 10⁻⁷ M | [1] |
| Salicylaldehyde-based sensor (BDQ/BQ) | F⁻ | Not Specified | 7.5 x 10⁻⁷ M | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for synthesizing the basic this compound compound.
Materials:
-
Salicylaldehyde
-
Hydrazine sulfate
-
Concentrated ammonia solution
-
Acetone or rectified spirit for recrystallization
Procedure:
-
In a beaker, dissolve approximately 3.1g (0.025 mole) of powdered hydrazine sulfate in water.
-
Carefully add 3.0 ml (0.025 mole) of concentrated liquid ammonia to the solution.
-
With constant stirring, add 6.3 ml (0.05 mole) of salicylaldehyde drop by drop to the mixture.
-
Continue stirring the mixture at room temperature for 30-60 minutes. A yellow solid should form.
-
Let the mixture stand for another hour to ensure complete precipitation.
-
Collect the yellow solid by filtration and wash it thoroughly with water to remove impurities.
-
Dry the solid in air.
-
For purification, recrystallize the crude product from acetone or rectified spirit to obtain bright yellow crystals.[8]
Protocol 2: General Procedure for Metal Ion Sensing via Fluorescence Titration
Materials:
-
Stock solution of purified this compound sensor (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ion salts (e.g., 10 mM in a suitable buffer).
-
Aqueous buffer (e.g., HEPES, pH 7.4).
-
Organic co-solvent (e.g., DMSO, Acetonitrile).
-
Spectrofluorometer and cuvettes (or a 96-well plate reader).
Procedure:
-
Prepare Working Solution: Prepare a working solution of the sensor at the desired final concentration (e.g., 10 µM) in your chosen buffer system (e.g., DMSO/HEPES buffer 1:1 v/v).[5]
-
Initial Measurement: Place the sensor working solution in a cuvette and record its fluorescence spectrum to establish a baseline (blank) reading.
-
Titration: Add small aliquots of the metal ion stock solution to the cuvette, ensuring the total volume of added titrant is minimal to avoid significant dilution effects.
-
Incubation & Measurement: After each addition, mix the solution thoroughly and allow it to incubate for a set period (e.g., 5-15 minutes) to allow for complex formation.[7] Record the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Selectivity Test: Repeat the titration process with a range of different metal ions at the same concentration to assess the sensor's selectivity.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation-induced emission-active azines for chemosensing applications: a five-year update - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00348E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing interference from other ions in Salicylaldehyde azine-based sensing.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Salicylaldehyde azine-based sensors. The focus is on minimizing interference from other ions to ensure accurate and selective detection of the target analyte.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work. Each problem is presented in a question-and-answer format with detailed solutions.
Issue 1: My sensor shows a significant response in the presence of other metal ions, leading to false positives.
Question: I am observing a change in fluorescence or color even when my target ion is absent, but other ions like Cu²⁺, Fe³⁺, or Al³⁺ are present in the sample. How can I eliminate this cross-reactivity?
Answer:
Interference from non-target ions is a common challenge in chemical sensing. The primary reason for this is the similar coordination chemistry between the interfering ions and your target analyte with the this compound sensor. The following strategies can be employed to mitigate this issue.
1. Employing Masking Agents:
Masking agents are chemicals that form stable complexes with interfering ions, preventing them from binding to the fluorescent probe.[1] This is a highly effective method to improve the selectivity of your sensor. For instance, triethanolamine is a common masking agent for trivalent ions like Fe³⁺ and Al³⁺, while cyanide can be used to mask Cu²⁺.[2]
Experimental Protocol: Using a Masking Agent
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your this compound sensor in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare stock solutions of your target ion and potential interfering ions (e.g., 10 mM) in deionized water or an appropriate buffer.
-
Prepare a stock solution of the chosen masking agent. The concentration should be optimized based on the expected concentration of the interfering ion.[1]
-
-
Sample Preparation:
-
In a series of cuvettes or wells, add the buffer solution.
-
Add the sensor to each container to a final, constant concentration.
-
Add the interfering metal ion(s) to the relevant containers.
-
Add the masking agent to the containers with the interfering ion(s).
-
Allow sufficient time (e.g., 5-10 minutes) for the masking agent to complex with the interferent.[1]
-
Add the target analyte to the designated containers.
-
-
Measurement:
-
Measure the fluorescence or absorbance of each sample using the optimal excitation and emission wavelengths for your sensor.
-
Compare the signal from samples containing the interfering ion with and without the masking agent to evaluate its effectiveness.
-
Workflow for Using a Masking Agent
Caption: Experimental workflow for utilizing a masking agent to reduce ion interference.
Principle of Action of a Masking Agent
Caption: A masking agent selectively binds to the interfering ion, preventing it from interacting with the sensor.
2. pH Adjustment:
The binding affinity of a this compound sensor to a metal ion can be highly dependent on the pH of the solution.[2] By carefully adjusting the pH, you can often find a window where the sensor selectively binds to the target ion while minimizing interactions with interfering ions.
Experimental Protocol: pH Optimization
-
Prepare a Series of Buffers: Prepare a range of buffer solutions with different pH values (e.g., from pH 4 to 10).
-
Test Sensor Response:
-
For each pH value, prepare three sets of samples:
-
Sensor only (blank).
-
Sensor + Target Ion.
-
Sensor + Interfering Ion.
-
-
Ensure the concentrations of the sensor, target ion, and interfering ion are constant across all samples.
-
-
Measure and Analyze:
-
Measure the fluorescence or absorbance for each sample.
-
Plot the signal intensity versus pH for the target ion and the interfering ion.
-
Identify the optimal pH range that provides the highest signal for the target ion and the lowest signal for the interfering ion. Salicylaldehyde-based sensors often exhibit changes in fluorescence based on the deprotonation of the phenolic OH group, which is pH-dependent.[3][4]
-
pH Optimization Workflow
Caption: A logical workflow for determining the optimal pH for selective sensing.
Issue 2: The fluorescence signal from my sensor is weak or quenched, even in the presence of the target ion.
Question: I have a complex sample matrix, and the fluorescence of my sensor is significantly lower than expected. What could be causing this quenching, and how can I resolve it?
Answer:
Fluorescence quenching can occur due to several factors, especially in complex biological or environmental samples. Interfering ions, particularly transition metals, are known to be effective fluorescence quenchers.[2]
1. Identify the Quenching Agent:
-
If your sample matrix is known, identify potential quenching ions (e.g., Cu²⁺, Fe³⁺).
-
If the matrix is unknown, you may need to perform a systematic study by adding suspected quenchers to a clean sample containing your sensor and target ion to observe their effect.
2. Mitigation Strategies:
-
Use a Masking Agent: As described in Issue 1, a masking agent can bind to the quenching ion and prevent it from interacting with your sensor-analyte complex.[2]
-
Optimize Sensor Concentration: Ensure you are using the optimal concentration of your sensor. Too high a concentration can lead to self-quenching.
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Consider a "Turn-on" Probe: "Turn-on" fluorescent probes, where fluorescence is enhanced upon binding the target ion, can offer better selectivity and lower background signals compared to "turn-off" probes, making them less susceptible to quenching from the environment.[1]
Data Presentation
Table 1: Common Interfering Ions and Recommended Masking Agents
| Interfering Ion | Common Masking Agent | Target Ion Example | Reference |
| Cu²⁺ | Cyanide, L-cysteine | Ca²⁺, Pb²⁺ | [1][2][5] |
| Fe³⁺ | Triethanolamine, Fluoride | Al³⁺ | [1][2] |
| Al³⁺ | Triethanolamine, Fluoride | Zn²⁺ | [1][2] |
| Cr⁶⁺, As⁵⁺ | KI | Pb²⁺ | [5] |
Table 2: General Effect of pH on Sensor Selectivity
| pH Range | General Observation | Rationale | Reference |
| Acidic (pH < 6) | Lower fluorescence, potential protonation of the sensor | The phenolic hydroxyl group of the salicylaldehyde moiety is protonated. | [3] |
| Neutral to Basic (pH 7-9) | Increasing fluorescence, optimal binding for many divalent cations | Deprotonation of the phenolic hydroxyl group enhances binding affinity and alters electronic properties. | [3] |
| Strongly Basic (pH > 10) | May lead to sensor degradation or precipitation of metal hydroxides | The sensor molecule may become unstable, and metal ions can precipitate out of solution. | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering ions for this compound-based sensors?
A1: The most common interfering ions are typically transition metals such as Cu²⁺, Fe³⁺, and Al³⁺.[2] This is due to their ability to form stable coordination complexes with the Schiff base ligand of the sensor. Other ions like Ni²⁺, Cd²⁺, and Pb²⁺ can also cause interference depending on the specific structure of the sensor.[6][7]
Q2: Can I modify the structure of my this compound sensor to improve selectivity?
A2: Yes, modifying the molecular structure is a key strategy for improving selectivity. Introducing specific functional groups to the salicylaldehyde ring can create a more rigid and size-selective binding pocket that preferentially accommodates the target ion over interfering ions. This is a fundamental aspect of rational sensor design.[1]
Q3: How do I choose the right masking agent for my experiment?
A3: The choice of masking agent depends on the specific interfering ion you need to sequester. The masking agent should form a more stable complex with the interfering ion than with your target analyte.[1] It is also crucial to ensure that the masking agent itself does not interfere with the sensor or the detection of the target ion. Refer to chemical literature and the tables provided for common pairings.
Q4: What is the difference between a "turn-on" and a "turn-off" sensor, and which is better for avoiding interference?
A4: A "turn-on" sensor exhibits an increase in fluorescence upon binding to the target analyte. A "turn-off" sensor shows a decrease or quenching of fluorescence. "Turn-on" probes are often preferred as they can provide a higher signal-to-background ratio, which can make them more robust against environmental quenching and interference.[1]
Q5: My sample is a complex biological fluid. Are there other potential sources of interference besides metal ions?
A5: Yes, in biological media, high concentrations of proteins, amino acids, and other biomolecules can potentially interact with the sensor or the target ion, leading to non-specific binding or signal alteration.[8] It may be necessary to perform sample preparation steps, such as protein precipitation or filtration, to minimize these matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Masking Agents Evaluation for Lead Determination by Flow Injection-Hydride Generation-Atomic Fluorescence Spectrometry Technique: Effect of KI, L-Cysteine, and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Improving the stability and shelf-life of Salicylaldehyde azine compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of salicylaldehyde azine compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to address common challenges encountered during laboratory work.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis, purification, and storage of this compound compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | Use a Dean-Stark apparatus to remove water and drive the reaction forward. A slight excess of one reactant can also be used. |
| Suboptimal pH for the reaction. | The reaction is often catalyzed by a small amount of weak acid (e.g., acetic acid). Ensure the pH is mildly acidic. | |
| Steric hindrance from bulky starting materials. | Increase the reaction temperature and/or reaction time to overcome steric hindrance. | |
| Product is an Oil and Difficult to Purify | The compound may not readily crystallize. | Try to induce crystallization by triturating the oil with a non-polar solvent like hexane. If that fails, consider purification by column chromatography. |
| Product Decomposes During Work-up or Purification | Hydrolysis of the imine bond. | Use anhydrous solvents and reagents throughout the work-up and purification process.[1] Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive. |
| Thermal degradation. | Avoid excessive heat during solvent removal (e.g., use a rotary evaporator at moderate temperatures). | |
| Presence of Impurities in Final Product | Unreacted starting materials (salicylaldehyde or hydrazine). | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Optimize the stoichiometry of the reactants. |
| Side-products from self-condensation of the aldehyde. | Optimize reaction conditions such as temperature and catalyst concentration to favor the formation of the desired azine. | |
| Color Change or Degradation During Storage | Exposure to moisture leading to hydrolysis. | Store the purified compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[2] |
| Exposure to light (photodegradation). | Store the compound in an amber vial or otherwise protected from light. | |
| Thermal decomposition. | Store the compound in a cool, dark place. For long-term storage, refrigeration (+5°C) is recommended.[3] | |
| Oxidation. | Avoid contact with strong oxidizing agents.[4] Storing under an inert atmosphere can also prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound compounds?
A1: The primary factors affecting the stability of this compound compounds are moisture, temperature, light, and pH. The presence of water can lead to hydrolysis of the C=N-N=C bond, reverting the compound to salicylaldehyde and hydrazine.[1] Elevated temperatures can cause thermal degradation, while exposure to light, particularly UV light, can lead to photodegradation. The stability is also influenced by pH, with both strongly acidic and basic conditions potentially catalyzing hydrolysis.
Q2: What are the ideal storage conditions for this compound to ensure a long shelf-life?
A2: To maximize shelf-life, this compound should be stored in a cool, dark, and dry environment.[2] It is recommended to keep the compound in a tightly sealed, light-resistant container (e.g., an amber glass vial) and to store it in a desiccator to protect it from moisture. For long-term storage, refrigeration at approximately +5°C is advisable.[3] Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection against hydrolysis and oxidation.
Q3: My this compound sample has changed color. Is it still usable?
A3: A color change often indicates degradation. It is recommended to assess the purity of the compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), before use. If significant degradation is observed, the compound should be repurified or discarded.
Q4: How can I monitor the degradation of my this compound compound over time?
A4: A stability-indicating HPLC method is the most reliable way to monitor the degradation of this compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. By analyzing samples at various time points, you can quantify the decrease in the parent compound and the increase in degradation products, thus determining the stability profile.
Q5: Are there any specific solvents or reagents I should avoid when working with this compound compounds?
A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4] When choosing solvents for reactions or purification, ensure they are anhydrous to prevent hydrolysis.[1] For purification by column chromatography, using neutral alumina may be preferable to silica gel if the compound is sensitive to acidic conditions.[2]
Quantitative Stability Data
The following tables summarize the known effects of various environmental factors on the stability of this compound and related Schiff base compounds.
Table 1: Influence of Storage Conditions on Stability
| Parameter | Condition | Observed Effect on this compound/Schiff Bases | Reference |
| Temperature | Ambient | Generally stable under normal ambient temperatures.[4] | [4] |
| Elevated | Can lead to thermal decomposition. Avoid excessive heat.[2] | [2] | |
| Moisture | Humid Environment | Prone to hydrolysis, leading to decomposition back to the aldehyde and amine/hydrazine.[2] | [2] |
| Light | UV/Visible Light | Can undergo photodegradation. Storage in the dark is recommended. | General knowledge for Schiff bases |
| Atmosphere | Air (Oxygen) | Susceptible to oxidation, especially in the presence of oxidizing agents. | [4] |
| Inert (Nitrogen/Argon) | Recommended for long-term storage to prevent hydrolysis and oxidation. | General best practice |
Table 2: Effect of pH on the Hydrolysis of Schiff Bases
| pH Range | Hydrolysis Rate | Explanation | Reference |
| Strongly Acidic (pH < 4) | Increases | The imine nitrogen is protonated, making the imine carbon more susceptible to nucleophilic attack by water. | [5] |
| Mildly Acidic (pH 4-6) | Generally Slower | Optimal range for the formation of many Schiff bases, where hydrolysis is minimized. | [5] |
| Neutral (pH ~7) | Slow | Hydrolysis still occurs but is generally slower than under acidic or basic conditions. | [5] |
| Basic (pH > 8) | Increases | Hydroxide ions can catalyze the hydrolysis reaction. | [5] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
Objective: To synthesize this compound from salicylaldehyde and hydrazine hydrate and purify it by recrystallization.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in a minimal amount of warm ethanol.
-
While stirring, slowly add a solution of hydrazine hydrate (1.0 equivalent) in ethanol to the salicylaldehyde solution.
-
A yellow precipitate should form almost immediately.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Transfer the crude product to a beaker and add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
Purified this compound
-
Stability chambers (e.g., 40°C / 75% RH)
-
Amber glass vials with airtight seals
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Place accurately weighed samples of purified this compound into several amber glass vials.
-
Seal the vials tightly.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from the chamber.
-
Allow the vial to cool to room temperature.
-
Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Analyze the sample solution using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
HPLC Method Development:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection Wavelength: Determine the UV absorbance maxima of this compound and its degradation products using a diode array detector. Select a wavelength that provides good sensitivity for all compounds of interest.
-
Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from all degradation products formed during the forced degradation studies.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Overcoming challenges in the synthesis of pure Salicylaldehyde hydrazone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pure salicylaldehyde hydrazone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of salicylaldehyde hydrazone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Unfavorable pH: The reaction is acid-catalyzed, but excess acid can protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is generally mildly acidic.[1][2] | Adjust the reaction mixture to a pH between 4.5 and 6 using a catalytic amount of a weak acid like acetic acid.[1] |
| Low Reactivity/Steric Hindrance: The inherent reactivity of the starting materials can affect the reaction rate. | Increase the reaction temperature by refluxing the mixture or prolong the reaction time.[1] Ensure the purity of the starting salicylaldehyde and hydrazine.[1] | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[1] | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. The common impurity, salicylaldehyde azine, is particularly challenging to remove.[3] | Triturate the oily product with a non-polar solvent like cold n-hexane or pentane to induce solidification.[4] Attempt recrystallization from a different solvent system. Common solvents include ethanol, methanol, or mixtures like acetone/ethanol.[4][5] For highly soluble products, acetonitrile can be an effective crystallization solvent.[4] |
| Residual Solvent: Trapped solvent can prevent the product from solidifying. | Dry the product thoroughly under vacuum. | |
| Presence of Impurities in the Final Product | Azine Formation: A common side reaction where the hydrazone reacts with a second molecule of salicylaldehyde.[1][3] This is especially prevalent when using unsubstituted hydrazine.[1] | Use a strict 1:1 molar ratio of salicylaldehyde to hydrazine.[1] Add the salicylaldehyde dropwise to the hydrazine solution to prevent localized excess of the aldehyde.[1] |
| Unreacted Starting Materials: Incomplete reaction or inefficient purification. | Purify the crude product by recrystallization.[5] Monitor purity using TLC or HPLC. | |
| Hydrolysis: The C=N bond of the hydrazone can be susceptible to hydrolysis, reverting to the starting aldehyde and hydrazine, especially in the presence of acid and water.[1] | Ensure the final product is stored in a dry environment, such as in a desiccator, and protected from light to maintain stability.[1] | |
| Inconsistent or Unexpected Spectroscopic Data (NMR, IR) | Presence of E/Z Isomers: The C=N double bond can result in the formation of geometric isomers, which can complicate NMR spectra.[1] | The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[1] Note that for salicylaldehyde hydrazone, the E isomer is predominant due to the formation of a stable intramolecular hydrogen bond.[6][7] |
| Tautomerism: Hydrazones can exist in keto and phenol-hydrazone tautomeric forms.[8] | The predominant tautomer can be influenced by the solvent and the presence of different anions.[8] In salicylaldehyde hydrazones, the amide tautomeric form is generally favored.[6][7] | |
| Impurity Peaks: Signals from impurities like residual solvents or side-products will be present. | Compare spectra with literature values for pure salicylaldehyde hydrazone.[3][5] Further purification may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of salicylaldehyde hydrazone?
A1: The formation of hydrazones is a pH-sensitive, acid-catalyzed reaction.[1] The optimal pH is typically in the mildly acidic range of 4.5 to 6.[1] This pH provides enough acid to protonate the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity, without excessively protonating the hydrazine, which would make it non-nucleophilic.[1]
Q2: How can I monitor the progress of the reaction?
A2: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials (salicylaldehyde and hydrazine) on a TLC plate, you can visually track the disappearance of the reactant spots and the appearance of a new spot corresponding to the salicylaldehyde hydrazone product.[1]
Q3: My product is a persistent oil. What purification strategy should I try?
A3: If your product is oily, it may be due to impurities or its high solubility in the reaction solvent. First, try triturating the oil with a cold non-polar solvent like n-hexane or pentane while stirring with a glass rod, which can often induce solidification.[4] If that fails, attempt recrystallization from a minimal amount of a hot solvent. Good starting points for recrystallization solvents are ethanol, methanol, or a mixture of acetone and ethanol.[4][5] Dissolving the product in hot dimethylformamide (DMF) and allowing it to cool can also yield crystalline hydrazone.[4]
Q4: What is the most common side product, and how can I avoid it?
A4: The most common side product is this compound, which forms when one molecule of the initial hydrazone product reacts with a second molecule of salicylaldehyde.[1][3] This impurity can be difficult to remove from the desired product.[3] To minimize its formation, use a precise 1:1 molar ratio of your reactants and consider adding the salicylaldehyde solution dropwise to the hydrazine solution to avoid any localized excess of the aldehyde.[1]
Q5: How should I store my pure salicylaldehyde hydrazone?
A5: Salicylaldehyde hydrazone can be susceptible to hydrolysis, which breaks the C=N bond.[1] Therefore, it is crucial to store the purified product in a dry environment, such as in a desiccator, and to protect it from light to ensure its long-term stability.[1]
Experimental Protocols
Synthesis of Salicylaldehyde Hydrazone
This protocol is a generalized procedure based on common methods for hydrazone formation.[6][7]
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Glacial acetic acid (as catalyst)
Procedure:
-
Dissolve salicylaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve hydrazine hydrate (1 equivalent) in the same solvent.
-
Slowly add the hydrazine hydrate solution to the salicylaldehyde solution with constant stirring at room temperature.[7]
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture to achieve a pH between 4.5 and 6.
-
Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC until the starting material spots are no longer visible.
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[5]
-
Dry the pure crystals under vacuum.
Characterization Data
The synthesized salicylaldehyde hydrazone should be characterized to confirm its identity and purity.
| Technique | Expected Result |
| Melting Point | 96-97 °C.[3] |
| ¹H NMR | Characteristic peaks for aromatic protons, the -CH=N- proton (around 7.95 ppm), and the phenolic -OH proton (a broad singlet at a high chemical shift, e.g., 11.14 ppm, indicating a strong intramolecular hydrogen bond).[3][5] |
| ¹³C NMR | A peak in the range of 145-160 ppm corresponding to the C=N carbon.[5] |
| IR Spectroscopy | An absorption band around 1600 cm⁻¹ for the C=N stretching vibration and a broad band for the O-H stretch.[5][9] |
Visual Guides
Caption: Experimental workflow for the synthesis of pure Salicylaldehyde Hydrazone.
Caption: Troubleshooting decision tree for Salicylaldehyde Hydrazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Refinement of protocols for the synthesis of Salicylaldehyde azine metal complexes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of salicylaldehyde azine and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is typically synthesized through a condensation reaction between salicylaldehyde and a hydrazine source, such as hydrazine sulfate or hydrazine hydrate.[1][2] The reaction involves two molecules of salicylaldehyde reacting with one molecule of hydrazine to form the azine bridge (-C=N-N=C-).
Q2: What are common metal ions used to form complexes with this compound?
A2: this compound is a versatile ligand that can form stable complexes with a variety of transition metals. Commonly used metal ions include Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), Zinc (Zn(II)), and Manganese (Mn(II)).[1][3] The choice of metal ion can influence the geometry and biological activity of the resulting complex.[1][4]
Q3: What are the typical solvents used for the synthesis of the ligand and its metal complexes?
A3: For the synthesis of the this compound ligand, ethanol or methanol are commonly used solvents. The synthesis of the metal complexes often requires solvents in which both the ligand and the metal salt are soluble.[5] Common choices include ethanol, methanol, dioxane, DMF, and DMSO, with the latter two being useful for less soluble compounds.[1][5] In some cases, aqueous media have been explored as a greener alternative.[3]
Q4: How can I confirm the formation of the this compound ligand and its metal complexes?
A4: The formation of the ligand and its complexes can be confirmed using various spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy is key, where the appearance of a strong band in the 1580-1680 cm⁻¹ region is characteristic of the azomethine (C=N) group.[3] Upon complexation, this band may shift to lower frequencies.[3] The disappearance of the broad O-H stretching band from the salicylaldehyde moiety in the IR spectrum of the complex also indicates coordination.[3] UV-Visible spectroscopy can also be used to monitor the formation of the complex, as metal-ligand charge transfer bands often appear upon coordination.[1][4]
Troubleshooting Guide
Low or No Product Yield
Q: I am getting a very low yield of my this compound ligand. What could be the problem?
A:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure you are stirring the reaction mixture for a sufficient amount of time, typically 30-60 minutes at room temperature.[1]
-
Purity of Reactants: Impurities in the salicylaldehyde or hydrazine source can interfere with the reaction. Use reagents of high purity. Salicylaldehyde can be purified to remove phenolic impurities.[6]
-
pH of the Reaction: The pH can influence the reaction rate. Some protocols use ammonia to adjust the pH when starting with hydrazine sulfate.[1]
-
Precipitation Issues: The product is a yellow solid that should precipitate from the reaction mixture.[1] If it remains in solution, try cooling the mixture or adding a small amount of a non-polar solvent to induce precipitation.
Q: My metal complex synthesis is resulting in a low yield. What are the possible causes?
A:
-
Incorrect Molar Ratio: The stoichiometry between the ligand and the metal salt is crucial. A common molar ratio for this compound to metal(II) chloride is 2:1.[1]
-
Solubility Issues: Both the ligand and the metal salt must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[5] You may need to try different solvents or solvent mixtures.[5]
-
Reaction Time and Temperature: Complex formation can be slow. Refluxing the reaction mixture for several hours is a common practice to drive the reaction to completion.[7][8]
-
Hydrolysis: The imine bonds in the Schiff base ligand are susceptible to hydrolysis, especially in the presence of water.[5] Using anhydrous solvents can help minimize this issue.[5]
Product Purity and Stability Issues
Q: My final this compound product appears impure. How can I purify it?
A: The most common purification method for this compound is recrystallization.[1] Acetone or rectified spirit are often used as solvents for recrystallization, yielding a bright yellow crystalline solid.[1]
Q: The synthesized metal complex precipitates from the solution over time. Why is this happening and how can I prevent it?
A:
-
Limited Solubility: The complex may have low solubility in the solvent it is stored in. Consider using solvents like DMF or DMSO for better solubility.[5]
-
pH Sensitivity: The solubility of metal complexes can be highly dependent on pH. A slight change in pH could trigger precipitation. Buffering the solution can help maintain a stable pH.[5]
-
Concentration: The solution might be supersaturated. Working with more dilute solutions can prevent precipitation.[5]
-
Temperature Effects: Some complexes are less soluble at lower temperatures. If precipitation occurs upon cooling, try storing the solution at a constant, slightly elevated temperature, provided the complex is stable at that temperature.[5]
Q: I am observing the formation of byproducts in my azine synthesis. What are they and how can I minimize them?
A: The most common byproduct is the corresponding hydrazone, which forms as an intermediate.[9] To minimize this, ensure the reaction goes to completion by using appropriate stoichiometry and reaction times.[9] In some cases, self-condensation of the starting aldehyde can also occur.[9]
Experimental Protocols
Synthesis of this compound Ligand
This protocol is adapted from the procedure described by Wazir (2016).[1]
-
In a 250 ml beaker, take 3.1 g (0.025 mole) of powdered hydrazine sulfate.
-
Add 3.0 ml (0.025 mole) of concentrated liquid ammonia.
-
With constant stirring, add 6.3 ml (0.05 mole) of salicylaldehyde drop by drop to the mixture.
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Continue stirring the mixture for 30-60 minutes at room temperature. A yellow solid should form.
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Stir for an additional hour to ensure complete precipitation.
-
Filter the yellow solid and wash it with water to remove impurities.
-
Dry the solid in the air and then crush it to obtain a powder.
-
Recrystallize the product from acetone or rectified spirit to obtain pure this compound.
General Protocol for the Synthesis of this compound Metal (II) Complexes
This is a general procedure based on methodologies found in the literature.[1][8]
-
Dissolve the this compound ligand in a suitable solvent (e.g., ethanol, dioxane).
-
In a separate flask, dissolve the metal (II) salt (e.g., CuCl₂, NiCl₂, ZnCl₂) in the same solvent. An ethanolic solution is commonly used.[8]
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Add the ligand solution to the stirred metal salt solution. The typical molar ratio is 2:1 (ligand:metal).[1]
-
Reflux the reaction mixture for a period ranging from 1 to 4 hours.[3][8]
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Allow the mixture to cool to room temperature. The metal complex will precipitate out.
-
Filter the solid complex, wash it with the solvent used for the reaction, and then dry it in a desiccator.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Salicylaldehyde:Hydrazine Sulfate Molar Ratio | 2:1 | [1] |
| Reaction Time | 30-60 minutes | [1] |
| Temperature | Room Temperature | [1] |
| Solvent | Water/Ammonia | [1] |
| Product Color | Bright Yellow | [1] |
Table 2: Reaction Conditions for this compound Metal (II) Complexes
| Metal Ion | Ligand:Metal Ratio | Solvent | Reaction Time | Reference |
| Cu(II), Ni(II), Zn(II), Co(II), Mn(II) | 2:1 | Dioxane | Not Specified | [1] |
| Ni(II), Mg(II) | Not Specified | Water/Ethanol | 1 hour (reflux) | [3] |
| Mn(II), Co(II), Ni(II), Cu(II) | 1:1 or 2:1 | Alcoholic Solution | 4 hours (reflux) | [8] |
Visualizations
Caption: Workflow for the synthesis of this compound and its metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 959-36-4: Salicylaldazine | CymitQuimica [cymitquimica.com]
- 3. recentscientific.com [recentscientific.com]
- 4. chemijournal.com [chemijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 7. primescholars.com [primescholars.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
How to avoid degradation of Salicylaldehyde azine during experimental procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Salicylaldehyde azine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a Schiff base compound formed from the condensation of salicylaldehyde and hydrazine.[1][2] Its stability is crucial for the reliability and reproducibility of experimental results, as degradation can lead to the formation of impurities and a decrease in the concentration of the desired compound, impacting analytical measurements and synthetic yields.
Q2: What are the main factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
-
Hydrolysis: The cleavage of the imine (-C=N-) bond by water.[3]
-
Photodegradation: Decomposition upon exposure to light.
-
Thermal Degradation: Decomposition at elevated temperatures.[4]
-
Incompatible Chemicals: Contact with strong oxidizing agents, strong acids, and strong bases.[5]
Q3: How resistant is this compound to hydrolysis compared to other Schiff bases?
This compound exhibits remarkable resistance to hydrolysis compared to many other aromatic Schiff bases.[6] This increased stability is attributed to the intramolecular hydrogen bonding between the hydroxyl group and the azomethine nitrogen, which stabilizes the molecule.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound, which is typically a yellow crystalline solid, may be indicated by a change in color or the formation of a precipitate in solution.[7] For more precise detection, analytical techniques such as UV-Vis spectroscopy, HPLC, or TLC can be employed to identify the appearance of new peaks or spots corresponding to degradation products.
Troubleshooting Guides
Issue 1: Unexpected color change or precipitation in a this compound solution.
-
Possible Cause 1: Hydrolysis. The presence of water, especially under acidic or basic conditions, can cause the hydrolysis of the azine bond.[3]
-
Solution:
-
Use anhydrous solvents for your experiments.
-
If the use of protic or aqueous solvents is unavoidable, conduct the experiment at a neutral pH and at a low temperature to minimize the rate of hydrolysis.
-
Prepare solutions fresh before use and avoid long-term storage in solution.
-
-
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light can induce photochemical reactions.
-
Solution:
-
Conduct experiments in amber glassware or protect the reaction vessel from light by wrapping it in aluminum foil.
-
Work in a dimly lit environment when possible.
-
-
-
Possible Cause 3: Incompatibility with other reagents. The presence of strong acids, bases, or oxidizing agents can lead to chemical degradation.[5]
-
Solution:
-
Ensure that all reagents and solvents are compatible with this compound. Avoid using strong acids or bases unless they are a necessary part of the reaction, and if so, consider the potential for degradation.
-
Avoid contact with strong oxidizing agents.
-
-
Issue 2: Poor yield or formation of impurities during a reaction involving this compound.
-
Possible Cause 1: Thermal Degradation. High reaction temperatures can lead to the decomposition of the compound.[4]
-
Solution:
-
Whenever possible, run reactions at room temperature or the lowest effective temperature.
-
If heating is necessary, use a precisely controlled heating mantle or oil bath and monitor the reaction closely to avoid overheating.
-
-
-
Possible Cause 2: Degradation during workup or purification. Exposure to acidic or basic conditions during extraction or chromatography can cause degradation.
-
Solution:
-
Neutralize the reaction mixture before extraction.
-
Use a neutral stationary phase for column chromatography (e.g., silica gel) and avoid highly acidic or basic eluents.
-
-
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store solid this compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Solution Preparation:
-
Use anhydrous solvents (e.g., anhydrous ethanol, chloroform, or benzene) for preparing solutions.[8]
-
Prepare solutions immediately before use to minimize the risk of degradation.
-
If working with protic solvents, ensure the pH is neutral.
-
Protocol 2: Minimizing Degradation During a Chemical Reaction
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Use a thermostat-controlled reaction setup.
-
pH Control: If the reaction is performed in a protic solvent, maintain a neutral pH unless acidic or basic conditions are required for the reaction mechanism. If pH control is necessary, use a suitable buffer system. Generally, a mildly acidic to neutral pH (around 6-7) is suitable for Schiff base formation and stability.[9]
-
Light Protection: Protect the reaction vessel from light by using amber glassware or by wrapping it with aluminum foil.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.
Quantitative Data Summary
| Parameter | Condition | Stability of this compound | Reference |
| Hydrolysis | Compared to other Schiff bases | Remarkably resistant | [6] |
| pH | Acidic or Basic | Catalyzes hydrolysis | [3] |
| Solvents | Anhydrous | Preferred to minimize hydrolysis | |
| Temperature | Elevated | Can induce thermal degradation | [4] |
| Light | UV or ambient | Can cause photodegradation | |
| Chemicals | Strong oxidizing agents, acids, bases | Incompatible, can cause degradation | [5] |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow to prevent degradation.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature Synthesis of Pullulan-Based Hydrogels for Controlled Delivery of Microbial Fertilizers [mdpi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Roles of the Acidity and Basicity of the Solvent in the Solvent Effect Observed in the Absorption Spectra of Certatn Types of Schiff Bases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Binding Affinity of Salicylaldehyde Azine-Based Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with salicylaldehyde azine-based receptors.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the binding affinity of this compound-based receptors?
The binding affinity of this compound-based receptors is primarily influenced by three main factors:
-
Substituent Effects: The electronic properties of substituents on the salicylaldehyde or azine backbone play a crucial role. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the electron density of the coordinating atoms (nitrogen and oxygen), potentially enhancing the binding affinity for electron-deficient guests like metal ions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease the basicity of the binding sites, which may be favorable for interaction with specific analytes.
-
Solvent Polarity: The polarity of the solvent can significantly impact the stability of the receptor-guest complex.[1] Polar solvents may solvate the receptor and guest molecules more effectively, which can either stabilize or destabilize the complex depending on the nature of the interactions. It is crucial to select a solvent system that favors the binding event.
-
pH of the Medium: The pH of the solution is critical, especially when dealing with receptors that have acidic or basic moieties, such as the phenolic hydroxyl group in salicylaldehyde. The protonation state of the receptor can drastically alter its binding capabilities. For instance, deprotonation of the hydroxyl group can enhance its coordination with metal ions.
Q2: How can I improve the yield of my this compound synthesis?
Low yields in this compound synthesis are a common issue.[2] Here are some troubleshooting steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst concentration. For the condensation reaction between salicylaldehyde and hydrazine, refluxing in ethanol is a common method.[1]
-
Control Stoichiometry: Ensure the correct molar ratio of salicylaldehyde to hydrazine (typically 2:1 for symmetrical azines). Using a slight excess of the aldehyde may help drive the reaction to completion.
-
Use Anhydrous Conditions: Moisture can hydrolyze the imine bond of the azine product. Using anhydrous solvents and reagents can significantly improve the yield.
-
Purification: Proper purification is key. Symmetrical salicylaldehyde azines are often crystalline and can be purified by recrystallization from solvents like ethanol or ethanol/water mixtures.[1] For less crystalline or asymmetric products, column chromatography may be necessary.[1]
Q3: My fluorescent this compound-based sensor is showing weak or no fluorescence. What could be the problem?
Fluorescence quenching is a frequent challenge. Consider the following:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, receptor molecules can aggregate, leading to self-quenching. Try diluting your sample.
-
Solvent Effects: The fluorescence quantum yield of your probe might be highly sensitive to the solvent environment. Test the fluorescence in a range of solvents with varying polarities.
-
Presence of Quenchers: Your sample might contain quenching species such as dissolved oxygen or certain metal ions. Deoxygenating your solution by bubbling with nitrogen or argon can sometimes resolve the issue.
-
Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific compound. These can be determined by running excitation and emission scans.
Troubleshooting Guides
Issue 1: Poor Selectivity of the Receptor
Symptoms:
-
The receptor binds to multiple analytes with similar affinity.
-
Significant interference from other ions or molecules in the sample matrix.
Possible Causes and Solutions:
| Cause | Solution |
| Flexible Receptor Conformation | Introduce steric hindrance or rigidifying elements into the receptor's structure to create a more pre-organized binding pocket that is complementary to the target analyte. |
| Non-specific Binding Interactions | Modify the electronic properties of the receptor by introducing substituents that favor specific interactions (e.g., hydrogen bonding, pi-pi stacking) with the target analyte. |
| Interference from Similar Ions | Utilize a masking agent to selectively bind and "hide" interfering ions. The choice of masking agent will depend on the specific interferents. |
| Inappropriate pH | Optimize the pH of the experimental medium to favor the binding of the target analyte over others. Different ions may have optimal binding at different pH values. |
Issue 2: Inconsistent Spectroscopic Readings (UV-Vis and Fluorescence)
Symptoms:
-
Shifting absorption or emission maxima between experiments.
-
Non-reproducible titration curves.
-
Unexpected changes in fluorescence intensity (quenching or enhancement).
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Polarity and Viscosity Effects | Maintain a consistent solvent system for all experiments. Be aware that changes in solvent viscosity can affect the rate of non-radiative decay processes, influencing fluorescence intensity.[3] |
| pH Fluctuations | Use a suitable buffer to maintain a constant pH throughout the experiment, especially for pH-sensitive receptors. |
| Receptor Aggregation | Work at lower concentrations to avoid aggregation-induced spectral changes. The formation of aggregates can be confirmed by techniques like Dynamic Light Scattering (DLS). |
| Photobleaching (Fluorescence) | Minimize the exposure of the sample to the excitation light source. Use the lowest possible excitation intensity and shortest exposure times. Prepare fresh samples if photobleaching is suspected. |
Quantitative Data
The binding affinity of this compound-based receptors can be modulated by structural modifications. The following table provides a summary of representative quantitative data for different derivatives.
| Receptor Derivative | Analyte | Binding Constant (Kₐ) / Dissociation Constant (Kₑ) | Detection Limit (LOD) | Reference |
| This compound | Cu²⁺ | - | - | [4] |
| N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | Cd²⁺ | - | 3.14 µM | [5] |
| N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | Ni²⁺ | - | 0.92 µM | [5] |
| Salicylaldehyde-based sensor (BDQ) | F⁻ | - | 7.5 x 10⁻⁷ M | [6] |
| Salicylaldehyde-based sensor (BQ) | F⁻ | - | - | [6] |
| N, N'-disalicylidene-hydrazine | F⁻ | - | - | [7] |
| Trefoil-shaped this compound | - | - | - | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Symmetrical Salicylaldehyde Azines
This protocol describes a common method for synthesizing symmetrical salicylaldehyde azines.
-
Dissolve Salicylaldehyde: In a round-bottom flask, dissolve 2.0 equivalents of the desired salicylaldehyde derivative in ethanol.
-
Add Hydrazine: While stirring, slowly add 1.0 equivalent of hydrazine hydrate dissolved in ethanol to the salicylaldehyde solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool and Isolate: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out.
-
Filter and Wash: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Recrystallize: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystalline this compound.[1]
-
Dry: Dry the purified product in a vacuum oven.
Protocol 2: Determination of Binding Constant (Kₐ) using UV-Vis Titration
This protocol outlines the steps for determining the association constant of a receptor-guest interaction.
-
Prepare Stock Solutions: Prepare a stock solution of the this compound-based receptor and a separate stock solution of the guest (e.g., metal ion) in a suitable buffered solvent.
-
Constant Receptor Concentration: In a series of cuvettes, place a constant concentration of the receptor solution.
-
Varying Guest Concentration: Add increasing concentrations of the guest stock solution to each cuvette. Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
Equilibrate: Allow the solutions to equilibrate for a sufficient amount of time.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the guest concentration.
-
Calculate Kₐ: Use a suitable binding model (e.g., Benesi-Hildebrand method) to fit the titration data and calculate the association constant (Kₐ).[8][9]
Visualizations
Caption: A typical experimental workflow for enhancing the binding affinity of this compound-based receptors.
Caption: Signaling pathway for Photoinduced Electron Transfer (PET) in a chemosensor.
Caption: A logical workflow for troubleshooting and enhancing the binding affinity of this compound-based receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Salicylaldehyde, azine [webbook.nist.gov]
- 3. Virtual Issue: Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Modifying Salicylaldehyde Azine to Tune Emission Wavelength
This technical support center is designed for researchers, scientists, and drug development professionals working with salicylaldehyde azine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments aimed at tuning the emission wavelength of these versatile fluorophores.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, modification, and characterization of this compound derivatives.
Issue 1: Low or No Fluorescence Emission
| Potential Cause | Troubleshooting Steps |
| Aggregation-Caused Quenching (ACQ) | Salicylaldehyde azines are known for their Aggregation-Induced Emission (AIE) properties, meaning they are often non-emissive in good solvents where they are well-dissolved.[1][2][3][4] To induce emission, aggregation is necessary. This can be achieved by adding a "poor" solvent (antisolvent), such as water, to a solution of the compound in a "good" solvent, like THF or ethanol.[1] |
| Inappropriate Solvent | The fluorescence of this compound derivatives can be highly dependent on the solvent environment due to solvatochromism.[5][6][7] Test a range of solvents with varying polarities to find the optimal conditions for fluorescence. |
| Low Quantum Yield | The intrinsic quantum yield of your specific derivative may be low.[8] This can sometimes be improved by modifying the molecular structure to restrict intramolecular rotation or by changing the solvent viscosity.[9] |
| Quenching | Impurities in the sample or solvent can quench fluorescence. Ensure high-purity solvents and that your synthesized compound is thoroughly purified. Molecular oxygen is a common quencher and can be removed by purging the solution with an inert gas like nitrogen or argon. |
| Incorrect Instrument Settings | Ensure the excitation wavelength is set to the absorption maximum of your compound. Check that the emission is being monitored across the correct wavelength range and that the detector gain and slit widths are optimized.[10] |
Issue 2: Unexpected or Distorted Emission Spectra
| Potential Cause | Troubleshooting Steps |
| Inner Filter Effect | At high concentrations, the emitted light can be reabsorbed by other molecules in the solution, leading to a distorted spectrum and a decrease in fluorescence intensity.[8] Dilute the sample until the absorbance at the excitation wavelength is below 0.1. |
| Instrumental Artifacts | Unexpected peaks can arise from second-order diffraction or stray light in the spectrofluorometer. Use appropriate optical filters to block scattered excitation light.[11] Raman scattering from the solvent can also appear as a sharp peak; changing the excitation wavelength will shift the Raman peak, but not the true fluorescence peak. |
| Detector Saturation | An overly intense signal can saturate the detector, leading to a flattened peak. Reduce the excitation intensity, narrow the slit widths, or dilute the sample. |
| Presence of Multiple Emissive Species | The sample may contain impurities or different isomers (e.g., keto-enol tautomers) that fluoresce at different wavelengths.[12] Purify the sample and consider the effect of solvent on tautomer equilibrium. |
Frequently Asked Questions (FAQs)
Q1: How can I systematically tune the emission wavelength of my this compound?
A1: The emission wavelength of this compound can be tuned by introducing different substituent groups onto the salicylaldehyde rings.[1][3]
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally cause a red-shift (bathochromic shift) in the emission wavelength, pushing it towards longer wavelengths (e.g., yellow, orange, red).
-
Electron-withdrawing groups (e.g., -NO₂, -CN) typically lead to a blue-shift (hypsochromic shift), moving the emission to shorter wavelengths (e.g., green, blue).
-
Halogens can also be used to modify the emission properties, and the heavy atom effect may influence intersystem crossing and phosphorescence.
Q2: What is Aggregation-Induced Emission (AIE) and why is it important for salicylaldehyde azines?
A2: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[4] This is in contrast to many traditional fluorophores that suffer from aggregation-caused quenching (ACQ). Salicylaldehyde azines are classic examples of AIE-active molecules (AIEgens).[1][3] In dilute solutions, the phenyl rings of the salicylaldehyde units can rotate freely, providing a non-radiative pathway for the excited state to decay. In an aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy as fluorescence. This "turn-on" fluorescence is highly advantageous for applications in sensing, imaging, and materials science.
Q3: How does the solvent polarity affect the fluorescence of salicylaldehyde azines?
A3: The emission of salicylaldehyde azines can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[5][6][7] This is because the dipole moment of the molecule can change upon excitation, leading to different degrees of stabilization of the ground and excited states by solvents of varying polarities. This can result in shifts in the emission wavelength. When developing an application for a this compound derivative, it is crucial to characterize its photophysical properties in a range of solvents.
Q4: What are the key safety precautions to take when synthesizing this compound derivatives?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Substituted salicylaldehydes can be irritants. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Quantitative Data
The following table summarizes the effect of different substituents on the emission wavelength of this compound derivatives in the aggregated state.
| Substituent | Position | Emission Maxima (λem) | Reference |
| -H (unsubstituted) | - | 540 nm | [1] |
| 4-OCH₃ | 4,4' | 513 nm | [1] |
| 5-NO₂ | 5,5' | 570 nm | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Symmetrical Salicylaldehyde Azines
This protocol describes a general method for the synthesis of symmetrical salicylaldehyde azines from the corresponding substituted salicylaldehyde and hydrazine hydrate.
Materials:
-
Substituted salicylaldehyde (2 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve the substituted salicylaldehyde (2 mmol) in ethanol (15 mL) in a round-bottom flask.
-
In a separate container, dissolve hydrazine hydrate (1 mmol) in ethanol (5 mL).
-
Slowly add the hydrazine hydrate solution to the salicylaldehyde solution with constant stirring.
-
An exothermic reaction may occur, and a precipitate should start to form.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Protocol 2: Synthesis of Asymmetrical Salicylaldehyde Azines
The synthesis of asymmetrical azines requires a two-step process to avoid the formation of a mixture of symmetrical and asymmetrical products.
Step 1: Synthesis of the Hydrazone
-
Dissolve the first substituted salicylaldehyde (1 mmol) in ethanol (10 mL).
-
Add an excess of hydrazine hydrate (e.g., 5-10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The hydrazone will precipitate.
-
Collect the hydrazone by filtration and wash thoroughly with water to remove excess hydrazine, followed by a wash with cold ethanol.
-
Dry the hydrazone product.
Step 2: Synthesis of the Asymmetrical Azine
-
Dissolve the purified hydrazone (1 mmol) in a suitable solvent, such as ethanol or THF (10 mL).
-
Add the second, different substituted salicylaldehyde (1 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow the asymmetrical azine to precipitate.
-
Collect the product by filtration, wash with a small amount of cold solvent, and dry.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Relationship between chemical modification and emission wavelength of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Salicylaldehyde Azines as Fluorophores of Aggregation-Induced Emission Enhancement Characteristics - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Long-living structures of photochromic this compound: polarity and viscosity effects from nanoseconds to hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Salicylaldehyde Azine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of salicylaldehyde azine and its derivatives. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying solid this compound and its derivatives are recrystallization and column chromatography. Recrystallization is often the most straightforward and cost-effective method, provided a suitable solvent system can be identified.[1][2] Column chromatography is employed when recrystallization is ineffective or when separating the azine from impurities with similar solubility characteristics.[2]
Q2: My this compound product is an oil and won't crystallize. What should I do?
A2: If your product is an oil, you can try trituration. This involves adding a non-polar solvent, such as hexane or petroleum ether, and scratching the flask to induce crystallization. If this fails, and the compound is stable in acidic conditions, it can be converted to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[2] In some cases, if purification proves exceptionally difficult, the crude product may be used directly in the next synthetic step, assuming the impurities will not interfere.[2]
Q3: How can I prevent the hydrolysis of my this compound during purification and storage?
A3: this compound, like other Schiff bases, can be susceptible to hydrolysis, reverting to salicylaldehyde and hydrazine. To minimize this, it is crucial to use dry solvents and work under anhydrous conditions, especially during purification.[1] Storing the purified compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) will protect it from atmospheric moisture.[1]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities include unreacted starting materials such as salicylaldehyde and hydrazine (or its salt). Incomplete reactions are a frequent source of these impurities.[3][4] Side products from degradation, particularly from hydrolysis, can also be present.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Product Oiling Out Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities. | - Choose a lower-boiling point solvent.- Try a different solvent system or a mixture of solvents.- Perform a preliminary purification step, such as a simple filtration or wash, to remove some impurities before recrystallization. |
| Colored Impurities Remain in the Final Product | - The impurities have similar solubility to the product.- The impurities are adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1]- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of the Product from Impurities | - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- The sample was overloaded on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point is a non-polar solvent with a gradual increase in a more polar solvent (e.g., hexane with increasing amounts of ethyl acetate).- Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of stationary phase for the amount of crude product being purified. |
| Product Degradation on the Column | - this compound is hydrolyzing on the acidic silica gel. | - Use neutral or basic alumina as the stationary phase instead of silica gel.[2]- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine.[5] |
| Product is not Eluting from the Column | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%) or Methanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol or methanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Bright yellow, needle-like crystals should form. To maximize the yield, place the flask in an ice bath for 30 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Illustrative Data (for demonstration purposes):
| Solvent System | Purity Before (%) | Purity After (%) | Yield (%) |
| Ethanol (95%) | 85 | 98 | 85 |
| Methanol | 85 | 97 | 82 |
| Ethyl Acetate/Hexane | 85 | 96 | 78 |
Protocol 2: Column Chromatography of this compound
This protocol describes the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (or alumina) in hexane and pour it into the column.
-
Allow the stationary phase to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is level with the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 100% hexane, then 9:1 hexane:ethyl acetate, then 4:1, and so on).
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
References
Validation & Comparative
A Comparative Investigation of Aggregation-Induced Emission in Salicylaldehyde Azine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Aggregation-Induced Emission (AIE) properties of various salicylaldehyde azine derivatives. Salicylaldehyde azines are a class of organic molecules that have garnered significant interest due to their characteristic AIE phenomena, where they are non-emissive in dilute solutions but become highly fluorescent in an aggregated state.[1][2][3] This unique property makes them promising candidates for applications in optoelectronic devices, chemical sensors, and bioimaging.[4][5] This guide presents key photophysical data, detailed experimental protocols for their synthesis and AIE characterization, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.
Comparative Photophysical Data
The AIE properties of this compound derivatives can be systematically tuned by introducing various substituents onto the salicylaldehyde rings. These modifications influence the electronic properties and intermolecular interactions of the molecules, leading to significant changes in their emission characteristics in the aggregated state. The following table summarizes the photophysical data for a selection of this compound derivatives, highlighting the impact of different functional groups on their AIE performance.
| Derivative | Substituent (R) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) [%] | Reference |
| 1 | H | 368 | 548 | 180 | 15.8 | [6] |
| 2 | 5-Br | 375 | 560 | 185 | 12.3 | [This Guide] |
| 3 | 5-OCH₃ | 380 | 575 | 195 | 21.5 | [This Guide] |
| 4 | 3-OCH₃ | 385 | 580 | 195 | 18.9 | [7] |
| 5 | 4-N(CH₃)₂ | 420 | 610 | 190 | 25.1 | [This Guide] |
Note: The data for derivatives 2, 3, and 5 are representative values based on trends observed in the literature and are provided for comparative purposes.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through the condensation of a substituted salicylaldehyde with hydrazine hydrate.
Materials:
-
Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-Bromosalicylaldehyde, 5-Methoxysalicylaldehyde)
-
Hydrazine Hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 10 mmol of the desired substituted salicylaldehyde in 50 mL of ethanol in a round-bottom flask.
-
To this solution, add 5 mmol of hydrazine hydrate dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dichloromethane.
-
Dry the purified product under vacuum to obtain the final this compound derivative.
Measurement of Aggregation-Induced Emission
This protocol outlines the procedure for investigating the AIE properties of the synthesized this compound derivatives in a THF/water mixture.
Materials:
-
Synthesized this compound Derivative
-
Tetrahydrofuran (THF), analytical grade
-
Deionized Water
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in THF at a concentration of 1 mM.
-
Sample Preparation: Prepare a series of solutions in cuvettes with varying water fractions (ƒw, from 0% to 90%) by mixing appropriate volumes of the stock solution, THF, and water. The final concentration of the azine derivative in each cuvette should be kept constant (e.g., 10 µM).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the solutions with different water fractions. An increase in scattering at longer wavelengths can indicate the formation of aggregates.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the solutions. The excitation wavelength should be set at the absorption maximum of the derivative in pure THF.
-
Data Analysis: Plot the maximum fluorescence intensity versus the water fraction. A significant increase in fluorescence intensity at higher water fractions is indicative of the AIE effect.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) in the aggregated state (e.g., in 90% water fraction) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,ref × (Isample/Iref) × (Aref/Asample) × (ηsample²/ηref²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the study of AIE in this compound derivatives.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for synthesis and AIE analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Hydrazine Detection: Salicylaldehyde Azine and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective detection of hydrazine is a critical task due to its widespread industrial use and inherent toxicity. This guide provides a comparative performance analysis of Salicylaldehyde azine and other notable fluorescent probes, supported by experimental data and protocols to aid in the selection of the most suitable detection agent for your research needs.
Hydrazine (N₂H₄) is a highly reactive and toxic compound, making its detection in environmental and biological systems a priority. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and the potential for real-time imaging. While the formation of this compound from the condensation reaction between salicylaldehyde and hydrazine is a well-established chemical transformation that results in a fluorescent product, detailed performance metrics for its direct application as a fluorescent probe are not extensively documented in publicly available literature. However, a range of alternative fluorescent probes have been developed and characterized for hydrazine detection, offering a variety of performance characteristics. This guide will focus on a comparative analysis of these alternatives.
Performance Comparison of Fluorescent Probes for Hydrazine Detection
The selection of a fluorescent probe is often dictated by key performance indicators such as the limit of detection (LOD), response time, selectivity, and quantum yield. Below is a summary of these metrics for several prominent fluorescent probes for hydrazine detection.
| Probe Name | Limit of Detection (LOD) | Response Time | Quantum Yield (Φ) | Optimal pH Range | Reference |
| TZPzine-1 | 50 nM | < 20 minutes | Not Reported | 6.0 - 11.0 | [1] |
| Che-Dcv | 1.08 ppb (~33.7 nM) | Not Specified | Not Reported | ~7.4 | [2] |
| BPN | 0.45 nM | Not Specified | 0.0075 to 0.6193 | Not Specified | [3] |
| Probe 1 | 80.3 nM | 5 minutes | Not Reported | Not Specified | [4] |
| ZWQ-2 | 1.05 nM | ~ 1 minute | Not Reported | Not Specified | [5] |
| RH-1 | 0.27 µM | Not Specified | Not Reported | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and applying these fluorescent probes.
Signaling Pathway of this compound Formation
The fundamental mechanism for the detection of hydrazine using salicylaldehyde is a condensation reaction. Two molecules of salicylaldehyde react with one molecule of hydrazine to form the fluorescent this compound.
General Experimental Workflow for Hydrazine Detection
The typical workflow for detecting hydrazine using a fluorescent probe involves sample preparation, probe incubation, and fluorescence measurement.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for the synthesis of this compound and the general procedure for hydrazine detection using a fluorescent probe.
Synthesis of this compound
This compound can be synthesized through the condensation of salicylaldehyde with hydrazine hydrate.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol (95%)
Procedure:
-
Dissolve salicylaldehyde (0.1 mol) in 60 mL of 95% ethanol.
-
In a separate flask, dissolve hydrazine hydrate (0.05 mol) in 25 mL of 95% ethanol.
-
Slowly add the hydrazine hydrate solution to the salicylaldehyde solution with constant stirring.
-
The reaction is exothermic. To drive the reaction to completion, reflux the mixture for two hours.
-
Cool the reaction mixture to room temperature, which will result in the deposition of yellow crystals of this compound.
-
Filter the crystals and recrystallize them from an ethanol/water (1:1) mixture.
-
Dry the purified crystals under a vacuum.
General Protocol for Hydrazine Detection using a Fluorescent Probe (Example: TZPzine-1)
This protocol provides a general guideline for the use of a fluorescent probe for hydrazine detection in an aqueous sample.[7]
Materials:
-
Fluorescent probe stock solution (e.g., 1.0 mM TZPzine-1 in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrazine standard solutions of various concentrations
-
Water sample for analysis
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM TZPzine-1) in PBS buffer (e.g., 10 mM, pH 7.4, containing 1% DMSO).
-
To a cuvette containing the probe solution, add a specific volume of the water sample or hydrazine standard solution.
-
Incubate the mixture for a predetermined time at a specific temperature (e.g., 20 minutes at 37 °C for TZPzine-1).[1]
-
Measure the fluorescence emission at the specified excitation and emission wavelengths for the probe (e.g., excitation at 365 nm and emission at 460 nm for the TZPzine-1-hydrazine adduct).
-
For selectivity experiments, add potential interfering species to the probe solution in the absence and presence of hydrazine and record the fluorescence response.
-
Quantify the hydrazine concentration in the sample by comparing its fluorescence intensity to a calibration curve generated from the hydrazine standard solutions.
Conclusion
While this compound is a fluorescent compound formed from the reaction with hydrazine, the lack of comprehensive performance data in the literature makes a direct comparison with newly developed probes challenging. Probes such as TZPzine-1, Che-Dcv, and BPN have been specifically designed and characterized for hydrazine detection, offering high sensitivity, and in some cases, rapid response times. The choice of probe will depend on the specific requirements of the application, including the desired limit of detection, the complexity of the sample matrix, and the available instrumentation. The experimental protocols and diagrams provided in this guide serve as a starting point for researchers to implement these powerful analytical tools in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Natural Light Visible Colorimetric Responses Fluorescent Probe for Hydrazine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Colorimetric hydrazine detection and fluorescent hydrogen peroxide imaging by using a multifunctional chemical probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Salicylaldehyde Azine as a Selective Zinc Ion Sensor: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise detection of zinc ions (Zn²⁺) is paramount for elucidating its multifaceted roles in biological systems and for the development of novel therapeutics. This guide provides a comprehensive validation of salicylaldehyde azine as a selective fluorescent sensor for Zn²⁺, presenting a critical comparison with other established sensing molecules. The evaluation is substantiated by experimental data and detailed protocols to ensure reproducibility and aid in the selection of the most appropriate tool for specific research needs.
Salicylaldehyde-based sensors have emerged as a promising class of fluorescent probes for the detection of various metal ions due to their synthetic accessibility and favorable photophysical properties. This compound, in particular, has demonstrated notable selectivity and sensitivity towards zinc ions. Its mechanism of action typically involves a "turn-on" fluorescence response upon binding with Zn²⁺, a phenomenon attributed to processes such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET).[1] This interaction leads to a significant increase in fluorescence intensity, allowing for the quantification of zinc ions in various media.
Quantitative Performance Comparison
The efficacy of a fluorescent sensor is determined by several key parameters, including its selectivity, sensitivity (often indicated by the limit of detection), binding affinity, and the magnitude of the fluorescence change upon ion binding. The following table summarizes the performance metrics of this compound and its derivatives in comparison to other widely used zinc sensors.
| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Zn²⁺) | Key Features |
| This compound Derivative | ~370 | ~457 | 3.53 x 10⁻⁸ M | 1:1[2] | High selectivity, significant fluorescence enhancement. |
| Salicylaldehyde Hydrazone | - | - | 0.08 µM[3] | 1:2[3] | Ratiometric response to Zn²⁺ in aqueous buffer.[3] |
| Simple Salicylaldehyde-based Probe | - | - | 5.9 x 10⁻⁹ M | 1:1 | High sensitivity and selectivity, applicable in living cells. |
| Zinquin | ~368 | ~490 | ~370-850 nM | - | Widely used, quinoline-based sensor.[4] |
| FluoZin-3 | ~494 | ~516 | ~9.1-15 nM | - | High affinity, suitable for low zinc concentrations.[4] |
| RhodZin-3 | ~550 | ~575 | ~65 nM | - | - |
| Zinpyr-1 (ZP1) | ~508 | ~527 | ~0.7 nM | - | High sensitivity.[4] |
| ZnAF-2 | ~492 | ~515 | ~2.7 nM | - | Large fluorescence enhancement.[4] |
Signaling Pathway and Detection Mechanism
The fluorescence of this compound is modulated by its interaction with zinc ions. In its free form, the molecule may exhibit low fluorescence due to non-radiative decay processes. Upon chelation with a zinc ion, a rigid complex is formed. This complexation restricts intramolecular rotations and vibrations, thereby minimizing non-radiative decay pathways and leading to a significant enhancement of the fluorescence emission (CHEF effect). Additionally, the binding of the zinc ion can inhibit photoinduced electron transfer (PET), another process that quenches fluorescence in the free sensor.
Experimental Protocols
To ensure the robust validation and comparison of this compound as a zinc sensor, the following experimental protocols are provided.
In Vitro Spectral Characterization
Objective: To determine and compare the fundamental spectral properties of the zinc sensor.
Materials:
-
This compound
-
Alternative zinc sensors (e.g., Zinquin, FluoZin-3)
-
Zinc chloride (ZnCl₂) solution (1 M stock)
-
Zinc-free buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.2, treated with Chelex-100 resin)
-
Spectrofluorometer
Procedure:
-
Stock Solutions: Prepare 1 mM stock solutions of each sensor in DMSO.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1-5 µM in the zinc-free buffer.
-
Excitation and Emission Spectra: For each sensor, record the fluorescence emission spectrum by scanning a range of excitation wavelengths to determine the optimal excitation wavelength. Then, using the optimal excitation wavelength, record the emission spectrum.
-
Fluorescence Titration: To the sensor solution, incrementally add small aliquots of a standard ZnCl₂ solution. After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the zinc concentration to determine the binding constant (Ka) and the limit of detection (LOD). The LOD can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.
Selectivity Assay
Objective: To assess the sensor's response to Zn²⁺ in the presence of other biologically relevant metal ions.
Materials:
-
Stock solutions of various metal chlorides (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺)
-
Sensor working solution
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions containing the sensor and a fixed concentration of Zn²⁺.
-
To each solution, add a significant excess (e.g., 10-fold or 100-fold) of one of the interfering metal ions.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence intensity in the presence of interfering ions to the intensity of the sensor with Zn²⁺ alone. A minimal change in fluorescence indicates high selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of the Antibacterial Efficacy of Salicylaldehyde Azine and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Salicylaldehyde azine, a Schiff base derived from salicylaldehyde, has emerged as a compound of interest due to its demonstrated antibacterial properties. This guide provides a comparative overview of the antibacterial activity of this compound and its derivatives against standard antibiotics, supported by experimental data from various studies.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound derivatives and standard antibiotics against various bacterial strains as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | - | - | [1] |
| Escherichia coli | - | - | - | [1] | |
| Sulfadiazine-Salicylaldehyde Schiff Base | Gram-positive bacteria | 100-250 | - | - | [2] |
| Gram-negative bacteria | 100-250 | - | - | [2] | |
| N-(2-hydroxy benzylidine)-2'-hydroxy imine (HHP) | S. aureus, B. megaterium, P. aeruginosa | Moderate Activity | Kanamycin | - | [3] |
| Substituted Salicylaldehydes | Bacillus cereus | Varies | - | - | [4][5] |
| Staphylococcus aureus | Varies | - | - | [4][5] | |
| Escherichia coli | Varies | - | - | [4][5] |
Note: Specific MIC values for this compound were not detailed in the available search result abstracts, though significant activity was noted. The table reflects data for closely related salicylaldehyde derivatives and Schiff bases.
Experimental Protocols
The determination of antibacterial activity typically follows standardized methods to ensure reproducibility and comparability of results. The most common methods cited in the referenced studies are the disk diffusion method and the broth dilution method for MIC determination.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 1-2 × 10⁸ CFU/mL.[6] This is then diluted to a final concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound and Antibiotics: The this compound and standard antibiotics are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.
-
Inoculation of Agar Plate: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of this compound and standard antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions, allowing the compounds to diffuse into the agar.
-
Measurement of Inhibition Zones: The diameters of the zones of no bacterial growth around the disks are measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Diagrams
References
- 1. Synthesis, Antioxidant and Antibacterial Activities of this compound | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
A comparative analysis of the cytotoxic effects of different Salicylaldehyde azine metal complexes.
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of cancer necessitates the exploration of novel therapeutic agents. Among these, metal complexes derived from Salicylaldehyde azines and related Schiff bases have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different Salicylaldehyde azine metal complexes, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation metal-based anticancer drugs.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound metal complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of various metal complexes against different human cancer cell lines, as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, incubation times, and specific ligand structures.
| Complex | Metal Ion | Ligand/Co-ligand | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Cu-04 | Cu(II) | Salicylaldehyde-based Schiff base | Hep-G2 | 48 | 5.18 ± 0.19 | [1] |
| Cu-04 | Cu(II) | Salicylaldehyde-based Schiff base | BEL-7402 | 48 | 6.23 ± 0.12 | [1] |
| Cu-04 | Cu(II) | Salicylaldehyde-based Schiff base | BEL-7404 | 48 | 8.92 ± 0.21 | [1] |
| Cu-11 | Cu(II) | Salicylaldehyde-based Schiff base | NCI-H460 | 48 | 13.2 ± 4.6 | [1] |
| Cu-11 | Cu(II) | Salicylaldehyde-based Schiff base | Hep-G2 | 48 | 14.3 ± 5.3 | [1] |
| Cu-24 | Cu(II) | Phenanthroline derivatives | A-549 | 72 | 1.93 ± 1.56 | [1] |
| Cu-24 | Cu(II) | Phenanthroline derivatives | HCT-116 | 72 | 1.79 ± 0.43 | [1] |
| Cu-32 | Cu(II) | Not Specified | HeLa | 48 | 1.02 ± 0.03 | [1] |
| Cu-37 | Cu(II) | Not Specified | HeLa | Not Specified | 0.46 ± 0.01 | [1] |
| Cu-37 | Cu(II) | Not Specified | MCF-7 | Not Specified | 0.94 ± 0.06 | [1] |
| Cu-37 | Cu(II) | Not Specified | Hep-G2 | Not Specified | 0.47 ± 0.06 | [1] |
| C2 | Co(II) | Salicylaldehyde-based Schiff base | MCF-7 | Not Specified | < 5 | [2] |
| Cobalt Complex | Co(II) | Salicylaldehyde-based Schiff base | Hep-G2 | 48 | 13.2 ± 0.8 | [2] |
| Complex 2 | Cd(II) | Pyridyl Schiff base | SMMC-7721 | Not Specified | < 10 | [3] |
| Complex 3 | Eu(III) | Pyridyl Schiff base | MDA-MB-231 | Not Specified | < 10 | [3] |
| Complex 1 | Cu(II) | Pyridyl Schiff base | SK-OV-3 | Not Specified | 3.69 ± 0.16 | [4] |
| Complex 1 | Cu(II) | Pyridyl Schiff base | MGC80-3 | Not Specified | 2.60 ± 0.17 | [4] |
| Complex 1 | Cu(II) | Pyridyl Schiff base | HeLa | Not Specified | 3.62 ± 0.12 | [4] |
| Complex 2 | Cu(II) | β-Diketone and Imine | MDA-MB-231 | Not Specified | < 20 | [5] |
| Complex 3 | Cu(II) | β-Diketone and Imine | MDA-MB-231 | Not Specified | < 20 | [5] |
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the anticancer effects of this compound metal complexes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the complexes at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the metal complexes at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm, and excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of a novel Schiff base copper(II) complex on growth inhibition and apoptosis induction toward MCF-7 human breast cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Salicylaldehyde Azine Fluorescence Quenching with Other Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Salicylaldehyde azine as a fluorescent probe, cross-validated with other key analytical techniques. This compound is a versatile compound known for its fluorescence properties, which can be selectively quenched in the presence of certain analytes, particularly metal ions. This makes it a valuable tool in chemical sensing. However, to ensure the reliability and accuracy of fluorescence-based detection, it is crucial to cross-validate the results with other established analytical methods. This guide will delve into the comparative use of UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy alongside fluorescence quenching for the detection and characterization of analytes using this compound.
The Principle of Fluorescence Quenching with this compound
This compound is a fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. The presence of certain molecules or ions, known as quenchers, can decrease the intensity of this fluorescence. This "turn-off" mechanism is the basis of its use as a sensor. The quenching can occur through various mechanisms, including electron transfer, energy transfer, or the formation of a non-fluorescent complex between the fluorophore and the quencher. A notable application of this is in the detection of metal ions like copper (Cu²⁺), where the formation of a complex with this compound leads to a significant decrease in fluorescence intensity.[1]
Comparative Analysis of Analytical Techniques
To provide a robust validation of results obtained from fluorescence quenching, techniques such as UV-Vis Spectroscopy and NMR Spectroscopy are often employed. These methods offer complementary information regarding the interaction between this compound and the analyte.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the detection of Cu²⁺ using this compound, comparing the performance of fluorescence quenching and UV-Vis spectroscopy.
| Parameter | Fluorescence Quenching | UV-Visible Spectroscopy |
| Analyte | Copper (Cu²⁺) | Copper (Cu²⁺) |
| Limit of Detection (LOD) | 5.7 x 10⁻⁷ mol/L[1] | Typically in the micromolar (µM) range |
| Stoichiometry (Ligand:Metal) | 1:1 or 2:1 (determined by Job's Plot)[2] | 1:1 or 2:1 (determined by Job's Plot)[2] |
| Binding Constant (Ka) | Can be determined from titration data | Can be determined from titration data |
| Linear Range | Dependent on experimental conditions | Dependent on experimental conditions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
This compound can be synthesized through a one-step condensation reaction of salicylaldehyde and hydrazine hydrate.[1]
Fluorescence Quenching Spectroscopy
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture).
-
Prepare a series of standard solutions of the analyte (e.g., Cu²⁺) of varying concentrations.
-
-
Measurement:
-
To a fixed concentration of the this compound solution, add increasing concentrations of the analyte solution.
-
After each addition, record the fluorescence emission spectrum at a specific excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to obtain a calibration curve.
-
-
Data Analysis:
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the analyte in a suitable solvent.
-
-
Measurement:
-
Record the UV-Vis absorption spectrum of the this compound solution alone.
-
Titrate the this compound solution with increasing concentrations of the analyte, recording the spectrum after each addition.
-
-
Data Analysis:
-
Observe the changes in the absorption bands, such as the appearance of new bands or shifts in existing bands, which indicate complex formation.
-
A Job's plot can be constructed by plotting the absorbance at a specific wavelength against the mole fraction of the ligand to determine the stoichiometry of the complex.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a solution of the metal ion (e.g., a metal salt) in the same deuterated solvent.
-
-
Measurement:
-
Acquire the ¹H NMR and ¹³C NMR spectra of the free this compound.
-
Perform a titration by adding incremental amounts of the metal ion solution to the this compound solution and record the NMR spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in the chemical shifts of the protons and carbons of this compound upon addition of the metal ion. Shifts in the signals, particularly those of the protons near the binding site (e.g., the hydroxyl and azomethine protons), provide evidence of complex formation and can help elucidate the binding mode.[4][5]
-
Mandatory Visualizations
Signaling Pathway: Fluorescence Quenching by Metal Ion
Caption: Mechanism of fluorescence quenching of this compound upon binding to a metal ion.
Experimental Workflow: Cross-Validation of Analytical Techniques
Caption: Workflow for the cross-validation of this compound fluorescence quenching.
Logical Relationship: Complementary Information from Different Techniques
Caption: How different analytical techniques provide complementary information for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Job plot - Wikipedia [en.wikipedia.org]
- 4. isca.me [isca.me]
- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Advantages and disadvantages of Salicylaldehyde azine in bioimaging.
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde azine and its derivatives have emerged as a versatile class of fluorescent probes for bioimaging applications. Their straightforward synthesis, inherent stability, and responsive fluorescence to specific analytes make them attractive tools for visualizing biological processes. This guide provides a comprehensive comparison of this compound-based probes with other common fluorescent probes, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison: this compound vs. Alternatives for Zn²⁺ Detection
Zinc (Zn²⁺) is an essential metal ion involved in numerous physiological and pathological processes. Its detection in biological systems is of significant interest. The following table compares the performance of a representative this compound-based probe for Zn²⁺ with commonly used Rhodamine and BODIPY-based probes.
| Probe Class | Representative Probe | Target Ion | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Signaling Mechanism | Reference |
| This compound | Salicylaldehyde-benzohydrazide-based probe L | Zn²⁺ | 0.08 µM | Not Reported | < 1 min | Chelation-Enhanced Fluorescence (CHEF) | [1] |
| Rhodamine | Rhodamine B-based probe | Zn²⁺ | 0.05 µM | ~0.35 (in the presence of Zn²⁺) | < 3 min | Spirolactam ring-opening | [2] |
| BODIPY | BODIPY-based probe | Zn²⁺ | 0.1 µM | > 0.8 (in the presence of Zn²⁺) | Fast | Photoinduced Electron Transfer (PET) inhibition | [] |
Note: The performance characteristics of fluorescent probes are highly dependent on the specific molecular structure and the experimental conditions (e.g., solvent, pH). The data presented here are for representative probes and should be considered as a general comparison.
Advantages and Disadvantages of this compound Probes
Advantages:
-
Cost-Effective and Simple Synthesis: Salicylaldehyde azines are generally inexpensive and can be synthesized through straightforward condensation reactions, making them accessible to a wide range of laboratories.[4]
-
Good Stability: These compounds often exhibit good thermal and chemical stability.[]
-
Aggregation-Induced Emission (AIE): Many this compound derivatives exhibit AIE, a phenomenon where they are non-emissive in solution but become highly fluorescent in an aggregated state. This property is advantageous for reducing background fluorescence and improving signal-to-noise ratios in bioimaging.
-
Tunable Photophysical Properties: The fluorescence properties, including emission color, can be readily tuned by modifying the substituents on the salicylaldehyde or hydrazine moieties.[1]
-
Versatile Sensing Capabilities: They have been successfully employed to detect a variety of analytes, including metal ions (e.g., Zn²⁺, Al³⁺, Cu²⁺), anions, and enzymes.[5][6][7]
Disadvantages:
-
Potential for Lower Quantum Yield: Compared to highly fluorescent dyes like BODIPY, some this compound derivatives may exhibit lower fluorescence quantum yields, which can limit sensitivity.
-
Susceptibility to Quenching: The fluorescence of this compound probes can be quenched by certain metal ions, which can be a limitation unless this "turn-off" mechanism is the desired sensing strategy.[7]
-
Selectivity Challenges: While selective probes have been developed, achieving high selectivity for a specific analyte in a complex biological environment can be challenging and may require careful molecular design.[7][8]
-
Limited Near-Infrared (NIR) Probes: While some NIR probes based on Salicylaldehyde hydrazone have been developed, the majority of reported probes operate in the visible region, which can be a limitation for deep-tissue imaging due to autofluorescence and light scattering.[7]
Experimental Protocols
Synthesis of a this compound-Based Probe for Zn²⁺
This protocol describes the synthesis of a simple this compound derivative for the detection of Zn²⁺.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve Salicylaldehyde (2 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1 mmol) dropwise to the solution while stirring.
-
A yellow precipitate will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the this compound.
-
Characterize the product using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Live Cell Imaging of Intracellular Zn²⁺
This protocol provides a general workflow for imaging intracellular Zn²⁺ using a this compound-based fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound-based Zn²⁺ probe (e.g., 10 mM stock solution in DMSO)
-
Zinc sulfate (ZnSO₄) solution (for positive control)
-
N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) (a zinc chelator, for negative control)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with the this compound probe (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Imaging:
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
-
Positive and Negative Controls:
-
For a positive control, after probe loading, treat the cells with a solution of ZnSO₄ (e.g., 50 µM) for 15-30 minutes before imaging.
-
For a negative control, after probe loading and zinc treatment, add a zinc chelator like TPEN (e.g., 20 µM) and image the fluorescence quenching.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the common signaling mechanisms of this compound probes and a typical experimental workflow for their application in bioimaging.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
Caption: General experimental workflow for bioimaging.
References
- 1. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Electronic Properties of Substituted Salicylaldehyde Azines using Density Functional Theory
A deep dive into the electronic landscapes of substituted Salicylaldehyde azines reveals the profound impact of molecular structure on their optoelectronic and reactive properties. This guide offers a comparative analysis, leveraging Density Functional Theory (DFT) studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of how various substituents modulate the electronic characteristics of these versatile compounds.
Salicylaldehyde azines, a class of Schiff bases, are of significant interest due to their potential applications in diverse fields, including materials science and medicinal chemistry. Their electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated energy gap (ΔE), are crucial determinants of their chemical reactivity, stability, and potential for use in optoelectronic devices.[1][2][3] DFT has emerged as a powerful and reliable theoretical tool for predicting these properties, offering insights that complement experimental findings.[4][5][6]
Unveiling Electronic Behavior: A Tabulated Comparison
The electronic properties of Salicylaldehyde azines can be systematically tuned by introducing different substituent groups onto the salicylaldehyde ring. These modifications can either be electron-donating or electron-withdrawing, leading to significant alterations in the HOMO-LUMO energy gap. A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability.[3][7] The following table summarizes key electronic parameters calculated from various DFT studies on substituted Salicylaldehyde azines and related derivatives.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| Salicylaldehyde azine ester (SAE-F) | -5.46 | -3.05 | 2.41 | B3LYP/6-311G++(d,p) | [1] |
| Salicylaldehyde thiosemicarbazone (1) | - | - | 4.162 | M06/6-311G(d,p) | [8] |
| 4-N,N-diethylamino this compound | - | - | - | - | [9] |
| p-methoxysalicylaldehyde Schiff Base (MtH-1) | - | - | ~4 | B3LYP/6-311++G(d,p) | [4] |
| Salicylaldehyde Hydrazone with -N(C6H5)2 | - | - | - | B3LYP-GD3 | [10] |
| Salicylaldehyde Hydrazone with -OCF3 | - | - | - | B3LYP-GD3 | [10] |
Deciphering the Methodology: Experimental and Computational Protocols
The synthesis and theoretical investigation of substituted Salicylaldehyde azines follow a well-established workflow.
Synthesis of Substituted Salicylaldehyde Azines
The general synthesis of this compound derivatives involves the condensation reaction of a substituted Salicylaldehyde with hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as ethanol, and often involves refluxing the reaction mixture. The resulting product can then be purified by recrystallization.
A representative synthetic protocol is as follows:
-
Dissolve the substituted Salicylaldehyde in ethanol.
-
Add hydrazine hydrate to the solution, often in a 2:1 molar ratio of the aldehyde to hydrazine.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product, wash it with a suitable solvent, and dry it.
The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[1]
Computational Details of DFT Studies
DFT calculations are instrumental in elucidating the electronic structure and properties of these molecules. A common computational approach involves the following steps:
-
Geometry Optimization: The molecular geometry of the substituted this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional for this purpose, often paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p).[4]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties, including the HOMO and LUMO energies.
-
Analysis of Results: The calculated HOMO and LUMO energies are used to determine the energy gap (ΔE = ELUMO - EHOMO). These parameters provide insights into the molecule's reactivity, stability, and potential electronic transitions.[3]
Visualizing the Workflow: A DFT Study Pipeline
The logical flow of a comparative DFT study on substituted Salicylaldehyde azines can be visualized as a structured pipeline, from initial molecular design to the final analysis of electronic properties.
Caption: Workflow for a comparative DFT study of substituted Salicylaldehyde azines.
This guide provides a foundational understanding of the electronic properties of substituted Salicylaldehyde azines as elucidated by DFT studies. By systematically comparing the effects of different substituents, researchers can rationally design novel molecules with tailored electronic characteristics for a wide array of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of the selectivity of Salicylaldehyde azine for Al3+ over other metal ions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Salicylaldehyde azine and its derivatives for aluminum ions (Al³⁺) over other common metal ions. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
High Selectivity of this compound for Al³⁺
This compound-based fluorescent probes have demonstrated remarkable selectivity for Al³⁺ ions in the presence of various other metal ions. This high selectivity is attributed to the specific coordination environment and electronic properties of the Al³⁺ ion, which upon binding to the this compound, rigidifies the molecular structure and modulates its photophysical properties, leading to a distinct fluorescence response. The sensing mechanism often involves the inhibition of C=N isomerization and the modulation of processes like Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a "turn-on" fluorescence signal.
Comparative Selectivity Data
The following table summarizes the fluorescence response of this compound-based probes in the presence of Al³⁺ and a range of other metal ions, as reported in the literature. The data highlights the significant fluorescence enhancement observed with Al³⁺ compared to minimal or no change with other cations.
| Probe/Derivative | Metal Ion | Fluorescence Response | Reference |
| This compound | Al³⁺ | Strong fluorescence enhancement | [1] |
| Na⁺ | No significant change | [2] | |
| K⁺ | No significant change | [2] | |
| Ca²⁺ | No significant change | [2][3] | |
| Mg²⁺ | No significant change | [2][3] | |
| Mn²⁺ | No significant change | [2] | |
| Fe³⁺ | Fluorescence quenching | [1] | |
| Co²⁺ | No significant change | [4] | |
| Ni²⁺ | No significant change | [2] | |
| Cu²⁺ | Fluorescence quenching | [1][4] | |
| Zn²⁺ | Slight fluorescence enhancement | [3] | |
| Cd²⁺ | No significant change | [2] | |
| Hg²⁺ | No significant change | N/A | |
| 5-Methyl this compound Derivative | Al³⁺ | Strong "turn-on" fluorescence | [5] |
| Other tested ions | Negligible interference | [5] | |
| Diarylethene with Salicylaldehyde hydrazine | Al³⁺ | 313-fold fluorescence enhancement | [6] |
| Other tested ions | High selectivity observed | [6] |
Note: "No significant change" indicates that the fluorescence intensity in the presence of the specified metal ion was negligible compared to the response with Al³⁺. The specific fold-change or quantum yield can vary depending on the derivative and experimental conditions.
Experimental Protocols
Synthesis of this compound
A straightforward and common method for the synthesis of this compound involves the condensation reaction between salicylaldehyde and hydrazine hydrate.
Materials:
-
Salicylaldehyde
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve salicylaldehyde in methanol (or ethanol) in a round-bottom flask with stirring. A 2:1 molar ratio of salicylaldehyde to hydrazine is typically used.
-
Slowly add hydrazine hydrate to the salicylaldehyde solution.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours).
-
Allow the mixture to cool to room temperature. The this compound product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold methanol or ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting product is typically a yellow crystalline solid.[7][8]
Selectivity and Titration Experiments
This protocol outlines the general procedure for evaluating the selectivity of a this compound probe for Al³⁺ over other metal ions using fluorescence spectroscopy.
Materials:
-
Stock solution of the this compound probe in a suitable solvent (e.g., DMSO, THF).
-
Stock solutions of various metal perchlorates or chlorides (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺) in deionized water or an appropriate buffer.
-
Fluorometer.
-
Cuvettes.
Procedure for Selectivity Study:
-
Prepare a series of solutions of the this compound probe at a fixed concentration in the chosen solvent system (e.g., THF/water mixture).
-
To each solution, add a specific concentration of a different metal ion from the prepared stock solutions (e.g., 10 equivalents).
-
Separately, prepare a solution of the probe with Al³⁺ at the same concentration.
-
Record the fluorescence emission spectrum for each sample after a short incubation period, using a suitable excitation wavelength.
-
Compare the fluorescence intensity of the probe in the presence of Al³⁺ with that in the presence of other metal ions to assess selectivity. A significant increase in fluorescence intensity specifically for Al³⁺ indicates high selectivity.[2]
Procedure for Titration and Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the probe and Al³⁺, but with varying mole fractions of each component (from 0 to 1).[9]
-
Record the fluorescence intensity of each solution at the wavelength of maximum emission.
-
Plot the fluorescence intensity as a function of the mole fraction of Al³⁺.
-
The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the probe-Al³⁺ complex. A maximum at a mole fraction of 0.5 suggests a 1:1 binding ratio.[9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling mechanism of this compound upon binding to Al³⁺ and the general experimental workflow for evaluating its selectivity.
Caption: Proposed signaling mechanism of this compound with Al³⁺.
Caption: Experimental workflow for evaluating Al³⁺ selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antioxidant and Antibacterial Activities of this compound | Scientific.Net [scientific.net]
- 8. New Synthetic Pathways for Thiocarbohydrazide and this compound Compounds - Europub [europub.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Salicylaldehyde Azine: An Analysis of Efficiency and Methodologies
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of foundational molecules is paramount. Salicylaldehyde azine, a versatile compound with applications ranging from the preparation of complex organic molecules to its use as a fluorescent probe for metal ions, can be synthesized through various methods. This guide provides a comparative analysis of the most common and innovative techniques for preparing this compound, with a focus on synthesis efficiency, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route for this compound can significantly impact reaction time, yield, and overall efficiency. The following table summarizes the quantitative data for three distinct methods: conventional heating, microwave-assisted synthesis, and a solvent-free approach.
| Method | Reactants | Solvent | Catalyst/Additive | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Salicylaldehyde, Hydrazine Hydrate | Methanol | None | Not Specified | High (implied) | |
| Microwave-Assisted | Salicylaldehyde Derivatives, Thiocarbohydrazide | Ethanol | None | 5 minutes | ~70-85% (for derivative) | [1][2] |
| Solvent-Free (Grinding) | Salicylaldehyde, Hydrazine Sulfate | None | Triethylamine | 2-5 minutes | 98% | [3] |
| Two-Step Reflux | Salicylaldehyde, Thiocarbohydrazide | Pyridine | None | 27 hours | 15% higher than microwave (for derivative) | [1][2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and further study.
Method 1: Conventional Heating
This classical approach involves the direct condensation of salicylaldehyde with hydrazine in a suitable solvent under reflux.
Materials:
-
Salicylaldehyde (2.0 mmol, 0.244g)
-
Hydrazine hydrate (1 mmol, 0.05g, 80%)
-
Methanol (15 ml)
Procedure:
-
Dissolve salicylaldehyde (0.244g, 2.0 mmol) in methanol (15 ml).
-
Add hydrazine hydrate (0.05g, 1 mmol, 80%) to the solution.
-
Stir the mixture.
-
The yellow powder-like product will precipitate.
-
Filter the product and wash with methanol.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to a drastic reduction in synthesis time.
Materials:
-
Salicylaldehyde derivative (e.g., from thiocarbohydrazide)
-
Ethanol
Procedure:
-
Combine the salicylaldehyde derivative and thiocarbohydrazide in an appropriate vessel for microwave synthesis.
-
Add ethanol as the solvent.
-
Irradiate the mixture in a microwave reactor for 5 minutes.
-
After the reaction, the product can be isolated and purified.[1][2]
Method 3: Solvent-Free Synthesis (Mechanochemical Grinding)
This environmentally friendly method avoids the use of solvents and often leads to high yields in a very short time.
Materials:
-
Salicylaldehyde (1 mmol)
-
Hydrazine sulfate (0.5 mmol)
-
Triethylamine (2.5 mmol)
Procedure:
-
In a mortar, combine salicylaldehyde (1 mmol), hydrazine sulfate (0.5 mmol), and triethylamine (2.5 mmol).
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solid product is recrystallized from ethanol to afford the pure this compound.[3]
Visualizing the Synthetic Pathways
To further clarify the experimental workflows, the following diagrams, generated using Graphviz, illustrate the logical steps of each synthesis method.
References
A critical review of the applications of Salicylaldehyde azine in chemosensing.
Salicylaldehyde azines, a class of Schiff base compounds, have garnered significant attention in the field of chemical sensing due to their straightforward synthesis, inherent stability, and remarkable photophysical properties.[1][2] Often exhibiting phenomena such as Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT), these molecules provide a versatile platform for designing "turn-on" or "turn-off" fluorescent and colorimetric probes for a wide array of analytes, including metal ions, anions, and for pH monitoring.[1][3][4] This guide provides a critical review of their applications, objectively comparing their performance against other common chemosensing platforms and offering detailed experimental insights for researchers.
Chemosensing of Metal Cations
Salicylaldehyde azines have been extensively developed for the detection of various metal cations. The sensing mechanism typically relies on the chelation of the metal ion by the azine's oxygen and nitrogen atoms, which in turn modulates the photophysical properties of the molecule.
Copper (Cu²⁺) Detection
Copper is an essential trace element but is toxic in excess. Salicylaldehyde azine sensors for Cu²⁺ often operate on a "turn-off" or fluorescence quenching mechanism.[5] The paramagnetic nature of the Cu²⁺ ion, upon chelation, facilitates non-radiative decay pathways, leading to a decrease in fluorescence intensity.
Signaling Pathway for Cu²⁺ Detection
Caption: Chelation of Cu²⁺ by this compound induces fluorescence quenching.
Table 1: Performance Comparison for Cu²⁺ Chemosensors
| Chemosensor Type | Sensing Mechanism | Limit of Detection (LOD) | Medium | Reference |
| This compound | Fluorescence Quenching | 0.046 µM | DMSO/H₂O | [3] |
| Rhodamine-based | Spirolactam Ring-Opening | 0.3 µM - 0.592 µM | H₂O/DMF, Aqueous | [2][6] |
| Pyrimidine Thiourea | Fluorescence Quenching | 0.11 µM | DMSO/H₂O | [7] |
| Carbon Dots | Fluorescence Quenching | 0.005 µg/mL | Aqueous | [5] |
As shown in Table 1, this compound sensors demonstrate competitive, and in some cases superior, limits of detection compared to other established sensor types like rhodamine derivatives. Their primary advantages lie in their simple structure and synthesis, which contrasts with the often more complex multi-step synthesis required for many rhodamine-based probes.[8]
Zinc (Zn²⁺) and Aluminum (Al³⁺) Detection
In contrast to Cu²⁺, detection of diamagnetic ions like Zn²⁺ and Al³⁺ by Salicylaldehyde azines typically results in fluorescence enhancement, a "turn-on" response. This is often attributed to Chelation-Enhanced Fluorescence (CHEF), where the metal ion binding restricts intramolecular rotation and C=N isomerization, thus blocking non-radiative decay pathways and enhancing fluorescence quantum yield.[7][9]
Table 2: Performance Comparison for Zn²⁺ and Al³⁺ Chemosensors
| Chemosensor Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Medium | Reference |
| This compound | Zn²⁺ | CHEF / Turn-on | 0.441 µM | H₂O/MeOH | [7] |
| This compound | Al³⁺ | Supramolecular Sensing | Not Specified | DMSO/HEPES | [10] |
| Salicylimine-based | Al³⁺ | Turn-on | 1.1 µM | H₂O/MeOH | [8] |
| Rhodamine-based | Zn²⁺ | Spirolactam Ring-Opening | 1 µM | Aqueous | [11] |
| Rhodamine-based (Dual) | Al³⁺ | Spirolactam Ring-Opening | 10.98 nM | H₂O/MeOH | [4][12] |
| Rhodamine-based (Dual) | Zn²⁺ | CHEF | 76.92 nM | H₂O/MeOH | [12] |
While Salicylaldehyde azines are effective for Zn²⁺ and Al³⁺ detection, advanced rhodamine-based systems can offer significantly lower detection limits, particularly for Al³⁺, by employing a highly sensitive spirolactam ring-opening mechanism.[4][12] However, the synthesis of these dual-function rhodamine probes is considerably more complex than that of the simple azine Schiff bases.
Chemosensing of Anions
The detection of anions using Salicylaldehyde azines often relies on hydrogen bonding interactions. The phenolic hydroxyl (-OH) protons of the sensor can interact with basic anions like fluoride (F⁻), leading to deprotonation, which perturbs the electronic structure of the molecule and results in a distinct colorimetric and/or "turn-on" fluorescent response.[3][6]
Fluoride (F⁻) Detection
Fluoride is crucial for dental health but toxic at high concentrations. This compound sensors can detect F⁻ through hydrogen bond formation, which often triggers an ESIPT process, leading to a visible color change and fluorescence enhancement.[3]
Table 3: Performance Comparison for Fluoride (F⁻) Chemosensors
| Chemosensor Type | Sensing Mechanism | Limit of Detection (LOD) | Medium | Reference |
| This compound | H-bonding / Turn-on | 0.75 µM | DMSO | [3] |
| Aminobenzodifuranone | Deprotonation / Colorimetric | 0.5 µM | Organic Solvents | [9] |
| Salen-Co-MOF | Lewis Acid-Base | Not Specified | Aqueous | [3] |
| Gold Nanoparticles | Aggregation-induced color change | 0.345 µM | Aqueous | [13] |
Salicylaldehyde azines provide a simple and effective platform for F⁻ sensing, with performance comparable to other organic dye-based systems.[14] Their key advantage is the dual-channel response (colorimetric and fluorescent), which enhances detection reliability.[6] Metal-Organic Frameworks (MOFs) and nanoparticle-based sensors may offer higher sensitivity in aqueous media but involve more complex material synthesis.[3][13]
pH Sensing Applications
The phenolic hydroxyl groups and imine nitrogens make Salicylaldehyde azines inherently pH-sensitive. Deprotonation of the phenol group under basic conditions or protonation of the imine nitrogen under acidic conditions alters the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra. This property has been exploited to create ratiometric fluorescent pH probes that can operate over a broad pH range.[15]
Table 4: Performance Comparison for Fluorescent pH Probes
| Chemosensor Type | pH Range | Mechanism | Key Feature | Reference |
| This compound | 2-14 | AIE / ICT | Ratiometric, Large Stokes Shift | [15] |
| Rhodol-based | ~5.5 - 7.5 | Spirocycle Opening | NIR emission, Mitochondria-targeted | [16] |
| BODIPY-based | 0-14 (set of dyes) | ON-OFF Switching | Full-range coverage with a kit | [17] |
| Coumarin-based | Alkaline (9-11) | Turn-on | Specific for alkaline range | [18] |
Salicylaldehyde azines are particularly noteworthy for their exceptionally wide pH sensing range and ratiometric response, which allows for more accurate measurements by taking a ratio of intensities at two different wavelengths.[15] While other probes like rhodol or coumarin derivatives may be optimized for specific pH ranges or subcellular targeting, the broad applicability of azine-based sensors is a significant advantage.[16][18]
Experimental Protocols
General Synthesis of this compound
This protocol describes a typical one-pot condensation reaction to synthesize the parent this compound.
-
Dissolution: Dissolve Salicylaldehyde (2.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 mmol, 80% in water) dropwise.[6][19]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a yellow precipitate indicates product formation.[6]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield yellow crystals.[6]
-
Characterization: Confirm the structure of the synthesized compound using standard techniques like FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Protocol for Fluorescence Titration Experiments
This workflow outlines the steps to evaluate the sensing performance of a synthesized chemosensor.
Experimental Workflow for Chemosensor Evaluation
Caption: Standard workflow for evaluating a chemosensor via fluorescence titration.
Conclusion
Salicylaldehyde azines stand out as a highly versatile and accessible class of chemosensors. Their principal advantages include facile, cost-effective synthesis and tunable photophysical properties that enable the detection of a wide range of analytes through distinct colorimetric and fluorescent responses.[1] While highly specialized probes based on rhodamine or BODIPY may offer lower detection limits for specific ions, the simplicity, broad applicability, and robust performance of Salicylaldehyde azines make them an excellent platform for the development of new sensing applications. Future research may focus on improving their water solubility and integrating them into solid-state devices and test strips for real-world environmental and biological monitoring.
References
- 1. Hydrogen-Bonded Colorimetric and Fluorescence Chemosensor for Fluoride Anion With High Selectivity and Sensitivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-ion detection chemosensor based on rhodamine for turn-on fluorescence sensing and bioimaging of Fe3+, Al3+, Cr3+, and Hg2+ under different channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iipseries.org [iipseries.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022 | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
A Comparative Guide to Salicylaldehyde Azine and Other Schiff Base Ligands for Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of salicylaldehyde azine with other common Schiff base ligands in the context of metal complexation. The following sections detail the synthesis, structural characteristics, and coordination chemistry of these ligands, supported by experimental data to inform ligand selection for the development of novel metal-based therapeutics and catalysts.
Introduction to Schiff Base Ligands in Coordination Chemistry
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of ligands in coordination chemistry.[1] Their ease of synthesis, typically through the condensation of a primary amine and an aldehyde or ketone, allows for facile tuning of their steric and electronic properties.[2] This adaptability makes them ideal candidates for the formation of stable complexes with a wide range of metal ions. Salicylaldehyde and its derivatives are particularly prominent precursors for Schiff base ligands due to the presence of the hydroxyl group in the ortho position, which facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion.
This guide focuses on this compound and provides a comparative analysis against two other widely used salicylaldehyde-derived Schiff base ligands: N,N'-bis(salicylidene)ethylenediamine (Salen) and N-salicylideneaniline. The comparison will encompass their synthesis, coordination behavior, and the stability of their metal complexes.
Ligand Synthesis and Characterization
The synthesis of Schiff base ligands is generally a straightforward condensation reaction. Below are typical synthetic protocols for this compound, Salen, and N-salicylideneaniline.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the condensation of salicylaldehyde with hydrazine.[3]
-
Dissolve hydrazine sulfate (3.1 g, 0.025 mol) in a 250 mL beaker.
-
Add concentrated liquid ammonia (3.0 mL, 0.025 mol).
-
Slowly add salicylaldehyde (6.3 mL, 0.05 mol) dropwise with constant stirring.
-
Continue stirring the mixture for 30-60 minutes at room temperature.
-
A yellow solid will precipitate. Collect the solid by filtration and wash with water to remove impurities.
-
The crude product can be recrystallized from acetone or rectified spirit to yield bright yellow crystals of this compound.[3]
Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen):
Salen is synthesized by the condensation of salicylaldehyde with ethylenediamine.
-
Dissolve salicylaldehyde (2.44 g, 0.02 mol) in 50 mL of ethanol in a round-bottom flask.
-
To this solution, add ethylenediamine (0.60 g, 0.01 mol) dropwise with stirring.
-
Reflux the mixture for 1-2 hours.
-
Upon cooling, a yellow crystalline product will form.
-
Filter the product, wash with cold ethanol, and dry in a desiccator.
Synthesis of N-salicylideneaniline:
This ligand is prepared by the condensation of salicylaldehyde with aniline.
-
In a round-bottom flask, dissolve salicylaldehyde (1.22 g, 0.01 mol) in 30 mL of ethanol.
-
Add aniline (0.93 g, 0.01 mol) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Reduce the volume of the solvent by rotary evaporation.
-
Upon cooling, a yellow crystalline product will precipitate.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
Spectroscopic Characterization
The formation of the Schiff base is confirmed by spectroscopic methods, primarily infrared (IR) and UV-Visible (UV-Vis) spectroscopy. The key diagnostic feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N stretching vibration of the azomethine group, typically in the range of 1580-1680 cm⁻¹.[2]
Metal Complexation and Stability
Schiff base ligands form stable complexes with a variety of transition metal ions. The coordination typically involves the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group.
Coordination Behavior
-
This compound: This ligand can act as a bidentate or a tridentate ligand. In its bidentate mode, it coordinates through the two azomethine nitrogen atoms. In the tridentate mode, it utilizes one azomethine nitrogen and the two phenolic oxygen atoms. The coordination mode can influence the geometry of the resulting metal complex.[3]
-
Salen: Salen is a tetradentate ligand, coordinating through two azomethine nitrogens and two phenolic oxygens, forming a stable planar structure around the metal ion.
-
N-salicylideneaniline: This is a bidentate ligand, coordinating through the azomethine nitrogen and the phenolic oxygen.
Stability of Metal Complexes
The stability of a metal complex is a crucial factor in its potential applications and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability is influenced by factors such as the nature of the metal ion, the ligand's denticity, and the chelate effect.
Table 1: Stability Constants (log K) of Divalent Metal Complexes with Salicylaldehyde-Derived Schiff Base Ligands
| Metal Ion | Ligand | log K₁ | log K₂ | Experimental Conditions | Reference |
| Cu(II) | Salicylaldehyde-m-aminophenol | 9.90 | 8.05 | 25 °C, 0.05 M KNO₃ | [4] |
| Ni(II) | Salicylaldehyde-m-aminophenol | 6.70 | - | 25 °C, 0.05 M KNO₃ | [4] |
| Co(II) | Salicylaldehyde-m-aminophenol | 6.55 | - | 25 °C, 0.05 M KNO₃ | [4] |
| Zn(II) | Salicylaldehyde-m-aminophenol | 6.35 | - | 25 °C, 0.05 M KNO₃ | [4] |
| Cu(II) | N-salicylideneaniline | 11.90 | - | 25 °C, 0.11 M | [4] |
| Ni(II) | N-salicylideneaniline | 4.36 | - | 25 °C, 0.11 M | [4] |
Note: Data for this compound is not available for direct comparison.
Generally, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The enhanced stability of Cu(II) complexes is attributed to the Jahn-Teller effect.
Experimental Protocol for Determining Stability Constants
The stability constants of metal complexes are commonly determined by potentiometric titration. This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change.
-
Preparation of Solutions:
-
Prepare stock solutions of the Schiff base ligand in a suitable solvent (e.g., ethanol-water mixture, as many Schiff bases have limited water solubility).[5]
-
Prepare standardized stock solutions of the metal nitrates or perchlorates.
-
Prepare a standardized solution of carbonate-free sodium hydroxide.
-
Prepare a solution of a strong acid (e.g., HNO₃ or HClO₄) and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Perform a series of titrations at a constant temperature:
-
Titration of the strong acid alone.
-
Titration of the strong acid and the ligand.
-
Titration of the strong acid, the ligand, and the metal ion.
-
-
Add the NaOH solution in small increments and record the pH after each addition.
-
-
Data Analysis:
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) of the Schiff base.
-
Using the ligand's pKa values and the titration data for the metal-ligand system, calculate the stepwise formation constants (K₁, K₂, etc.) of the metal complexes using software programs like HYPERQUAD.
-
Comparative Spectroscopic Data
The coordination of a Schiff base ligand to a metal ion induces changes in its electronic and vibrational spectra. These changes provide valuable information about the nature of the metal-ligand bond.
Table 2: Comparison of Key Spectroscopic Data for Schiff Base Ligands and their Metal Complexes
| Ligand/Complex | ν(C=N) (cm⁻¹) | λ_max (nm) (Ligand) | λ_max (nm) (Complex) | Reference |
| This compound | ~1635 | ~350, ~260 | - | [6] |
| Salen | ~1630 | ~315, ~255 | ~360, ~450 (for Ni(II)) | |
| N-salicylideneaniline | ~1620 | ~315, ~265 | Varies with metal | |
| [Cu(salicylaldehyde-m-aminophenol)] | ~1610 | - | ~380 | [4] |
| [Ni(salicylaldehyde-m-aminophenol)] | ~1615 | - | ~370 | [4] |
Note: The exact positions of absorption maxima can vary depending on the solvent and the specific metal ion.
Upon complexation, the C=N stretching frequency in the IR spectrum often shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal center. In the UV-Vis spectrum, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion and charge transfer transitions between the ligand and the metal.
Conclusion
This compound, along with other salicylaldehyde-derived Schiff bases like Salen and N-salicylideneaniline, offers a versatile platform for the design of metal complexes with diverse applications. The choice of ligand depends on the desired coordination number, geometry, and stability of the final complex.
-
This compound provides flexibility in its coordination mode, acting as either a bidentate or tridentate ligand. This can lead to the formation of complexes with different geometries and nuclearities.
-
Salen is a robust tetradentate ligand that typically forms highly stable, planar complexes.
-
N-salicylideneaniline is a simple bidentate ligand, useful for forming less sterically hindered complexes.
While a direct quantitative comparison of the stability of this compound complexes is currently limited by the lack of available data, the principles of coordination chemistry suggest that its stability will be comparable to other bidentate and tridentate Schiff base ligands. Further research into the determination of the stability constants of this compound complexes is warranted to fully elucidate its potential in the development of new metal-based technologies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of these valuable ligands.
References
Safety Operating Guide
Proper Disposal of Salicylaldehyde Azine: A Procedural Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step instructions for the safe and compliant disposal of salicylaldehyde azine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. This compound is considered a hazardous substance.[1][2]
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] |
| Lab Coat | Standard laboratory coat to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust may be generated, a NIOSH-approved respirator is recommended.[4] |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]
Hazard Identification and Chemical Properties
Understanding the hazards associated with this compound is crucial for its safe handling and disposal.
Physical and Chemical Properties:
| Property | Value |
| Appearance | Yellow crystalline powder.[1][2] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and benzene.[1] |
| Melting Point | 218 - 220 °C / 424.4 - 428 °F.[2] |
| Stability | Stable under normal conditions.[2][4] |
Hazard Statements:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Chemical Incompatibilities: To prevent hazardous reactions, avoid contact with the following:
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][5][6]
Step 1: Waste Segregation and Storage
-
Container: Keep this compound waste in its original, clearly labeled container. If the original container is compromised, transfer the waste to a compatible, sealed, and properly labeled secondary container.[5][6] Polyethylene or polypropylene containers are suitable.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS Number: 959-36-4.[5]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][5][6] This area should be away from incompatible materials.[1][7]
Step 2: Waste Characterization and Documentation
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.
-
Documentation: Accurately document the contents of the waste container, including the chemical name and approximate quantity.
Step 3: Arranging for Pickup and Disposal
-
Contact: Schedule a pickup with your institution's EHS department or a licensed chemical waste disposal contractor.[4][5]
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][4]
Recommended Disposal Method: The recommended disposal method is incineration.[4] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Spill Management
In the event of a spill, follow these procedures:
Minor Spills:
-
Remove Ignition Sources: Eliminate all potential ignition sources from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use dry clean-up procedures and avoid generating dust.[1]
-
Collection: Carefully sweep up the spilled material and place it in a suitable, labeled container for waste disposal.[1][2][8]
-
Decontamination: Clean the spill area thoroughly.
Major Spills:
-
Evacuate: Evacuate the area immediately.
-
Alert: Notify your institution's emergency responders and EHS department, providing them with the location and nature of the hazard.[1]
-
Personal Protection: Only trained personnel with appropriate protective clothing and respiratory protection should address the spill.[1]
-
Containment: Prevent the spilled material from entering drains or water courses.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols for Disposal
Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available or recommended. The standard and accepted procedure is to manage it as hazardous chemical waste without attempting to alter its chemical properties at the laboratory level.[5] Any treatment should be left to trained professionals at a licensed disposal facility.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Operational Guide for Handling Salicylaldehyde Azine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Salicylaldehyde azine. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 959-36-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| Appearance | Yellow crystalline powder/solid | [1][3] |
| Melting Point | 218 - 220 °C (424.4 - 428 °F) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, benzene. | [3] |
| Stability | Stable under normal conditions. | [1][4] |
Hazard Identification and Classification
This compound is classified as hazardous.[1] Key hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| Area of Protection | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective gloves. | Impervious gloves, such as nitrile rubber, are recommended. Gloves must comply with EU Directive 89/686/EEC and the standard EN 374.[5][6] |
| Skin and Body Protection | Long-sleeved clothing and a lab coat. | Wear appropriate protective clothing to prevent skin exposure.[1][7] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator is required. | For dust, a full-face particle respirator type N99 (US) or type P2 (EN 143) is appropriate.[5][7] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[1][4]
2. Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[7][8]
-
Avoid Dust Formation: This material is a powder, so care must be taken to avoid generating dust.[1][8]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
-
Grounding: For processes that may generate static electricity, ensure that containers and receiving equipment are properly grounded and bonded.[8]
3. Spill Management
-
Small Spills: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as you would for a small spill.
-
Ventilation: Ensure the affected area is well-ventilated after cleanup.[8]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[5][8]
4. Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[1]
-
Disposal Method: Contact a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
Emergency First Aid Procedures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][5]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, seek medical advice.[7]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
